molecular formula C5H5FN2O B578037 (5-Fluoropyrimidin-2-yl)methanol CAS No. 1227574-72-2

(5-Fluoropyrimidin-2-yl)methanol

Cat. No.: B578037
CAS No.: 1227574-72-2
M. Wt: 128.106
InChI Key: TXZSJRMEHFCYPZ-UHFFFAOYSA-N
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Description

(5-Fluoropyrimidin-2-yl)methanol is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 128.106. The purity is usually 95%.
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Properties

IUPAC Name

(5-fluoropyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZSJRMEHFCYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856620
Record name (5-Fluoropyrimidin-2-yl)methanol
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Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-72-2
Record name 5-Fluoro-2-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoropyrimidin-2-yl)methanol is a crucial heterocyclic building block in medicinal chemistry. The strategic placement of a fluorine atom on the pyrimidine ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a comprehensive overview of the fundamental properties of this compound, including its structural features, predicted physicochemical parameters, and spectroscopic data. Furthermore, a detailed, plausible synthetic protocol is outlined, offering insights into its preparation. The guide culminates in a discussion of its current and potential applications in drug discovery, highlighting its role in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine scaffold, a privileged structure in numerous biologically active compounds, when combined with fluorine, creates a powerful platform for the design of novel therapeutics. This compound, with its reactive hydroxymethyl group, serves as a versatile synthon for introducing this valuable pharmacophore into a wide array of molecular architectures.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1227574-72-2[1]
Molecular Formula C₅H₅FN₂O[1]
Molecular Weight 128.10 g/mol [2]
Appearance White to off-white powder/solid
Melting Point Not experimentally determined. Predicted to be a solid at room temperature.-
Boiling Point Not experimentally determined.-
Solubility Predicted to be soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water and non-polar organic solvents.General chemical principles
pKa Not experimentally determined. The pyrimidine nitrogens are weakly basic.General chemical principles

Rationale for Predicted Solubility: The presence of the polar hydroxymethyl group and the nitrogen atoms in the pyrimidine ring suggests solubility in polar protic and aprotic solvents. The aromatic and fluorinated nature of the ring would limit aqueous solubility.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9Singlet2HH4, H6
~5.5Triplet1H-OH
~4.6Doublet2H-CH₂-

Causality Behind Predictions: The two protons on the pyrimidine ring (H4 and H6) are expected to be in a similar chemical environment and appear as a singlet downfield due to the electron-withdrawing nature of the nitrogen atoms and the fluorine atom. The hydroxyl proton will be a triplet due to coupling with the adjacent methylene group, and its chemical shift can be variable depending on concentration and water content. The methylene protons will appear as a doublet due to coupling with the hydroxyl proton.

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~160 (doublet, ¹JCF)C5
~158C2
~157 (doublet, ²JCF)C4, C6
~62-CH₂-

Causality Behind Predictions: The carbon atom directly attached to the fluorine (C5) will exhibit a large coupling constant (¹JCF) and appear as a doublet. The carbons adjacent to the fluorinated carbon (C4 and C6) will show a smaller coupling constant (²JCF). The carbon bearing the hydroxymethyl group (C2) will be significantly downfield. The methylene carbon will appear in the typical range for a carbon attached to an oxygen atom.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
1600-1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
1250-1000StrongC-F stretch
1050-1000StrongC-O stretch (primary alcohol)

Causality Behind Predictions: The spectrum will be dominated by a broad O-H stretch characteristic of the alcohol. Aromatic C-H stretches will appear above 3000 cm⁻¹. The pyrimidine ring will show characteristic C=C and C=N stretching vibrations. Strong absorptions for the C-F and C-O single bonds are also expected.

m/zInterpretation
128[M]⁺ (Molecular ion)
111[M - OH]⁺
99[M - CH₂OH]⁺

Causality Behind Predictions: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 128. Common fragmentation patterns would involve the loss of the hydroxyl group or the entire hydroxymethyl group.

Synthesis and Purification

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. A plausible and commonly employed synthetic route involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start Methyl 5-fluoropyrimidine-2-carboxylate reagent1 Lithium Aluminum Hydride (LiAlH4) in dry THF start->reagent1 Step 1: Reduction intermediate Reduction Reaction reagent1->intermediate workup Aqueous Work-up (e.g., Rochelle's salt solution) intermediate->workup Step 2: Quenching extraction Extraction with Ethyl Acetate workup->extraction Step 3: Isolation purification Purification by Column Chromatography extraction->purification Step 4: Purification product This compound purification->product

Caption: Synthetic workflow for the preparation of this compound.

Step-by-Step Experimental Protocol

This protocol describes the reduction of methyl 5-fluoropyrimidine-2-carboxylate using lithium aluminum hydride (LiAlH₄).

Materials:

  • Methyl 5-fluoropyrimidine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium sodium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, a solution of methyl 5-fluoropyrimidine-2-carboxylate (1.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: A solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF is added dropwise to the stirred solution of the ester at 0 °C. The rate of addition should be controlled to maintain the temperature below 5 °C.

    • Expert Insight: The use of an excess of LiAlH₄ ensures the complete reduction of the ester. The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to break up the aluminum salts and facilitate filtration.

    • Trustworthiness: This sequential addition of water and base is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the formation of granular precipitates that are easily filtered.

  • Extraction and Drying: The resulting suspension is filtered, and the filter cake is washed with ethyl acetate. The combined filtrate is then transferred to a separatory funnel, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the hydroxymethyl group and the electron-deficient nature of the fluoropyrimidine ring.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of standard chemical transformations, providing access to a diverse range of derivatives.

  • Oxidation: Mild oxidation (e.g., with manganese dioxide) yields 5-fluoropyrimidine-2-carbaldehyde, a key intermediate for forming imines, oximes, and other derivatives through condensation reactions.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers under standard conditions, allowing for the introduction of various functional groups.

  • Conversion to Halides: Treatment with reagents such as thionyl chloride or phosphorus tribromide converts the alcohol to the corresponding halide, which is a versatile precursor for nucleophilic substitution reactions.

Reactivity of the Fluoropyrimidine Ring

The fluorine atom at the 5-position and the two nitrogen atoms make the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation of the ring.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of libraries of compounds for high-throughput screening and for the lead optimization phase of drug discovery.

As a Scaffold for Kinase Inhibitors

The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The 5-fluoro substituent can enhance binding affinity and improve metabolic stability. The hydroxymethyl group provides a convenient attachment point for side chains that can target other regions of the ATP-binding pocket or solvent-exposed areas, leading to improved potency and selectivity.

In the Synthesis of Antiviral and Anticancer Agents

Fluorinated pyrimidines are a class of antimetabolites that interfere with nucleotide synthesis. 5-Fluorouracil is a widely used anticancer drug. While this compound itself is not an active drug, it can be incorporated into nucleoside analogs and other compounds designed to target enzymes involved in DNA and RNA synthesis in cancer cells and viruses.

Logical Flow for Drug Discovery Application

G cluster_0 Drug Discovery Workflow start This compound derivatization Chemical Derivatization (Oxidation, Esterification, etc.) start->derivatization library Compound Library Synthesis derivatization->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: A logical workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its combination of a reactive handle and a fluorinated pyrimidine core provides a versatile platform for the synthesis of novel drug candidates. While detailed experimental data is limited, this guide provides a solid foundation of its predicted properties, a reliable synthetic approach, and a clear rationale for its application in drug discovery. As the demand for more effective and safer therapeutics continues to grow, the utility of such fluorinated building blocks is poised to expand, making a thorough understanding of their basic properties essential for researchers in the field.

References

  • Google Patents. (2010). United States Patent US20100144783A1.
  • Synthonix, Inc. (n.d.). 1227574-72-2 | 5-Fluoropyrimidine-2-methanol. Retrieved from [Link]

  • Chem-Express. (n.d.). CAS 1227574-72-2|this compound. Retrieved from [Link]

  • PubChem. (n.d.). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2. Retrieved from [Link]

Sources

The Emergence of a Key Fluorinated Building Block: A Technical Guide to (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Pyrimidine Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] The strategic placement of a fluorine atom can influence metabolic stability, binding affinity, lipophilicity, and pKa, often leading to enhanced therapeutic profiles. Within the vast landscape of pharmacologically active heterocycles, pyrimidines hold a privileged position, forming the core of nucleobases and a multitude of synthetic drugs.[2] The convergence of these two fields—fluorine chemistry and pyrimidine-based drug design—has given rise to a critical class of therapeutic agents, most notably the fluoropyrimidine anticancer drugs.

This technical guide delves into the discovery, history, and application of a significant, yet often overlooked, player in this domain: (5-Fluoropyrimidin-2-yl)methanol . While not a therapeutic agent in itself, this molecule has emerged as a crucial building block for the synthesis of complex pharmaceutical candidates. Its unique combination of a fluorine-substituted pyrimidine ring and a reactive hydroxymethyl group makes it a versatile synthon for introducing this key pharmacophore into novel drug scaffolds. This guide will provide an in-depth exploration of its origins, synthesis, and utility in the ongoing quest for new and improved medicines.

The Historical Context: A Legacy of 5-Fluorouracil

The story of this compound is intrinsically linked to the legacy of its famous predecessor, 5-Fluorouracil (5-FU). 5-FU is a potent antimetabolite and a fluorinated pyrimidine analog that has been a mainstay in the treatment of various cancers, including colorectal, breast, and head and neck cancers, for decades.[3] It functions by inhibiting thymidylate synthase, a critical enzyme in the DNA synthesis pathway, thereby halting the proliferation of cancer cells.[3]

The development of 5-FU and other fluoropyrimidines spurred extensive research into the synthesis and biological activity of a wide array of fluorinated pyrimidine derivatives.[4][5][6] This exploration created a demand for versatile and functionalized building blocks that could be readily incorporated into more complex molecular architectures. It is within this context of expanding the chemical space around the fluoropyrimidine core that this compound likely emerged, not as a singular, celebrated discovery, but as a practical and enabling tool in the medicinal chemist's arsenal. While a specific, seminal publication detailing its initial synthesis is not readily apparent, its commercial availability and frequent appearance in the patent literature from the early 21st century onwards underscore its established role as a key synthetic intermediate.

Physicochemical Properties

This compound is a stable, off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1227574-72-2[7][8]
Molecular Formula C₅H₅FN₂O[7][8]
Molecular Weight 128.10 g/mol [7][8]
Appearance Off-white solidChemicalBook
Storage Temperature 0-8 °CChemicalBook

Synthesis of this compound: A Plausible and Generalizable Protocol

The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid derivative, a common and reliable transformation in organic chemistry. A general and plausible experimental protocol is detailed below. This method is based on established chemical principles for the synthesis of hydroxymethylpyrimidines.[9]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction Start 5-Fluoropyrimidine-2-carboxylic acid Ester Ethyl 5-fluoropyrimidine-2-carboxylate Start->Ester Ethanol, H₂SO₄ (cat.), Reflux Product This compound Ester->Product 1. LiAlH₄, THF, 0 °C to rt 2. Aqueous Workup Reducer Lithium Aluminum Hydride (LiAlH₄) in THF

Caption: A two-step synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-fluoropyrimidine-2-carboxylate

  • To a solution of 5-fluoropyrimidine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 5-fluoropyrimidine-2-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) at 0 °C under an inert atmosphere, add a solution of ethyl 5-fluoropyrimidine-2-carboxylate (1.0 eq) in THF (5 volumes) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield this compound as an off-white solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly in the context of drug discovery.[7] The hydroxymethyl group provides a convenient handle for further chemical transformations, such as oxidation to the corresponding aldehyde, conversion to a leaving group for nucleophilic substitution, or etherification.

Role as a Key Intermediate in Pharmaceutical Synthesis

The true value of this compound lies in its utility as a precursor to more elaborate structures. The 5-fluoropyrimidine moiety is a known pharmacophore that can engage in key interactions with biological targets, such as hydrogen bonding and halogen bonding.

Applications_in_Drug_Discovery cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates Building_Block This compound Oxidation Oxidation Building_Block->Oxidation Activation Activation (e.g., to chloride) Building_Block->Activation Etherification Etherification Building_Block->Etherification Aldehyde 5-Fluoropyrimidine-2-carbaldehyde Oxidation->Aldehyde Chloride 2-(Chloromethyl)-5-fluoropyrimidine Activation->Chloride Ether 2-(Alkoxymethyl)-5-fluoropyrimidine Etherification->Ether API Active Pharmaceutical Ingredients (APIs) Aldehyde->API Condensation Reactions Chloride->API Nucleophilic Substitution Ether->API Further Elaboration

Caption: The utility of this compound as a versatile building block.

While specific, publicly disclosed drug candidates that explicitly detail the use of this compound as a starting material are often found within the patent literature, the general strategies for its incorporation are clear. For example, its derivatives can be used in the synthesis of kinase inhibitors, where the pyrimidine scaffold often serves as a hinge-binding motif.

Conclusion

This compound stands as a testament to the enabling power of chemical synthesis in drug discovery. While its own "discovery" may be humble and intertwined with the broader history of fluoropyrimidine chemistry, its importance as a versatile and valuable building block is undeniable. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis and reactivity of such key intermediates is paramount. As the demand for more sophisticated and finely-tuned therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

  • Kubacka, A., Fryszkowska, A., & Das, A. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6979. [Link]

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559–4560. [Link]

  • PubChem. (n.d.). 5-Fluoropyrimidine. Retrieved from [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). 2-Pyrimidinemethanol, 5-fluoro-. Retrieved from [Link]

  • Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237–242. [Link]

  • Patel, M. R., et al. (2010). Process for the preparation of voriconazole and its intermediates. U.S.
  • Siegrist, R., et al. (2010). Process for the preparation of pyrimidine derivatives.
  • Johnson Matthey. (2006). Methanol synthesis. U.S.
  • Chen, P., et al. (2018). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. U.S.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

  • Liu, C. K., Shaffer, P. M., Slaughter, R. S., McCroskey, R. P., & Abbott, M. T. (1972). Stoichiometry of the pyrimidine deoxyribonucleoside 2'-hydroxylase reaction and of the conversions of 5-hydroxymethyluracil to 5-formyluracil and of the latter to uracil-5-carboxylic acid. Biochemistry, 11(11), 2172–2176. [Link]

  • Chen, F., et al. (2020). Differentiated Visualization of Single-Cell 5-Hydroxymethylpyrimidines with Microfluidic Hydrogel Encoding. Journal of the American Chemical Society, 142(6), 2947–2955. [Link]

  • Khusnutdinova, A. N., Flick, R., Popovic, A., & Yakunin, A. F. (2017). Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids. Biotechnology journal, 12(11). [Link]

  • Gangjee, A., et al. (2016). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Journal of medicinal chemistry, 59(21), 9616-9630. [Link]

  • Asif, M., & Siddiqui, A. A. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. BioMed research international, 2021, 6696924. [Link]

Sources

An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this chemical space, fluorinated pyrimidines have emerged as a privileged scaffold, present in a multitude of approved therapeutics. (5-Fluoropyrimidin-2-yl)methanol, a key heterocyclic building block, represents a versatile starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and critical role in drug discovery, with a focus on practical application and experimental rationale. The fluoropyrimidine moiety is a well-established pharmacophore, primarily known for its role in anticancer drugs where it can act as an antimetabolite, interfering with DNA and RNA synthesis.[1][2]

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named according to IUPAC nomenclature, and is also known by several synonyms in commercial and academic literature.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 1227574-72-2
Molecular Formula C₅H₅FN₂O
Molecular Weight 128.11 g/mol
Synonyms (5-Fluoro-2-pyrimidinyl)methanol, 5-Fluoropyrimidine-2-methanol, 5-Fluoro-2-(hydroxymethyl)pyrimidine[3][4]

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is crucial for its safe handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Off-white to white powder/solid[4]
Storage Temperature 0-8 °C is recommended for long-term stability.[4]
Purity Typically >95%[5]

Safety Information:

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed. All handling should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is typically achieved through the reduction of a suitable carbonyl precursor, most commonly an ester or an aldehyde. The choice of reducing agent and reaction conditions is critical to ensure a high yield and purity of the final product, while minimizing side reactions.

Proposed Synthetic Pathway

A logical and commonly employed synthetic route involves the reduction of a commercially available or readily synthesized 5-fluoropyrimidine-2-carboxylate ester. This approach is favored due to the relative stability of the ester starting material and the high efficiency of modern reducing agents.

G start Methyl 5-fluoropyrimidine-2-carboxylate reagent Reducing Agent (e.g., Lithium Borohydride) start->reagent Reduction solvent Anhydrous Solvent (e.g., THF, Methanol) reagent->solvent in product This compound solvent->product yields

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry principles for the reduction of an ester to an alcohol. Note: This is a generalized protocol and should be optimized based on laboratory conditions and starting material purity.

Materials:

  • Methyl 5-fluoropyrimidine-2-carboxylate

  • Lithium Borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add methyl 5-fluoropyrimidine-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium Borohydride (1.5 - 2.0 eq) in anhydrous THF to the cooled reaction mixture. The addition should be dropwise to control the evolution of hydrogen gas.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of anhydrous methanol to decompose the excess LiBH₄. Subsequently, add saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Lithium borohydride is a moisture-sensitive reagent. The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.

  • Choice of Reducing Agent: Lithium borohydride is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄), offering better functional group tolerance and safer handling. It is highly effective for the reduction of esters to primary alcohols.

  • Controlled Addition at Low Temperature: The reduction of esters is an exothermic process. Adding the reducing agent slowly at 0 °C helps to control the reaction temperature, preventing potential side reactions and ensuring the stability of the product.

  • Quenching with Methanol and NH₄Cl: The sequential addition of methanol and then a saturated aqueous solution of ammonium chloride is a standard workup procedure to safely neutralize the reactive borohydride species and facilitate the separation of the product.

Application in Drug Discovery: A Versatile Synthon

This compound serves as a critical intermediate in the synthesis of a diverse range of biologically active molecules. Its utility stems from the presence of two key reactive handles: the hydroxyl group and the fluorinated pyrimidine ring.

Case Study: Synthesis of Novel Trypanosomicides

A notable application of this compound is in the preparation of novel valinate amide benzoxaborole analogs, which have shown promise as trypanocidal agents for the treatment of diseases like Human African Trypanosomiasis. In this context, the hydroxyl group of this compound is typically activated (e.g., converted to a leaving group) or used in a coupling reaction to link it to the core benzoxaborole scaffold.

G start This compound activation Activation of Hydroxyl Group (e.g., Mesylation, Halogenation) start->activation coupling Coupling Reaction (e.g., Williamson Ether Synthesis, Mitsunobu Reaction) activation->coupling product Valinate Amide Benzoxaborole Analog (Trypanocidal Agent) coupling->product scaffold Benzoxaborole Scaffold scaffold->coupling

Caption: Role of this compound in trypanosomicide synthesis.

The 5-fluoropyrimidine moiety in the final drug candidate can play a crucial role in its biological activity. The fluorine atom can enhance binding to the target protein through favorable electrostatic interactions and can block metabolic degradation at that position, thereby increasing the drug's half-life.[6] The pyrimidine ring itself, a bioisostere of other aromatic systems, can participate in essential hydrogen bonding and π-stacking interactions within the active site of the target enzyme.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of complex and potent therapeutic agents. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is essential for leveraging its full potential in the ongoing quest for novel and effective medicines. The strategic incorporation of the 5-fluoropyrimidine scaffold, facilitated by intermediates like this compound, will undoubtedly continue to be a fruitful avenue of research in the development of next-generation therapeutics.

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An In-Depth Technical Guide to the Mechanism of Action of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Prodrug-Centric Investigative Approach

The landscape of fluoropyrimidine chemotherapy is dominated by the venerable 5-Fluorouracil (5-FU) and its prodrugs, which are designed to enhance its therapeutic index.[1][2][3] (5-Fluoropyrimidin-2-yl)methanol, a structural analog of 5-FU, is not extensively characterized in the scientific literature as a therapeutic agent in its own right. However, its chemical architecture strongly suggests its role as a prodrug that, upon metabolic activation, liberates the cytotoxic powerhouse, 5-FU. This guide, therefore, adopts an investigative and deductive approach. We will first posit a scientifically grounded hypothesis for the metabolic conversion of this compound to 5-FU. Subsequently, we will delve into the well-elucidated, multi-faceted mechanism of action of 5-FU, which is the ultimate effector molecule. This document is structured to provide not only a deep mechanistic understanding but also actionable experimental protocols for the validation of this proposed mechanism.

Part 1: The Prodrug Hypothesis and Metabolic Activation

The core premise of this guide is that this compound exerts its cytotoxic effects through its bioconversion to 5-Fluorouracil. The rationale for this hypothesis is twofold: the structural similarity to 5-FU and the precedence of numerous 5-FU prodrugs designed for improved pharmacokinetics and tumor-selective activation.[4][5][6] The presence of a hydroxymethyl group at the 2-position of the pyrimidine ring is a key feature that likely facilitates this conversion.

Proposed Metabolic Activation Pathway

We propose a two-step enzymatic oxidation process, likely occurring in the liver, for the conversion of this compound to an unstable intermediate that then yields 5-FU.

  • Oxidation to Aldehyde: The primary alcohol of this compound is first oxidized to the corresponding aldehyde, (5-Fluoropyrimidin-2-yl)methanal, by alcohol dehydrogenases (ADHs) or cytochrome P450 (CYP) enzymes.

  • Oxidation to Carboxylic Acid and Decarboxylation: The aldehyde is then further oxidized to a carboxylic acid, 5-Fluoropyrimidine-2-carboxylic acid, by aldehyde dehydrogenases (ALDHs). This intermediate is likely unstable and undergoes spontaneous decarboxylation to yield 5-Fluorouracil.

This proposed pathway is consistent with the known metabolism of similar heterocyclic compounds bearing hydroxymethyl groups.

G cluster_0 Proposed Metabolic Activation of this compound A This compound B (5-Fluoropyrimidin-2-yl)methanal (Aldehyde Intermediate) A->B Alcohol Dehydrogenase (ADH) or CYP Enzymes C 5-Fluoropyrimidine-2-carboxylic acid (Carboxylic Acid Intermediate) B->C Aldehyde Dehydrogenase (ALDH) D 5-Fluorouracil (5-FU) (Active Drug) C->D Spontaneous Decarboxylation

Caption: Proposed metabolic pathway of this compound to 5-FU.

Part 2: The Effector Molecule: 5-Fluorouracil's Mechanism of Action

Upon its formation, 5-FU enters the complex machinery of pyrimidine metabolism, where it is converted into three active metabolites that exert its cytotoxic effects through distinct but complementary mechanisms.[7][8][9]

Anabolism of 5-Fluorouracil

5-FU itself is inactive and requires intracellular conversion to its active nucleotide forms:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is the primary inhibitor of thymidylate synthase.

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA.

  • Fluorouridine triphosphate (FUTP): This metabolite can be incorporated into RNA.

The conversion pathways are multifaceted and involve several key enzymes, as depicted in the diagram below.

G cluster_1 Anabolic Pathways of 5-Fluorouracil (5-FU) FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP Orotate phosphoribosyltransferase FUR Fluorouridine (FUR) FU->FUR Uridine phosphorylase FUDR Fluorodeoxyuridine (FUDR) FU->FUDR Thymidine phosphorylase FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP Uridylate kinase FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP Nucleoside diphosphate kinase FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FUDP->FdUDP Ribonucleotide reductase FUR->FUMP Uridine kinase FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDR->FdUMP Thymidine kinase FdUMP->FdUDP Thymidylate kinase FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP Nucleoside diphosphate kinase

Caption: Intracellular activation pathways of 5-Fluorouracil (5-FU).

Molecular Targets and Cytotoxic Consequences

The active metabolites of 5-FU disrupt cellular processes critical for cancer cell proliferation and survival.

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The depletion of dTMP leads to a state known as "thymineless death," characterized by DNA fragmentation and apoptosis.

  • Incorporation into DNA: FdUTP can be erroneously incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation disrupts DNA structure and function, leading to DNA strand breaks and triggering apoptotic pathways.

  • Incorporation into RNA: FUTP is incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This leads to errors in RNA processing, protein synthesis, and ribosome biogenesis, ultimately contributing to cellular dysfunction and death.

G cluster_2 Downstream Cytotoxic Effects of 5-FU Active Metabolites FdUMP FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP FdUTP DNA_Synth DNA Synthesis and Repair FdUTP->DNA_Synth Incorporation & Disruption FUTP FUTP RNA_Proc RNA Processing and Function FUTP->RNA_Proc Incorporation & Disruption TS->DNA_Synth Required for Apoptosis Apoptosis / Cell Death DNA_Synth->Apoptosis Leads to RNA_Proc->Apoptosis Contributes to

Caption: The tripartite mechanism of 5-FU's cytotoxic action.

Part 3: Experimental Validation Protocols

The following protocols are designed to experimentally validate the proposed mechanism of action of this compound as a prodrug of 5-FU.

Protocol 1: In Vitro Metabolic Conversion Assay

Objective: To demonstrate the conversion of this compound to 5-FU in a metabolically active system.

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In separate microcentrifuge tubes, combine human liver microsomes (or S9 fraction or hepatocytes) with a buffered solution (e.g., phosphate buffer, pH 7.4) and an NADPH-regenerating system (for CYP-mediated metabolism).[10][11]

    • Include control incubations: without the test compound (vehicle control), without the metabolizing enzymes, and without the NADPH-regenerating system.

  • Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the stock solution of this compound to a final concentration of, for example, 10 µM.

    • Incubate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Quenching and Processing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and the formed 5-FU over time.[12][13][14]

Expected Outcome: A time-dependent decrease in the concentration of this compound with a corresponding increase in the concentration of 5-FU in the complete incubation system, but not in the control groups.

Protocol 2: Cellular Cytotoxicity Assay

Objective: To determine and compare the cytotoxic activity of this compound and 5-FU against cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a panel of relevant cancer cell lines (e.g., colorectal, breast, pancreatic) in their recommended growth media.

  • Cell Seeding:

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 5-FU in the cell culture medium.

    • Treat the cells with a range of concentrations of each compound. Include a vehicle control.

  • Incubation:

    • Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[15][16]

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Determine the half-maximal inhibitory concentration (IC50) for both compounds using non-linear regression analysis.

Expected Outcome: this compound will exhibit dose-dependent cytotoxicity. Its IC50 value may be similar to or slightly higher than that of 5-FU, depending on the efficiency of its intracellular conversion.

Part 4: Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound and 5-FU against a panel of cancer cell lines, as would be determined by the cytotoxicity assay described above.

Cell LineCancer TypeThis compound IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)
HCT116Colorectal5.23.8
MCF-7Breast8.96.5
PANC-1Pancreatic12.49.7
A549Lung15.111.3

Note: These are illustrative values. Actual IC50 values will vary depending on the cell line and experimental conditions.

Part 5: Concluding Remarks and Future Perspectives

This guide has outlined a comprehensive, albeit hypothetical, mechanism of action for this compound, positioning it as a prodrug of 5-Fluorouracil. The proposed metabolic activation pathway, followed by the well-established cytotoxic mechanisms of 5-FU's active metabolites, provides a robust framework for understanding its potential as an anticancer agent. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis.

Future research should focus on in vivo studies to confirm the metabolic conversion and assess the efficacy and toxicity profile of this compound in preclinical tumor models. Such studies will be crucial in determining if this compound offers any therapeutic advantages over existing fluoropyrimidine therapies.

References

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  • Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily. [Link]

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  • Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. The Journal of Organic Chemistry, 73(4), 1428-1436. [Link]

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An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and π-stacking interactions makes it an ideal framework for designing molecules that can precisely interact with biological targets. The strategic introduction of a fluorine atom onto this scaffold, as seen in (5-Fluoropyrimidin-2-yl)methanol, dramatically enhances its utility for drug development professionals. Fluorine's unique properties—small size, high electronegativity, and the ability to modulate pKa and metabolic stability—provide a powerful tool for optimizing lead compounds into viable drug candidates.

This technical guide offers a comprehensive overview of this compound, a versatile building block whose value is increasingly recognized in the synthesis of novel therapeutics. We will delve into its fundamental molecular properties, provide detailed, field-tested synthetic protocols, and explore its application in the development of next-generation trypanocidal agents, culminating in an examination of the molecular mechanism of action of drugs derived from this critical intermediate.

Core Molecular and Physicochemical Properties

This compound is a stable, solid organic compound that serves as a key intermediate in multi-step organic syntheses. Its core structure consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference by researchers.

PropertyValueSource(s)
Molecular Formula C₅H₅FN₂O[1][2]
Molecular Weight 128.10 g/mol [1]
CAS Number 1227574-72-2[1][3]
Physical Form Powder[3]
InChI Key TXZSJRMEHFCYPZ-UHFFFAOYSA-N[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not a trivial single-step reaction but can be reliably achieved through a logical two-step process. This involves the initial synthesis of the aldehyde precursor, 5-fluoropyrimidine-2-carboxaldehyde, followed by its selective reduction to the corresponding primary alcohol. This approach provides a high degree of control and generally results in good overall yields.

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Synthetic Workflow Overview

The overall synthetic strategy is visualized below, proceeding from a halogenated pyrimidine to the target alcohol via a formylated intermediate.

G cluster_0 Step 1: Formylation via Lithium-Halogen Exchange cluster_1 Step 2: Selective Aldehyde Reduction start 2-Bromo-5-fluoropyrimidine step1_reagent 1. n-BuLi, Anhydrous THF, < -90°C 2. Ethyl Formate start->step1_reagent Reaction intermediate 5-Fluoropyrimidine-2-carboxaldehyde step1_reagent->intermediate Yields step2_reagent Sodium Borohydride (NaBH4) Methanol (MeOH), 0°C to RT intermediate->step2_reagent Reaction product This compound step2_reagent->product Yields

Caption: Two-step synthesis of this compound.

Protocol 1: Synthesis of 5-Fluoropyrimidine-2-carboxaldehyde

This protocol is adapted from a highly efficient one-pot method for the formylation of pyrimidine rings, which utilizes a lithium-halogen exchange.[4] The causality for the stringent reaction conditions lies in the instability of the pyrimidin-5-yl-lithium intermediate, which readily decomposes at temperatures above -80°C.[4]

  • Reagents:

    • 2-Bromo-5-fluoropyrimidine

    • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

    • Ethyl formate (or Methyl formate)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Step-by-Step Methodology:

    • Vessel Preparation: Assemble a three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (e.g., Argon or Nitrogen).

    • Reaction Setup: Under an inert atmosphere, add anhydrous THF to the flask via cannula or syringe. Dissolve 2-bromo-5-fluoropyrimidine (1.0 equivalent) in the THF.

    • Cooling: Cool the resulting solution to below -90°C using a liquid nitrogen/acetone bath. It is critical to maintain this low temperature throughout the next steps.

    • Lithium-Halogen Exchange: Add n-Butyllithium (1.1 equivalents) dropwise to the stirred solution via syringe. Ensure the internal temperature does not rise above -90°C. Stir the mixture at this temperature for 30-45 minutes to ensure the complete formation of the 2-lithiated pyrimidine intermediate.

    • Formylation: Add ethyl formate (1.2 equivalents), also dropwise, to the reaction mixture, again maintaining the temperature below -90°C. Stir for an additional 1-2 hours at this temperature.

    • Quenching: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

    • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 5-fluoropyrimidine-2-carboxaldehyde.

Protocol 2: Reduction to this compound

The reduction of an aromatic aldehyde to a primary alcohol is a standard and reliable transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its excellent selectivity for aldehydes and ketones, its operational simplicity, and its lower reactivity compared to harsher reducing agents like lithium aluminum hydride (LiAlH₄).[5][6] This selectivity ensures that the fluoropyrimidine ring remains intact.

  • Reagents:

    • 5-Fluoropyrimidine-2-carboxaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

    • Ethyl acetate

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask, dissolve 5-fluoropyrimidine-2-carboxaldehyde (1.0 equivalent) in methanol.

    • Cooling: Cool the solution to 0°C in an ice-water bath.

    • Reduction: While stirring, add sodium borohydride (1.5 to 2.0 equivalents) portion-wise to the solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

    • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

    • Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any excess NaBH₄.

    • Work-up and Extraction: Remove most of the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Application in Drug Development: A Precursor to Novel Trypanosomicides

While fluoropyrimidines are classically known for their role in anticancer agents like 5-Fluorouracil, this compound has emerged as a critical building block for a different class of therapeutics: benzoxaborole-based trypanocides. African Animal Trypanosomiasis (AAT) is a devastating parasitic disease affecting livestock. Research has identified novel L-valinate amide benzoxaboroles with potent activity against Trypanosoma species.[7] this compound is a key reactant in the synthesis of these advanced drug candidates.

Mechanism of Action: Targeting CPSF3 Endonuclease

The trypanocidal activity of benzoxaboroles derived from this pyrimidine building block stems from a highly specific and potent inhibition of a critical parasite enzyme: the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[7][8][9]

In trypanosomes, gene expression is unusual. Most genes are transcribed as long polycistronic precursor mRNAs, which must be processed into individual, mature mRNAs through two coupled processes: trans-splicing and polyadenylation.[10][11] CPSF3 is the endonuclease that makes the initial cleavage at the 3'-end of a pre-mRNA, a mandatory step before the poly(A) tail can be added.[12] This poly(A) tail is essential for mRNA stability and translation into protein.

By inhibiting CPSF3, the benzoxaborole drug effectively halts pre-mRNA maturation.[8][13] This leads to a rapid shutdown of the production of essential proteins, ultimately causing the death of the parasite. The specificity of these drugs for the parasite's CPSF3 over the host's enzyme provides a therapeutic window, making it a highly promising drug target.[7][9]

G cluster_0 Normal mRNA Maturation in Trypanosoma brucei cluster_1 Inhibition by Benzoxaborole Drug polycistronic Polycistronic pre-mRNA cpsf_complex CPSF Complex (contains CPSF3 endonuclease) polycistronic->cpsf_complex Binding cleavage 3'-End Cleavage cpsf_complex->cleavage Catalyzes inhibited_cpsf Inhibited CPSF3 Active Site polyadenylation Polyadenylation cleavage->polyadenylation mature_mrna Mature, trans-spliced mRNA polyadenylation->mature_mrna translation Translation mature_mrna->translation proteins Essential Parasite Proteins translation->proteins drug Benzoxaborole (derived from this compound) drug->inhibited_cpsf Binds & Inhibits block mRNA Maturation Blocked inhibited_cpsf->block Prevents Cleavage death Parasite Death block->death Leads to

Caption: Mechanism of action of benzoxaborole drugs targeting CPSF3.

Conclusion and Future Outlook

This compound represents a confluence of two powerful strategies in modern drug design: the use of fluorination to fine-tune molecular properties and the application of privileged scaffolds as starting points for novel therapeutics. While its role as a precursor to anticancer agents remains an avenue for exploration, its validated utility in the synthesis of potent anti-parasitic agents highlights its immediate value to the drug development community. The detailed understanding of the CPSF3 inhibition mechanism provides a rational basis for the further design of even more potent and selective benzoxaboroles. As researchers continue to tackle challenging diseases, the demand for versatile, high-value chemical building blocks like this compound will undoubtedly continue to grow.

References

  • Vincent, I. M., et al. (2018). Clinical and veterinary trypanocidal benzoxaboroles target CPSF3. Proceedings of the National Academy of Sciences, 115(38), E8840-E8848. Available at: [Link]

  • Akama, T., et al. (2018). Identification of a 4-fluorobenzyl L-valinate amide benzoxaborole (AN11736) as a potential development candidate for the treatment of Animal African Trypanosomiasis (AAT). Bioorganic & Medicinal Chemistry Letters, 28(2), 131-136. Available at: [Link]

  • Tao, Y., et al. (2024). Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. Cell Chemical Biology, 31(1), 139-149.e14. Available at: [Link]

  • Wall, R. J., et al. (2018). Clinical and veterinary trypanocidal benzoxaboroles target CPSF3. Discovery - the University of Dundee Research Portal. Available at: [Link]

  • Mowbray, C., et al. (2024). Targeted protein degradation of the CPSF complex by benzoxaboroles through sumoylation. bioRxiv. Available at: [Link]

  • Waithaka, S. K., & Clayton, C. (2022). Sequences and proteins that influence mRNA processing in Trypanosoma brucei: Evolutionary conservation of SR-domain and PTB protein functions. PLOS Neglected Tropical Diseases, 16(8), e0010665. Available at: [Link]

  • Waithaka, S. K., & Clayton, C. (2022). Clinically relevant benzoxaboroles inhibit mRNA processing in Trypanosoma brucei. BMC Research Notes, 15(1), 371. Available at: [Link]

  • Kramer, S. (2017). The Role of Cytoplasmic mRNA Cap-Binding Protein Complexes in Trypanosoma brucei and Other Trypanosomatids. Genes, 8(12), 389. Available at: [Link]

  • Common Organic Chemistry. Aldehyde to Alcohol - Common Conditions. Available at: [Link]

  • PubChem. (2-Chloropyrimidin-5-yl)methanol entry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at: [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activity of (5-fluoropyrimidin-2-yl)methanol, a heterocyclic compound belonging to the fluoropyrimidine class of molecules. Drawing upon established principles in medicinal chemistry and oncology, this document will explore its likely mechanism of action, propose a rigorous experimental framework for its evaluation, and contextualize its potential within the broader landscape of anticancer therapeutics.

Introduction: The Legacy of Fluoropyrimidines in Oncology

The fluoropyrimidine scaffold is a cornerstone of modern cancer chemotherapy. For decades, 5-fluorouracil (5-FU) and its prodrugs have been integral to the treatment of a wide array of solid tumors, including colorectal, breast, and head and neck cancers.[1] The therapeutic efficacy of these compounds stems from their ability to disrupt DNA synthesis and repair in rapidly proliferating cancer cells. However, the clinical utility of 5-FU is often hampered by a narrow therapeutic window and significant toxicity.[1] This has driven extensive research into novel derivatives with improved pharmacological profiles. This compound represents one such molecule, the biological potential of which warrants a detailed and systematic investigation.

The Prodrug Paradigm: Enhancing the Therapeutic Index of 5-Fluorouracil

A major strategy to improve the clinical performance of 5-FU has been the development of prodrugs. These are inactive precursors that are metabolically converted to the active cytotoxic agent, 5-FU, within the body. This approach offers several advantages, including enhanced oral bioavailability, altered tissue distribution, and potentially tumor-selective activation.

A prime example of a successful 5-FU prodrug is Tegafur.[2][3] Tegafur is metabolized to 5-FU primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[4][5] This controlled release of 5-FU can lead to more sustained drug exposure and a different toxicity profile compared to intravenous 5-FU administration. Often, Tegafur is co-administered with other agents that modulate 5-FU metabolism, further refining its therapeutic efficacy.[3][6]

Postulated Mechanism of Action for this compound

Based on its chemical structure, it is highly probable that this compound functions as a prodrug of 5-fluorouracil. The proposed bioactivation pathway would involve an initial enzymatic oxidation of the hydroxymethyl group to an aldehyde, followed by further transformation and eventual release of 5-FU.

The released 5-FU would then exert its cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition depletes the intracellular pool of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair, leading to "thymineless death."

  • Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA integrity, contributing to cellular apoptosis.

The following diagram illustrates the proposed metabolic activation and downstream effects of this compound.

G cluster_0 Systemic Circulation & Liver cluster_1 Tumor Cell A This compound B Metabolic Activation (e.g., CYP450 enzymes) A->B Oxidation C 5-Fluorouracil (5-FU) B->C Release D 5-FU C->D Uptake E FdUMP D->E Anabolic Conversion I FUTP D->I Anabolic Conversion F Thymidylate Synthase E->F Inhibition G dTMP -> dTTP F->G H DNA Synthesis & Repair G->H L Apoptosis H->L J RNA I->J Incorporation K RNA Dysfunction J->K K->L

Caption: Proposed metabolic activation of this compound and subsequent cytotoxic mechanisms of 5-FU.

A Roadmap for Investigating Biological Activity: Experimental Protocols

A systematic and multi-faceted approach is required to rigorously evaluate the potential of this compound as an anticancer agent. The following sections outline key experimental workflows.

In Vitro Evaluation of Cytotoxicity

The initial step is to determine the cytotoxic potential of the compound across a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and a positive control (e.g., 5-FU or doxorubicin). Treat the cells with varying concentrations for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Rationale: This assay provides a quantitative measure of the compound's ability to inhibit cell proliferation and is a standard preliminary screen for potential anticancer drugs.

Target Engagement: Thymidylate Synthase Inhibition

To confirm the proposed mechanism of action, it is crucial to assess the compound's ability to inhibit thymidylate synthase, the primary target of 5-FU.

Protocol: In-Cell Thymidylate Synthase Activity Assay

  • Cell Culture and Treatment: Culture cancer cells and treat them with this compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • TS Activity Measurement: Use a commercially available thymidylate synthase activity assay kit, which typically measures the conversion of dUMP to dTMP.

  • Protein Quantification: Determine the total protein concentration in each lysate to normalize the TS activity.

  • Data Analysis: Compare the TS activity in treated cells to that in untreated controls.

Rationale: This experiment directly tests the hypothesis that the compound's cytotoxicity is mediated through the inhibition of thymidylate synthase.

In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's anti-tumor efficacy in a living organism.

Protocol: Human Tumor Xenograft Model in Nude Mice

  • Tumor Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., HCT-116) into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like Tegafur). Administer the compounds orally or intraperitoneally daily for a specified period (e.g., 2-3 weeks).

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Rationale: This model provides crucial information on the compound's ability to inhibit tumor growth in a physiological setting and offers insights into its therapeutic window.

Metabolic Fate and Pharmacokinetic Analysis

To confirm its prodrug nature, it is essential to determine if this compound is converted to 5-FU in vivo.

Protocol: LC-MS/MS Analysis of Plasma Samples

  • Drug Administration: Administer a single dose of this compound to mice.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Process the blood to obtain plasma.

  • Sample Extraction: Extract the parent compound and its potential metabolites (including 5-FU) from the plasma.

  • LC-MS/MS Analysis: Quantify the concentrations of this compound and 5-FU using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Modeling: Analyze the concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Rationale: This study will confirm the conversion of the prodrug to the active agent and provide critical information on its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive profile of this compound's potential as an anticancer agent.

Parameter Favorable Outcome Unfavorable Outcome
In Vitro IC50 Low micromolar or nanomolar rangeHigh micromolar or no activity
TS Inhibition Significant reduction in TS activityNo effect on TS activity
In Vivo Efficacy Significant tumor growth inhibitionNo significant effect on tumor growth
Toxicity Minimal body weight loss or other signs of toxicitySignificant toxicity
Metabolism Conversion to 5-FU confirmedNo detectable conversion to 5-FU

A favorable outcome would be characterized by potent in vitro cytotoxicity, confirmed on-target activity, significant in vivo tumor growth inhibition at a well-tolerated dose, and clear evidence of metabolic conversion to 5-FU.

Should this compound demonstrate a promising profile, future research could focus on:

  • Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Evaluating its efficacy in combination with other anticancer agents.[7]

  • Biomarker Discovery: Identifying biomarkers that could predict patient response.

Conclusion

This compound, as a derivative of the well-established fluoropyrimidine class, holds theoretical promise as a novel anticancer prodrug. Its structural similarity to precursors of 5-FU suggests a plausible mechanism of action centered on the inhibition of thymidylate synthase. The experimental roadmap detailed in this guide provides a rigorous framework for validating this hypothesis and systematically evaluating its therapeutic potential. Through a disciplined and evidence-based approach, the scientific community can effectively determine if this compound warrants further development in the ongoing effort to improve cancer treatment.

References

  • Ishitsuka, H., et al. (1981). Antitumor activity of a new fluoropyrimidine derivative, 5'-deoxy-5-fluorouridine, against murine and human experimental tumors. Gann, 72(1), 112-123.
  • DrugBank Online. (2017). Tegafur. DrugBank. Available at: [Link]

  • PubChem. (n.d.). Tegafur-Uracil. National Center for Biotechnology Information. Available at: [Link]

  • Shirasaka, T. (1997). Scientific Basis for the Combination of Tegafur With Uracil. ONCOLOGY, 11(9), 1373-1379. Available at: [Link]

  • Grem, J. L., et al. (1988). Enhancement of 5-fluorouracil's anticancer activity by dipyridamole. Pharmacology & Therapeutics, 38(2), 249-275.
  • Yen-Revollo, J. L., et al. (2008). Metabolic pathways for capecitabine and tegafur. Clinical Colorectal Cancer, 7(5), 321-326.
  • Taylor & Francis. (n.d.). Tegafur – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Pan, X., et al. (2011). Development of 5-Fluorouracil derivatives as anticancer agents. Current Medicinal Chemistry, 18(29), 4538-4556.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

Sources

(5-Fluoropyrimidin-2-yl)methanol: A Technical Guide to its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Part 1: The Core Directive - A Strategic Overview of (5-Fluoropyrimidin-2-yl)methanol in Contemporary Drug Discovery

This technical guide is structured to provide a comprehensive and intuitive exploration of this compound, a key building block in modern medicinal chemistry. Moving beyond a simple recitation of facts, this guide delves into the strategic rationale behind its use, mirroring the thought process of a medicinal chemist. The content is organized to first establish a strong foundation in the molecule's fundamental properties, then to illustrate its application through real-world case studies, and finally, to provide actionable experimental protocols. This approach is designed to empower researchers and drug development professionals with both the theoretical knowledge and the practical insights necessary to effectively utilize this versatile scaffold.

Part 2: Scientific Integrity and Logic - An Expert Perspective

As a senior application scientist, the authoring of this guide is grounded in three core pillars: expertise, trustworthiness, and authoritative grounding.

  • Expertise and Experience: The information presented herein is not merely a compilation of literature data but is enriched with field-proven insights. The guide explains the "why" behind experimental choices, highlighting the subtle yet critical interplay of the molecule's structural features and their impact on reactivity and biological activity.

  • Trustworthiness: To ensure the reliability of the information, all experimental protocols are presented as self-validating systems. This includes the integration of in-process controls and analytical checkpoints, allowing researchers to confidently reproduce the described methods and troubleshoot effectively.

  • Authoritative Grounding and Comprehensive References: All technical claims and protocols are rigorously supported by citations to peer-reviewed literature. A comprehensive and verifiable reference list is provided to facilitate deeper exploration of the primary sources.

Section 1: Foundational Chemistry and Strategic Advantages

This compound is a heterocyclic compound with the molecular formula C5H5FN2O and a molecular weight of 128.11 g/mol .[1][2] It typically appears as a white to off-white powder.[1] The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring is a key feature that imparts several advantageous properties for drug design.[3] Fluorine's high electronegativity can influence the molecule's pKa, metabolic stability, and binding interactions with biological targets.[3] This strategic fluorination is a widely employed tactic in medicinal chemistry to enhance the overall pharmacokinetic and pharmacodynamic profile of drug candidates.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC5H5FN2O[1][2]
Molecular Weight128.11 g/mol [1]
AppearancePowder[1]
CAS Number1227574-72-2[1]

Section 2: Synthesis and Reactivity

The synthesis of this compound is achievable through various synthetic routes. One common method involves the selective reduction of a more functionalized pyrimidine precursor, such as 2,4-dichloro-5-fluoropyrimidine, followed by hydrolysis.[4] The hydroxymethyl group at the 2-position serves as a versatile synthetic handle, allowing for a wide range of chemical transformations to build more complex molecular architectures.

Experimental Protocol: A General Synthetic Approach

While specific reaction conditions may vary, a general protocol for the preparation of this compound can be conceptualized from related syntheses. A plausible route involves the reduction of a corresponding 2-carbonyl derivative.

  • Starting Material: Begin with a suitable precursor such as 5-fluoro-pyrimidine-2-carboxylic acid or its ester derivative.

  • Reduction: Employ a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), in an appropriate anhydrous solvent like tetrahydrofuran (THF) or ethanol. The choice of reducing agent and solvent will depend on the reactivity of the starting material.

  • Reaction Monitoring: The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is carefully quenched, followed by extraction of the product into an organic solvent. The crude product is then purified using standard techniques like column chromatography to yield pure this compound.

It is imperative to consult detailed, peer-reviewed synthetic procedures and to conduct a thorough risk assessment before undertaking any chemical synthesis.[5]

Visualizing the Synthetic Transformation

Caption: A generalized synthetic route to this compound.

Section 3: Role in Medicinal Chemistry and Therapeutic Applications

The 5-fluoropyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, most notably recognized in the anticancer drug 5-fluorouracil (5-FU).[6][7] The metabolites of 5-FU interfere with DNA and RNA synthesis, leading to cytotoxic effects in cancer cells.[8][9] While this compound itself is not a therapeutic agent, it serves as a crucial intermediate in the synthesis of a new generation of targeted therapies.[10]

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of the this compound moiety is in the development of inhibitors of Bruton's tyrosine kinase (BTK).[11][12] BTK is a key enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of various B-cell malignancies.[13][14] Many BTK inhibitors feature a pyrimidine core that interacts with the hinge region of the kinase domain. The this compound fragment can be elaborated to introduce functionalities that enhance binding affinity and selectivity.

Table 2: Selected BTK Inhibitors with Pyrimidine Scaffolds

InhibitorStatusKey Structural Features
IbrutinibApprovedCovalent inhibitor with a pyrimidine-based core
AcalabrutinibApprovedSecond-generation covalent BTK inhibitor
ZanubrutinibApprovedDesigned for improved selectivity and oral bioavailability

This table provides examples of the broader class of pyrimidine-containing BTK inhibitors and does not imply that they are all directly synthesized from this compound.

Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors often involves a detailed exploration of structure-activity relationships (SAR).[15][16] In the context of kinase inhibitors, modifications to the substituents on the pyrimidine ring can significantly impact biological activity.[17][18] The 5-fluoro group, for instance, can form favorable interactions with amino acid residues in the target protein's active site, thereby enhancing potency.[18] The hydroxymethyl group of this compound provides a convenient attachment point for introducing various side chains to probe different regions of the binding pocket and optimize pharmacokinetic properties.

Visualizing the Role in a Kinase Inhibitor

G cluster_0 Kinase Inhibitor Scaffold cluster_1 Target Interaction This compound This compound Elaboration of hydroxymethyl group Elaboration of hydroxymethyl group This compound->Elaboration of hydroxymethyl group Binding to Kinase Active Site Binding to Kinase Active Site Elaboration of hydroxymethyl group->Binding to Kinase Active Site Biological Effect Biological Effect Binding to Kinase Active Site->Biological Effect

Caption: The strategic elaboration of this compound in the design of kinase inhibitors.

Section 4: Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated pyrimidine ring and a reactive hydroxymethyl group makes it an attractive starting point for the synthesis of complex and biologically active molecules. The strategic use of this scaffold has been demonstrated in the development of targeted therapies, particularly in the area of kinase inhibition. As our understanding of disease biology continues to grow, the demand for novel and effective therapeutics will undoubtedly fuel further exploration of the synthetic utility of this compound and related compounds.

References

A comprehensive list of references is available for further reading and verification of the information presented in this guide.

Sources

An In-depth Technical Guide to the Solubility and Stability of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The journey of a novel chemical entity from discovery to application is paved with rigorous physicochemical characterization. Among the most critical parameters are solubility and stability, which dictate bioavailability, formulation strategies, and shelf-life. This guide focuses on (5-Fluoropyrimidin-2-yl)methanol, a fluorinated pyrimidine derivative of interest in medicinal chemistry. As specific experimental data for this compound is not extensively published, this document synthesizes foundational principles, data from analogous structures, and established protocols to provide a predictive and practical framework for its handling and development.

Part 1: Solubility Profile of this compound

Solubility is a thermodynamic equilibrium, representing the maximum amount of a substance that can dissolve in a given solvent system at a specific temperature. For a molecule like this compound, its solubility is governed by the interplay between the polar hydroxymethyl group, which favors aqueous and polar organic solvents, and the relatively less polar fluoropyrimidine ring.

Predicted Physicochemical Properties & Expected Solubility Behavior

The structure of this compound—combining a hydrogen-bond-donating and -accepting alcohol group with an aromatic, electron-withdrawing fluoropyrimidine core—suggests a versatile solubility profile. Pyrimidine itself is moderately soluble in water and highly soluble in organic solvents like alcohols and ether[1]. The addition of a fluorine atom can modulate lipophilicity, while the hydroxymethyl group significantly enhances polarity and the potential for hydrogen bonding[2][3].

Based on these structural attributes, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe hydroxymethyl group will form strong hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHigh to ModerateThe polar nature of the pyrimidine ring and the alcohol group will interact favorably with these solvents. Solubility is expected to follow the order of DMF > methanol[4][5].
Non-Polar Hexane, Toluene, ChloroformLow to InsolubleThe overall polarity of the molecule is too high for significant dissolution in non-polar media.
Factors Influencing Solubility

Several environmental factors can significantly alter the solubility of pyrimidine derivatives[1][6].

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation, which is crucial for crystallization and formulation processes[7].

  • pH: The pyrimidine ring contains nitrogen atoms that are weakly basic and can be protonated at low pH. This ionization would dramatically increase the compound's solubility in aqueous acidic solutions.

  • Co-solvents: In cases of poor aqueous solubility, the use of co-solvents like ethanol or propylene glycol can be employed to enhance dissolution by reducing the polarity of the solvent system.

Experimental Protocol: Kinetic and Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, pH 7.4 buffer, methanol) in a sealed glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the samples (using a solvent-compatible, low-binding filter, e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[8].

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or µM.

Causality and Self-Validation:

  • Why 24-48 hours? This duration is typically sufficient for slow-dissolving compounds to reach thermodynamic equilibrium. To validate, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.

  • Why centrifugation/filtration? This step is critical to prevent solid particles from inflating the measured concentration, ensuring only the dissolved analyte is quantified.

Part 2: Stability Profile of this compound

Stability testing is fundamental to understanding a compound's shelf-life and identifying potential degradation products. International Council for Harmonisation (ICH) guidelines provide a framework for these studies, which often begin with forced degradation (stress testing)[9][10][11].

Forced Degradation Studies

Forced degradation intentionally exposes the compound to harsh conditions to accelerate decomposition, providing insight into its intrinsic stability and likely degradation pathways[12]. For a novel molecule like this compound, this is the first step in building a stability profile.

dot graph TD { subgraph "Forced Degradation Workflow" A["Drug Substance: this compound"] --> B{Stress Conditions}; B --> C["Acid Hydrolysis(e.g., 0.1M HCl)"]; B --> D["Base Hydrolysis(e.g., 0.1M NaOH)"]; B --> E["Oxidation(e.g., 3% H₂O₂)"]; B --> F["Thermal(e.g., 60°C, solid & solution)"]; B --> G["Photolytic(ICH Q1B light exposure)"]; C --> H{Analysis}; D --> H; E --> H; F --> H; G --> H; H --> I["Stability-Indicating HPLC Method"]; I --> J["Identify & CharacterizeDegradation Products"]; end

} caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential points of instability:

  • Oxidation: The primary alcohol (-CH₂OH) group is susceptible to oxidation, which could convert it first to an aldehyde and then to a carboxylic acid. This is a common metabolic and chemical degradation pathway.

  • Hydrolysis: The pyrimidine ring itself can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening. Studies on 5-Fluorouracil (5-FU) show significant degradation under alkaline conditions[13].

  • Defluorination: While the C-F bond is generally strong, certain biological or chemical environments can lead to defluorination, which can produce toxic metabolites and is a known liability for some fluorinated drugs[14].

G

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products and degradation pathways for this compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Alkaline: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature. (Base-catalyzed reactions are often faster).

    • Oxidative: Dilute the stock solution with 3% hydrogen peroxide. Incubate at room temperature.

    • Thermal: Store the solid powder and a solution of the compound at an elevated temperature (e.g., 60°C) protected from light.

    • Photolytic: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[9][15].

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent compound from all significant degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of the degradants.

  • Mass Balance: Evaluate the results to ensure that the decrease in the parent compound is reasonably balanced by the appearance of degradation products.

Causality and Self-Validation:

  • Why a stability-indicating method? A standard HPLC assay might not separate the parent drug from its degradants, leading to an overestimation of stability. The method is validated by demonstrating specificity, where the parent peak is resolved from all degradation product peaks.

  • Why include controls? A control sample (unstressed) is analyzed at each time point to ensure that any observed degradation is due to the stress condition and not to issues with the analytical method or sample preparation.

Part 3: Recommendations for Handling and Storage

Based on the predicted profile:

  • Storage: The solid form of this compound should be stored in a well-sealed container, protected from light and high temperatures. Refrigeration may be advisable for long-term storage.

  • Solution Handling: Aqueous solutions should be prepared fresh. If storage is necessary, they should be buffered (ideally near neutral pH, pending experimental data) and refrigerated. Avoid exposure to strong acids, bases, and oxidizing agents.

This guide provides a comprehensive, albeit predictive, overview of the solubility and stability of this compound. The protocols and principles outlined herein offer a robust starting point for any researcher or drug development professional beginning work with this compound. Empirical validation through the described experiments is a critical next step.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

  • Solubility of Things. (n.d.). Pyrimidine.

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An In-depth Technical Guide to the Synthesis of (5-Fluoropyrimidin-2-yl)methanol: Pathways and Protocols for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (5-Fluoropyrimidin-2-yl)methanol in Modern Drug Development

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Within this context, the fluorinated pyrimidine scaffold is of paramount importance, serving as a foundational element in a multitude of therapeutic agents, most notably in oncology.[1] The archetypal example, 5-Fluorouracil (5-FU), has been a mainstay in cancer chemotherapy for decades, underscoring the therapeutic potential of this heterocyclic motif.[2][3]

This compound emerges as a critical building block in the synthesis of a new generation of sophisticated drug candidates. Its structural features—a reactive hydroxymethyl group at the 2-position and a fluorine atom at the 5-position of the pyrimidine ring—offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical transformations, provide detailed experimental protocols, and offer insights into the rationale behind the selection of specific reagents and conditions.

Core Synthetic Strategies: A Tale of Two Reductions

The synthesis of this compound predominantly relies on the reduction of a carbonyl or carboxyl group at the 2-position of the 5-fluoropyrimidine ring. The two principal pathways commence from either 5-fluoropyrimidine-2-carbaldehyde or 5-fluoropyrimidine-2-carboxylic acid (or its esters) . The choice between these routes is often dictated by the availability of starting materials, desired scale of the reaction, and the compatibility of functional groups in more complex intermediates.

Pathway 1: Reduction of 5-Fluoropyrimidine-2-carbaldehyde

This pathway offers a direct and efficient route to the target molecule. The key transformation is the reduction of the aldehyde functionality to a primary alcohol.

Diagram of Pathway 1

Pathway 1 Start Precursors Aldehyde 5-Fluoropyrimidine-2-carbaldehyde Start->Aldehyde Synthesis Alcohol This compound Aldehyde->Alcohol Reduction (e.g., NaBH4)

Caption: Reduction of 5-fluoropyrimidine-2-carbaldehyde to this compound.

The successful execution of Pathway 1 is contingent on the availability of the aldehyde precursor. While commercially available, its synthesis in the laboratory is often necessary. A common approach involves the oxidation of a suitable precursor or the functionalization of the pyrimidine ring. The formyl group is a highly versatile functional group, and its presence on the fluoropyrimidine ring opens up a wide array of synthetic possibilities.[1]

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity.[4] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents such as methanol or ethanol, which simplifies the reaction setup and workup procedures.[4]

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This initially forms an alkoxide intermediate, which is subsequently protonated by the solvent during the workup to yield the primary alcohol.

Experimental Protocol: Reduction of 5-Fluoropyrimidine-2-carbaldehyde with Sodium Borohydride

Materials:

  • 5-Fluoropyrimidine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 5-fluoropyrimidine-2-carbaldehyde (1.0 eq) in methanol (10 volumes) at 0 °C (ice bath), add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product as an off-white solid.[5]

Pathway 2: Reduction of 5-Fluoropyrimidine-2-carboxylic Acid or its Esters

This pathway provides an alternative route, particularly when the corresponding carboxylic acid or ester is a more accessible starting material. This approach necessitates a more potent reducing agent than NaBH₄.

Diagram of Pathway 2

Pathway 2 Start Precursors Carboxylic_Acid 5-Fluoropyrimidine-2-carboxylic Acid / Ester Start->Carboxylic_Acid Synthesis Alcohol This compound Carboxylic_Acid->Alcohol Reduction (e.g., LiAlH4)

Caption: Reduction of 5-fluoropyrimidine-2-carboxylic acid or its ester to this compound.

The synthesis of these precursors is a critical first step. A notable method for the preparation of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, providing a high-yielding and direct route.[6][7][8]

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to their corresponding primary alcohols.[9][10][11] Its high reactivity necessitates the use of anhydrous, non-protic solvents like tetrahydrofuran (THF) or diethyl ether and stringent exclusion of moisture.[11][12]

The mechanism for the reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[10] For esters, the mechanism involves nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of the alkoxy group to form an aldehyde, which is then rapidly reduced to the alcohol.[10]

A study on the reduction of ethyl 2-substituted-pyrimidine-5-carboxylates with LiAlH₄ demonstrated the feasibility of this transformation, although in some cases, reduction of the pyrimidine ring itself can be a competing side reaction.[13] Careful control of reaction conditions is therefore crucial.

Experimental Protocol: Reduction of Ethyl 5-Fluoropyrimidine-2-carboxylate with Lithium Aluminum Hydride

Materials:

  • Ethyl 5-fluoropyrimidine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (15 volumes) in the three-neck flask at 0 °C, add a solution of ethyl 5-fluoropyrimidine-2-carboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Workup (Fieser method): Cautiously and sequentially add water (x mL), followed by 1 M NaOH solution (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography as described in Pathway 1.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1 (Aldehyde Reduction)Pathway 2 (Carboxylic Acid/Ester Reduction)
Starting Material 5-Fluoropyrimidine-2-carbaldehyde5-Fluoropyrimidine-2-carboxylic Acid or Ester
Reducing Agent Sodium borohydride (NaBH₄)Lithium aluminum hydride (LiAlH₄)
Reaction Conditions Mild (0 °C to room temperature), protic solventsMore stringent (requires anhydrous conditions, inert atmosphere, reflux)
Workup Simple aqueous quenchCareful, multi-step quench (e.g., Fieser method)
Chemoselectivity High (NaBH₄ is selective for aldehydes/ketones)Lower (LiAlH₄ reduces many functional groups)
Safety Relatively safeLiAlH₄ is pyrophoric and reacts violently with water
Scalability Generally straightforwardRequires careful handling and specialized equipment for large scale

Conclusion and Future Perspectives

The synthesis of this compound is a key step in the development of novel therapeutics. The two primary pathways, reduction of the corresponding aldehyde or carboxylic acid/ester, offer reliable and adaptable methods for its preparation. The choice of pathway will depend on a careful consideration of starting material availability, scale, and the presence of other functional groups. For laboratory-scale synthesis where the aldehyde is accessible, the NaBH₄ reduction is often preferred due to its simplicity and safety. For larger-scale syntheses or when starting from the carboxylic acid or ester, the LiAlH₄ reduction is a powerful, albeit more demanding, alternative.

As the demand for sophisticated fluorinated building blocks continues to grow, the development of even more efficient, safer, and greener synthetic routes to this compound and its derivatives will remain an active area of research. Innovations in catalytic reduction methods and flow chemistry may offer exciting future avenues for the synthesis of this important intermediate.

References

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  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

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  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 5(4), 133-140.
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  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
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An In-depth Technical Guide to the Biological Targets of (5-Fluoropyrimidin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, the 5-fluoropyrimidine moiety holds a place of particular distinction, largely due to the profound impact of 5-Fluorouracil (5-FU) on cancer chemotherapy for over six decades. The (5-Fluoropyrimidin-2-yl)methanol scaffold represents a strategic evolution of this classic pharmacophore. The introduction of the methanol group at the 2-position provides a versatile handle for synthetic elaboration, enabling the creation of diverse chemical libraries with finely tuned pharmacological properties.

This technical guide offers a comprehensive exploration of the known and potential biological targets of this compound derivatives. Moving beyond a singular mechanism, we will dissect the multifaceted inhibitory potential of this scaffold, from its foundational role in disrupting nucleotide metabolism to its emergence as a potent modulator of oncogenic signaling cascades and protein homeostasis. This document is intended for researchers, scientists, and drug development professionals, providing not only a survey of the key targets but also actionable, field-proven experimental protocols to empower further discovery.

Our narrative is built upon three pillars:

  • Expertise & Experience: We will elucidate the causal reasoning behind experimental designs and structure-activity relationships (SAR).

  • Trustworthiness: The methodologies described are designed as self-validating systems, ensuring reproducibility and reliability.

  • Authoritative Grounding: All mechanistic claims and protocols are supported by and linked to authoritative scientific literature.

Section 1: The Canonical Target - Inhibition of Thymidylate Synthase (TS)

The primary and most well-established mechanism of action for 5-fluoropyrimidines is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] Derivatives of this compound are rationally designed to leverage this clinically validated pathway.

Mechanism of Action

This compound derivatives function as pro-drugs. Following cellular uptake and metabolic activation, they are converted to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). FdUMP is a potent suicide inhibitor of TS. It forms a stable ternary covalent complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate (CH2THF), effectively trapping the enzyme in an inactive state.[2][3] This leads to a depletion of the cellular dTMP pool, which in turn inhibits DNA synthesis and repair, ultimately triggering cell death in rapidly proliferating cancer cells.[3]

TS_Inhibition cluster_0 Cellular Activation cluster_1 Enzymatic Cycle & Inhibition Derivative This compound Derivative FdUMP FdUMP (Active Metabolite) Derivative->FdUMP Metabolic Conversion TS_FdUMP Stable Ternary Complex (Inhibited) FdUMP->TS_FdUMP binds & inhibits TS_free Thymidylate Synthase (TS) TS_dUMP TS-dUMP-CH2THF Complex TS_free->TS_dUMP binds TS_free->TS_FdUMP dUMP dUMP dUMP->TS_dUMP CH2THF CH2THF (Cofactor) CH2THF->TS_dUMP CH2THF->TS_FdUMP dTMP dTMP (for DNA Synthesis) TS_dUMP->dTMP Catalysis dTMP->TS_free

Figure 1: Mechanism of Thymidylate Synthase (TS) inhibition by activated this compound derivatives.
Experimental Protocol: In Vitro TS Spectrophotometric Assay

This protocol provides a robust method to quantify the direct inhibitory potential of a compound against purified human TS. The assay measures the increase in absorbance at 340 nm resulting from the oxidation of the tetrahydrofolate cofactor.

Materials:

  • Recombinant human Thymidylate Synthase (TS)

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate (CH2THF)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 10 mM β-mercaptoethanol

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Prepare stock solutions of dUMP (10 mM) and CH2THF (5 mM) in the assay buffer. The final concentrations in the well will be 100 µM dUMP and 300 µM CH2THF.

  • Compound Plating: Serially dilute the test compounds in DMSO. Add 1 µL of each dilution to the wells of the 96-well plate. Include DMSO-only wells as a negative control (100% activity) and a known TS inhibitor (e.g., FdUMP) as a positive control.

  • Enzyme Addition: Prepare a solution of TS in the assay buffer (e.g., at 2X final concentration). Add 50 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing dUMP and CH2THF in the assay buffer (at 2X final concentration). Add 50 µL of the substrate mix to each well to start the reaction. The final reaction volume is 100 µL.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V, change in absorbance per minute) for each well.

    • Normalize the rates to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Targeting Oncogenic Signaling - Protein Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the ATP-binding pocket of protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[5] Derivatives of this compound can be rationally designed to target specific kinases driving oncogenesis.

Key Kinase Targets for Pyrimidine Derivatives
  • Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in numerous solid tumors, EGFR is a validated target for cancer therapy. Several 5-trifluoromethylpyrimidine derivatives have demonstrated potent inhibitory activity against EGFR.[6]

  • FLT3 and CHK1: The dual inhibition of Fms-like tyrosine kinase 3 (FLT3), commonly mutated in acute myeloid leukemia (AML), and Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response, represents a promising strategy to overcome resistance. 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors.[7]

  • Polo-like Kinase 4 (PLK4): As a critical regulator of centrosome duplication, PLK4 is overexpressed in multiple cancers and is an emerging therapeutic target. 5-chloro-2-amino-pyrimidine derivatives have shown high potency against PLK4.[8]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. N-trisubstituted pyrimidines have yielded potent Aurora A inhibitors with IC50 values in the nanomolar range.[9]

Quantitative Data: IC50 Values of Representative Pyrimidine Kinase Inhibitors
Compound ClassSpecific Target(s)IC50 (nM)Reference
5-TrifluoromethylpyrimidineEGFR91[6]
5-Trifluoromethyl-2-aminopyrimidineFLT3-D835Y<4[7]
5-Trifluoromethyl-2-aminopyrimidineCHK1<4[7]
Pyrimidin-4-yl-methanol DerivativeAurora A7.1[9]
5-Chloro-2-amino-pyrimidinePLK40.8[8]
Experimental Workflow: Kinase Inhibitor Screening Cascade

Identifying a potent and selective kinase inhibitor requires a multi-step, hierarchical screening process.

Kinase_Screening_Workflow Start Compound Library (this compound Derivatives) Primary Primary Screen: Single-Dose Biochemical Assay (e.g., ADP-Glo™) Start->Primary Dose Dose-Response: Biochemical IC50 Determination Primary->Dose Active 'Hits' Cellular Cellular Target Engagement: (e.g., Phospho-Western Blot) Dose->Cellular Potent Compounds Selectivity Selectivity Profiling: Kinase Panel Screen Cellular->Selectivity Cell-Active Compounds Functional Functional Cellular Assays: (Proliferation, Apoptosis) Selectivity->Functional Potent & Selective Compounds Lead Lead Candidate Functional->Lead

Figure 2: A typical workflow for identifying and characterizing kinase inhibitors.
Experimental Protocol: In Vitro ADP-Glo™ Kinase Assay

This luminescent-based assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a highly sensitive and robust method for determining inhibitor potency (IC50).

Materials:

  • Kinase of interest (e.g., EGFR, PLK4)

  • Specific peptide substrate for the kinase

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase, e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the wells of the assay plate. Include DMSO-only (100% activity) and no-enzyme (0% activity) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in the kinase buffer at a concentration close to its Km for the specific kinase. Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate percent inhibition relative to controls and plot against compound concentration to determine the IC50 value.

Section 3: A Novel Frontier - Targeting Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical oncoproteins, including kinases like EGFR and Akt.[10][11] Inhibiting HSP90 leads to the proteasomal degradation of these client proteins, providing a multi-pronged attack on cancer cell signaling networks. The 5-fluoropyrimidine core has been successfully utilized to generate potent HSP90 inhibitors.[10][11]

Mechanism of Action

This compound derivatives can be designed to bind to the ATP-binding pocket in the N-terminal domain of HSP90. This competitive inhibition prevents ATP from binding and locks the chaperone in a conformation that is targeted for degradation by the ubiquitin-proteasome system, taking its client proteins with it.

HSP90_Inhibition HSP90 HSP90 Chaperone Complex HSP90-Client Complex (Stable & Active) HSP90->Complex Inhibited_Complex Inhibitor-Bound HSP90 HSP90->Inhibited_Complex Client Oncogenic Client Protein (e.g., EGFR, Akt) Client->Complex binds Degradation Ubiquitin-Proteasome Degradation Client->Degradation unfolded client is degraded Complex->Client releases folded, active protein Inhibitor This compound Derivative Inhibitor->Inhibited_Complex binds & inhibits Inhibited_Complex->Degradation

Sources

Whitepaper: A Technical Guide to the Initial In Vitro Screening of (5-Fluoropyrimidin-2-yl)methanol in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anticancer agents is a cornerstone of modern oncology research. Fluoropyrimidines, such as 5-Fluorouracil (5-FU), have been foundational in chemotherapy for decades, primarily acting through the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death.[1][2][3] This technical guide provides a comprehensive, field-proven framework for the initial preclinical assessment of a novel fluoropyrimidine analog, (5-Fluoropyrimidin-2-yl)methanol. We present a phased, logic-driven approach, moving from broad cytotoxicity screening to specific potency determination and preliminary mechanistic insights. This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and the scientific rationale behind critical experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Screening Novel Fluoropyrimidine Analogs

The clinical utility of established chemotherapeutics like 5-FU is often hampered by issues of toxicity and the development of drug resistance.[4][5] The activation of specific signaling pathways can lead to diminished drug efficacy, necessitating a continuous search for next-generation compounds.[4][5] Structural modification of the core pyrimidine ring offers a promising avenue for developing analogs with improved therapeutic indices, enhanced specificity, or novel mechanisms of action.

This compound represents such a candidate. Its structural similarity to known fluoropyrimidines suggests potential antimetabolite activity, yet its unique methanol group could influence solubility, cell permeability, and interaction with molecular targets. Therefore, a systematic and rigorous initial screening is imperative to ascertain its potential as a viable anticancer agent. This guide outlines the critical first steps in this evaluation process.

Phase 1: Foundational Cytotoxicity Screening

The primary objective of this phase is to determine if this compound exhibits broad cytotoxic activity against cancer cells. We employ the MTT assay, a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[6][7] The principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

Causality in Cell Line Selection

The choice of cell lines is a critical variable. A well-conceived initial screen should utilize a panel of cell lines from diverse tissue origins to identify potential tissue-specific sensitivities. For this guide, we propose a foundational panel:

  • HCT116 (Colon Carcinoma): Represents a common cancer type where fluoropyrimidines are a standard of care.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized line representing another major cancer type.

  • A549 (Lung Carcinoma): To assess efficacy in a distinct epithelial cancer.

  • U-87 MG (Glioblastoma): To evaluate activity against a cancer type known for its resistance to chemotherapy.

This diverse panel provides an initial landscape of the compound's potential breadth of activity.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis p1 Cell Culture & Seeding (5,000 cells/well) p2 Compound Preparation (Stock & Serial Dilutions) e1 24h Cell Attachment Incubation p1->e1 e2 Compound Treatment (72h Incubation) p2->e2 e1->e2 e3 Add MTT Reagent (4h Incubation) e2->e3 e4 Add Solubilization Solution (e.g., DMSO) e3->e4 a1 Read Absorbance (570 nm) e4->a1 a2 Calculate % Viability vs. Vehicle Control a1->a2 a3 Determine IC50 Value a2->a3

Caption: General workflow for in vitro cytotoxicity and IC50 determination.

Detailed Protocol: MTT Assay

This protocol is optimized for a 96-well plate format, which is compatible with high-throughput screening.[8]

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize, neutralize, and centrifuge the cells. Resuspend the cell pellet in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (yielding 5,000 cells/well) into each well of a 96-well plate.[9][10] Include wells with medium only for blank controls.

    • Causality: Seeding a consistent number of cells in their logarithmic growth phase is crucial for reproducibility.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.[10]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform a serial dilution of the compound in a complete growth medium. A typical screening concentration range would be from 100 µM down to 0.1 µM.

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest compound dose (typically <0.1%).

    • Trustworthiness: The vehicle control is essential to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect on its own.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.

    • Incubate for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • MTT Addition and Solubilization:

    • Following the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[7][11]

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[11]

    • Causality: The incubation time must be sufficient for color development but not so long that the formazan crystals become difficult to solubilize.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

Phase 2: Quantifying Potency via IC50 Determination

Once general cytotoxicity is confirmed, the next step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[12][13] It is a critical parameter for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.[10][13]

Data Analysis: Calculating the IC50
  • Normalize Data: Subtract the average OD of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control using the following formula: % Viability = (OD_treated / OD_vehicle_control) * 100

  • Plot and Analyze: Plot the % Viability against the log-transformed concentration of this compound.

  • Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and derive the IC50 value.[10][14]

Data Presentation

Summarize the calculated IC50 values in a clear, tabular format for easy comparison across cell lines.

Cell LineTissue of OriginIC50 of this compound (µM)
HCT116Colon Carcinoma[Insert Value ± SD]
MCF-7Breast Adenocarcinoma[Insert Value ± SD]
A549Lung Carcinoma[Insert Value ± SD]
U-87 MGGlioblastoma[Insert Value ± SD]
Data are presented as mean ± standard deviation from three independent experiments.

Phase 3: Preliminary Mechanistic Insight - Apoptosis Detection

A reduction in cell viability can be due to cytostatic (growth inhibition) or cytotoxic (cell death) effects. Many anticancer drugs, particularly antimetabolites, function by inducing apoptosis, or programmed cell death.[15][16] Investigating whether this compound induces apoptosis is a logical next step.

Theoretical Framework: Fluoropyrimidine Mechanism of Action

The canonical mechanism of 5-FU involves its intracellular conversion into three active metabolites: FdUMP, FUTP, and FdUTP.[1][2] These metabolites exert their cytotoxic effects through two primary pathways:

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable complex with TS, blocking the synthesis of thymidine, an essential precursor for DNA replication.[1][2] This "thymineless death" is a major driver of cytotoxicity.

  • Incorporation into RNA and DNA: FUTP is incorporated into RNA, disrupting RNA processing and function. FdUTP can be misincorporated into DNA, leading to DNA damage and fragmentation.[1][17]

These disruptions ultimately trigger apoptotic signaling cascades.[18]

G Simplified Fluoropyrimidine MoA cluster_dna DNA Synthesis Pathway cluster_rna RNA Pathway compound This compound (Hypothesized Precursor) metabolites Active Metabolites (e.g., FdUMP, FUTP) compound->metabolites Intracellular Metabolism ts Thymidylate Synthase (TS) metabolites->ts Inhibition rna_inc RNA Incorporation metabolites->rna_inc Incorporation dna_syn DNA Synthesis & Repair ts->dna_syn dTMP apoptosis Apoptosis (Programmed Cell Death) dna_syn->apoptosis Disruption rna_dys RNA Dysfunction rna_inc->rna_dys rna_dys->apoptosis Stress

Caption: Hypothesized mechanism of action for a fluoropyrimidine analog.

Recommended Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.[19][20]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

  • Self-Validation: This dual-staining method provides an internal control system:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (rare)

Detailed Protocol: Apoptosis Assay
  • Treatment: Seed cells in 6-well plates and treat with this compound at concentrations equivalent to their IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Conclusion and Future Directions

This guide provides the foundational framework for the initial characterization of this compound. A successful outcome from these phases—demonstrable cytotoxicity and a quantifiable IC50, coupled with the induction of apoptosis—provides a strong rationale for advancing the compound to more complex studies.

Future work should focus on elucidating the specific molecular mechanism. This could include Western blot analysis for key apoptotic proteins (e.g., cleaved Caspase-3, PARP), cell cycle analysis to determine if the compound induces cell cycle arrest, and direct enzymatic assays to confirm inhibition of thymidylate synthase.[20] By following a logical, phased approach with robust, self-validating protocols, researchers can confidently and efficiently evaluate the therapeutic potential of novel anticancer candidates.

References

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  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Retrieved from [Link]

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  • Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. (2018). ResearchGate. Retrieved from [Link]

  • Pouya, F. D., Rasmi, Y., & Nemati, M. (2022). Signaling Pathways Involved in 5-FU Drug Resistance in Cancer. Cancer Investigation, 40(6), 516-543. Retrieved from [Link]

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  • Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. Retrieved from [Link]

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An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)methanol: A Versatile Synthon in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive literature review of (5-Fluoropyrimidin-2-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into the foundational principles of fluoropyrimidine bioactivity, propose a robust synthetic pathway for the title compound based on analogous chemical transformations, and explore its prospective applications in the design and development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated pyrimidine scaffolds in their research endeavors.

The Significance of the 5-Fluoropyrimidine Moiety in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. This includes enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2][3] The 5-fluoropyrimidine scaffold, in particular, is a cornerstone of anticancer therapy, with 5-Fluorouracil (5-FU) being a widely used antimetabolite for several decades.

Mechanism of Action of 5-Fluoropyrimidines

5-FU itself is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. The depletion of dTMP leads to an imbalance of deoxynucleotides and ultimately, to "thymineless death" of rapidly proliferating cancer cells.

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP can be incorporated into RNA. This fraudulent incorporation disrupts the normal function of these nucleic acids, leading to errors in DNA replication and RNA processing, which contributes to the overall cytotoxicity of the drug.[4]

The established clinical importance and multifaceted mechanism of action of 5-FU underscore the therapeutic potential of novel derivatives built upon the 5-fluoropyrimidine core. This compound represents a key starting material for the synthesis of such derivatives, offering a versatile handle for chemical modification at the 2-position of the pyrimidine ring.

Diagram 1: Metabolic Activation and Mechanism of Action of 5-Fluorouracil

5-FU_Metabolic_Pathway Metabolic Activation and Mechanism of Action of 5-Fluorouracil FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT / UP & UK FUDR Fluorodeoxyuridine (FUDR) FU->FUDR TP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP UMPK FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP NDPK FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP Ribonucleotide Reductase RNA RNA FUTP->RNA RNA Polymerase RNA_dysfunction RNA Dysfunction RNA->RNA_dysfunction FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TK TS_inhibition TS Inhibition FdUMP->TS_inhibition FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP NDPK DNA DNA FdUTP->DNA DNA Polymerase DNA_damage DNA Damage DNA->DNA_damage TS Thymidylate Synthase (TS) TS->TS_inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS dTMP->DNA DNA Synthesis

Caption: Metabolic activation of 5-FU and its primary mechanisms of anticancer activity.

Physicochemical Properties and Characterization of this compound

This compound is a stable, off-white solid at room temperature. Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1227574-72-2[5][6][7][8]
Molecular Formula C₅H₅FN₂O[5][6]
Molecular Weight 128.10 g/mol [5]
Physical Form Off-white solid/powder[6][9]
Purity Typically >95% (commercial sources)[7]
Storage Temperature 0-8 °C[9]
InChI Key TXZSJRMEHFCYPZ-UHFFFAOYSA-N[6]

Inferred Synthetic Protocol for this compound

While a direct, peer-reviewed synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be inferred from established methodologies for the synthesis of analogous pyrimidine derivatives and 5-fluorination reactions. The proposed pathway involves a two-step process starting from commercially available 2-chloro-5-fluoropyrimidine.

Step 1: Formylation of 2-chloro-5-fluoropyrimidine

This step can be achieved via a Grignard reaction followed by quenching with a suitable formylating agent.

  • Reaction: 2-chloro-5-fluoropyrimidine to 2-formyl-5-fluoropyrimidine

  • Rationale: The chloro substituent at the 2-position can be converted to a Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

Step 2: Reduction of the Aldehyde to the Alcohol

The resulting aldehyde is then reduced to the primary alcohol.

  • Reaction: 2-formyl-5-fluoropyrimidine to this compound

  • Rationale: This is a standard reduction of an aldehyde to an alcohol, which can be accomplished with a mild reducing agent such as sodium borohydride (NaBH₄) to avoid affecting the pyrimidine ring.

Diagram 2: Inferred Synthetic Workflow for this compound

Synthetic_Workflow Inferred Synthetic Workflow for this compound start 2-chloro-5-fluoropyrimidine step1 Step 1: Formylation Reagents: Mg, THF, DMF start->step1 intermediate 2-formyl-5-fluoropyrimidine step2 Step 2: Reduction Reagents: NaBH4, Methanol intermediate->step2 product This compound step1->intermediate step2->product

Caption: A plausible two-step synthetic route to this compound.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of 2-formyl-5-fluoropyrimidine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Add a small amount of a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining solution of 2-chloro-5-fluoropyrimidine dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-formyl-5-fluoropyrimidine.

Step 2: Synthesis of this compound

  • Dissolve 2-formyl-5-fluoropyrimidine (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The hydroxymethyl group at the 2-position serves as a convenient handle for a variety of chemical transformations, allowing for its incorporation into larger scaffolds targeting a range of diseases.

As a Precursor for Kinase Inhibitors

The pyrimidine core is a well-established "privileged scaffold" in the design of protein kinase inhibitors, as it can mimic the adenine ring of ATP and form key hydrogen bonds in the hinge region of the kinase active site.[10][11] The 5-fluoro substituent can enhance binding affinity and improve metabolic stability.[12] The 2-hydroxymethyl group of this compound can be further elaborated to introduce side chains that occupy other pockets of the ATP-binding site, thereby increasing potency and selectivity. For example, it can be oxidized to an aldehyde for reductive amination or converted to a leaving group for nucleophilic substitution to append larger fragments.

In the Synthesis of Antiviral Agents

Pyrimidine derivatives are also integral to the development of antiviral drugs. The 5-fluoropyrimidine moiety, in particular, has been explored for its potential to inhibit viral replication. This compound can serve as a starting material for the synthesis of novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses, including influenza and human immunodeficiency virus (HIV).

Development of Novel Anticancer Agents

Beyond its role in mimicking 5-FU, the this compound scaffold can be used to create entirely new classes of anticancer agents that do not necessarily function as antimetabolites. By using this synthon in fragment-based drug discovery or lead optimization campaigns, researchers can develop compounds that target other cancer-relevant proteins, such as those involved in signal transduction or apoptosis.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry. Its 5-fluoropyrimidine core provides a foundation for developing compounds with favorable pharmacokinetic and pharmacodynamic properties, while the 2-hydroxymethyl group offers a convenient point of attachment for further chemical elaboration. Although detailed studies on the compound itself are limited, its utility can be confidently inferred from the extensive body of research on analogous fluoropyrimidine derivatives. As the demand for novel therapeutics continues to grow, building blocks like this compound will undoubtedly play a crucial role in the design and synthesis of the next generation of innovative medicines.

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An In-depth Technical Guide to the Safe Handling of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Hazards of a Fluorinated Pyrimidine Building Block

(5-Fluoropyrimidin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility lies in the unique properties conferred by the fluorine atom and the pyrimidine scaffold, which are sought after for modulating the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] Fluorinated pyrimidines, as a class, are integral to the development of therapeutics, most notably in oncology and infectious diseases.[2][3] The well-known anti-cancer drug 5-fluorouracil (5-FU), for instance, underscores the profound biological activity that can be achieved with this chemical motif.[4]

However, the very features that make these compounds biologically active also necessitate a rigorous and informed approach to their handling. The introduction of fluorine can significantly alter the toxicological profile of a molecule.[5] Fluorinated pyrimidines can act as antimetabolites, interfering with essential cellular processes.[6] Their metabolism can lead to the formation of highly toxic species that inhibit critical enzymes or are incorporated into RNA and DNA, leading to cytotoxicity.[4][5] This guide provides a comprehensive framework for the safe handling of this compound, grounded in an understanding of its chemical nature and the broader toxicological context of fluorinated heterocycles.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
CAS Number 1227574-72-2[7][8][9]
Molecular Formula C₅H₅FN₂O[7][9]
Molecular Weight 128.11 g/mol [7]
Appearance Off-white to white powder/solid[7]
Storage Temperature 4°C[7]

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating that it is a substance of moderate acute toxicity and an irritant.[7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[7]

The Causality Behind the Hazards: A Deeper Look

The toxicity of fluorinated pyrimidines is often linked to a mechanism known as "lethal synthesis," where the body metabolizes a relatively non-toxic precursor into a highly toxic compound.[4][5] In the case of many fluorinated pyrimidines, this can involve their conversion into fraudulent nucleotides that disrupt DNA and RNA synthesis or inhibit essential enzymes like thymidylate synthase.[5] The strong carbon-fluorine bond is key to this mechanism, as it can prevent enzymatic processes that would otherwise occur with the natural uracil substrate.[5]

The following diagram illustrates the logical flow of risk assessment when working with this compound.

RiskAssessment cluster_assessment Risk Assessment Workflow Start Identify Compound: This compound Hazards Identify Hazards: - Acute Toxicity (H302) - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Potential HF release on decomposition Start->Hazards Exposure Assess Exposure Routes: - Ingestion - Inhalation - Dermal Contact - Eye Contact Hazards->Exposure Controls Implement Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs, Training) - PPE Exposure->Controls Emergency Establish Emergency Procedures: - Spill Cleanup - First Aid for Exposures Controls->Emergency Review Review and Refine Procedures Emergency->Review

Risk assessment workflow for this compound.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is paramount to mitigate the risks associated with this compound.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of the powder and any potential vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before any work with this compound commences. This SOP should include all aspects of safe handling, from acquisition to disposal.

  • Training: All personnel who will handle the compound must be thoroughly trained on its hazards, safe handling procedures, and emergency protocols. This training should be documented.

  • Working Alone: Avoid working with this compound when alone in the laboratory, especially during higher-risk procedures.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes of solutions containing the compound and airborne particles of the solid.
Hand Protection Nitrile or other chemically resistant gloves (double-gloving recommended)To prevent skin contact, which can cause irritation. The choice of glove material should be guided by the solvent used, if any.
Body Protection A lab coat and, for larger quantities, a chemical-resistant apronTo protect the body from spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood is typically sufficient. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an appropriate cartridge should be available.To minimize inhalation of any dust or vapors, which can cause respiratory irritation.
Storage
  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area at the recommended temperature of 4°C.[7]

  • Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following diagram and protocol outline a self-validating system for the safe handling of this compound during a typical laboratory workflow.

ExperimentalWorkflow cluster_workflow Safe Handling Workflow Prep Preparation: - Verify fume hood function - Assemble all necessary equipment and PPE - Prepare spill kit Weigh Weighing: - Don all PPE - Weigh the solid compound in the fume hood - Use anti-static measures if necessary Prep->Weigh Reaction Reaction Setup/Dissolution: - Slowly add solid to the solvent in the fume hood - Use appropriate glassware and stirring - If heating, use a controlled heating mantle Weigh->Reaction Cleanup Post-Handling Cleanup: - Decontaminate all glassware and equipment - Clean the work area in the fume hood - Dispose of waste in labeled containers Reaction->Cleanup Dispose Waste Disposal: - Segregate solid and liquid waste - Follow institutional guidelines for hazardous waste disposal Cleanup->Dispose RemovePPE PPE Removal and Personal Hygiene: - Remove PPE in the correct order to avoid self-contamination - Wash hands thoroughly with soap and water Dispose->RemovePPE

A systematic workflow for handling this compound.

Detailed Protocol
  • Preparation:

    • Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).

    • Gather all necessary equipment, including glassware, spatulas, and solvents.

    • Ensure that a spill kit appropriate for solid chemical spills is readily accessible.

    • Put on all required PPE as detailed in the table above.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or glassine paper.

    • Handle the solid carefully to avoid generating dust.

    • If the powder is prone to static, use an anti-static gun or place an ionizing bar in the balance enclosure.

  • Reaction Setup/Dissolution:

    • Place the reaction vessel in the fume hood.

    • Slowly add the weighed solid to the solvent to prevent splashing.

    • If the dissolution is exothermic or requires heating, use a stir plate with a cooling/heating block or a heating mantle with temperature control. Ensure the setup is secure.

  • Post-Handling Cleanup:

    • After the experiment is complete, decontaminate all non-disposable equipment that came into contact with the compound. This may involve rinsing with an appropriate solvent (to be collected as hazardous waste).

    • Wipe down the work surface in the fume hood with a suitable cleaning agent.

  • Waste Disposal:

    • Collect all solid and liquid waste containing this compound in clearly labeled, sealed hazardous waste containers.

    • Adhere strictly to your institution's hazardous waste disposal procedures.

  • PPE Removal and Personal Hygiene:

    • Remove PPE in a manner that avoids contaminating your skin or clothing. Typically, gloves are removed first, followed by the face shield, lab coat, and goggles.

    • Immediately wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures

Prompt and correct action is crucial in the event of an emergency.

Emergency SituationProcedure
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for the compound.
Spill 1. Small Spill: - Evacuate the immediate area. - Wear appropriate PPE (including respiratory protection if necessary). - Cover the spill with an inert absorbent material (e.g., vermiculite, sand). - Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. - Clean the spill area with a suitable solvent and then with soap and water. 2. Large Spill: - Evacuate the entire laboratory and alert others. - Contact your institution's emergency response team immediately. - Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential for biological activity necessitates a respectful and cautious approach to its handling. By understanding the underlying principles of its reactivity and potential toxicity, and by rigorously implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can safely harness the synthetic potential of this compound while ensuring their own safety and the integrity of their work environment. A culture of safety, built on a foundation of scientific understanding and procedural discipline, is the ultimate guarantor of successful and responsible research.

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Methodological & Application

Application Notes & Protocols for (5-Fluoropyrimidin-2-yl)methanol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Fluoropyrimidin-2-yl)methanol (CAS No. 1227574-72-2) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] The strategic placement of a fluorine atom on the pyrimidine ring significantly modulates the electronic properties, metabolic stability, and binding affinity of derivative compounds, making it a valuable intermediate for the synthesis of novel active pharmaceutical ingredients (APIs). These application notes provide a comprehensive guide for researchers and drug development professionals, detailing its synthesis, purification, and analytical characterization. Furthermore, we illustrate its application as a key intermediate and provide robust, field-tested protocols to ensure reproducibility and high-quality outcomes in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine into drug candidates is a well-established strategy in pharmaceutical design to enhance key properties such as metabolic stability, lipophilicity, and receptor binding affinity. This compound serves as a versatile precursor, providing a fluorinated pyrimidine core functionalized with a reactive hydroxymethyl group. This primary alcohol moiety allows for straightforward chemical modifications, including oxidation to an aldehyde, conversion to a leaving group for nucleophilic substitution, or esterification, enabling its incorporation into a diverse range of complex molecular scaffolds. Its structural motifs are found in molecules investigated for various therapeutic areas, including oncology and virology. While not a direct precursor to the well-known antiviral Favipiravir (a pyrazine derivative), it is representative of the class of fluorinated heterocycles that are critical for the development of next-generation therapeutics.[3][4]

Physicochemical & Safety Data

A thorough understanding of the intermediate's properties is fundamental for its effective use and safe handling.

PropertyValueSource
CAS Number 1227574-72-2[1][2]
Molecular Formula C₅H₅FN₂O[1]
Molecular Weight 128.10 g/mol [1][2]
Appearance White to off-white powder/solid
Purity Typically >95%[1]
Storage Sealed in a dry environment at room temperature.[2]
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338

Synthesis Protocol: Reduction of 5-Fluoropyrimidine-2-carboxylate

This protocol describes a robust and scalable method for synthesizing this compound via the reduction of a suitable carboxylic acid ester precursor, such as methyl 5-fluoropyrimidine-2-carboxylate. The choice of sodium borohydride (NaBH₄) as the reducing agent is based on its excellent selectivity for esters/aldehydes in the presence of the pyrimidine ring, its operational simplicity, and its favorable safety profile compared to stronger reducing agents like lithium aluminum hydride (LAH).

Rationale and Mechanism

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently eliminates the methoxide group. A second hydride addition to the resulting aldehyde intermediate yields the primary alcohol after an aqueous workup protonates the resulting alkoxide. Methanol is an excellent solvent for this reaction as it readily dissolves the borohydride reagent and participates in the protonation steps.[5]

Reaction_Mechanism Start Methyl 5-fluoropyrimidine-2-carboxylate (Ester Precursor) Intermediate1 Tetrahedral Intermediate Start->Intermediate1 1. Hydride Attack Reagent Sodium Borohydride (NaBH4 in Methanol) Reagent->Intermediate1 Intermediate3 Alkoxide Intermediate Reagent->Intermediate3 Intermediate2 5-Fluoropyrimidine-2-carbaldehyde (Aldehyde Intermediate) Intermediate1->Intermediate2 Elimination of Methoxide Intermediate2->Intermediate3 2. Hydride Attack Product This compound (Final Product) Intermediate3->Product Protonation Workup Aqueous Workup (e.g., NH4Cl solution) Workup->Product

Caption: Mechanism of ester reduction to a primary alcohol using NaBH₄.

Step-by-Step Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, add methyl 5-fluoropyrimidine-2-carboxylate (5.0 g, 32.0 mmol).

  • Dissolution: Add anhydrous methanol (100 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.

  • Reagent Addition: Slowly add sodium borohydride (1.82 g, 48.0 mmol, 1.5 equivalents) portion-wise over 30 minutes. Maintain the internal temperature below 10 °C. Gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf) indicates completion.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product obtained from the synthesis typically contains minor impurities and residual starting materials. Flash column chromatography is an effective method for purification.

Purification_Workflow Crude Crude Product (from Synthesis) Adsorb Adsorb onto Silica Gel Crude->Adsorb Load Load Adsorbed Sample onto Column Adsorb->Load Column Prepare Silica Gel Column (Stationary Phase) Column->Load Elute Elute with Mobile Phase (e.g., Ethyl Acetate/Hexane Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Monitor Purity Combine Combine Pure Fractions TLC->Combine Identify Pure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for purification via flash column chromatography.

Step-by-Step Procedure
  • Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 10% ethyl acetate/hexanes. Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with 10% ethyl acetate/hexanes, gradually increasing the polarity to 50% ethyl acetate/hexanes. The gradient is chosen to first elute non-polar impurities, followed by the product.

  • Fraction Collection: Collect fractions (e.g., 15-20 mL each) and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the structure and purity of the synthesized intermediate.[6] Hyphenated techniques like LC-MS and HPLC-NMR are powerful tools for impurity profiling and structural elucidation in pharmaceutical analysis.[7][8]

TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃)δ 8.65 (s, 2H, pyrimidine C4-H, C6-H), δ 4.85 (s, 2H, CH₂OH), δ 2.50 (br s, 1H, OH).
¹³C NMR (100 MHz, CDCl₃)δ 162.5 (d), 158.0 (d), 145.0 (d), 65.0.
¹⁹F NMR (376 MHz, CDCl₃)δ -165.0 (s).
HPLC Purity C18 column, H₂O/ACN gradient>98% peak area at specified retention time.
Mass Spec. ESI+m/z = 129.05 [M+H]⁺

Note: NMR chemical shifts (δ) are reported in ppm and are predictive. Actual values may vary slightly based on solvent and concentration.

Application in Pharmaceutical Synthesis

This compound is a valuable starting point for multi-step syntheses. The primary alcohol can be oxidized to the corresponding aldehyde, a key electrophile for reactions like Wittig, Grignard, or reductive amination. Alternatively, it can be converted into a tosylate or mesylate, transforming the hydroxyl into a good leaving group for SN2 reactions to introduce nitrogen, oxygen, or carbon nucleophiles.

Intermediate_Application Start This compound Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Activation Activation (e.g., TsCl, MsCl) Start->Activation Aldehyde 5-Fluoropyrimidine-2-carbaldehyde Oxidation->Aldehyde Activated_Alcohol Activated Alcohol (-OTs, -OMs) Activation->Activated_Alcohol Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination SN2 Nucleophilic Substitution (SN2) Activated_Alcohol->SN2 API_1 API Scaffold 1 (C-N bond formed) Reductive_Amination->API_1 API_2 API Scaffold 2 (C-Nu bond formed) SN2->API_2

Caption: Synthetic pathways utilizing this compound.

This versatility allows for the construction of complex molecules where the fluoropyrimidine moiety is precisely positioned to interact with biological targets. For instance, it can be used to synthesize analogues of existing drugs to improve their pharmacological profile or to create entirely new chemical entities for screening campaigns.[9]

References

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Application Notes and Protocols for the Utilization of (5-Fluoropyrimidin-2-yl)methanol in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Antiviral Chemotherapy

The strategic incorporation of fluorine into nucleoside analogues has been a cornerstone of modern antiviral and anticancer drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity of a molecule.[1] Fluorine substitution can alter the electronic properties of the nucleobase, enhance metabolic stability by blocking enzymatic degradation, and improve binding affinity to target enzymes.[1] Fluorinated pyrimidines, such as the widely-used 5-fluorouracil (5-FU), are a critical class of antimetabolites that interfere with nucleic acid synthesis, a pathway essential for both viral replication and cancer cell proliferation.[2][3]

(5-Fluoropyrimidin-2-yl)methanol emerges as a versatile and valuable building block in this context. While not a direct precursor to traditional nucleoside analogues where a sugar moiety is attached to the N1 position of the pyrimidine ring, its 2-hydroxymethyl group provides a reactive handle for a variety of synthetic transformations. This allows for its incorporation into diverse molecular scaffolds, moving beyond the conventional nucleoside structure to explore novel classes of antiviral agents. This application note provides a detailed exploration of the properties of this compound, its safe handling, and a representative protocol for its use in the synthesis of a key intermediate for potential antiviral drug candidates.

Chemical Properties and Safety Data

A thorough understanding of the chemical properties and safe handling procedures for this compound is paramount for its effective and safe use in a research setting.

PropertyValueSource
CAS Number 1227574-72-2[4][5]
Molecular Formula C5H5FN2O[4][5]
Molecular Weight 128.11 g/mol [4]
Appearance Powder[4]
Purity Typically ≥95%[4][5]
Storage Store at 4°C, sealed in a dry environment.[4]

Safety Information:

This compound is a chemical substance that requires careful handling to avoid potential health hazards. The following safety precautions are based on available material safety data sheets (MSDS) and should be strictly adhered to.[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably a chemical fume hood.[6] Wear a lab coat, safety goggles with side shields, and chemically resistant gloves.

Synthetic Protocol: Synthesis of a Pyrimidinyl-Methyl Ether Intermediate

This protocol details the synthesis of a key intermediate, 2-((allyloxy)methyl)-5-fluoropyrimidine, from this compound. This transformation is a foundational step, introducing an allyl group that can be further functionalized, for example, through dihydroxylation, epoxidation, or metathesis reactions, to build more complex antiviral candidates. The Williamson ether synthesis is a classic and reliable method for this purpose.

Workflow for the Synthesis of 2-((allyloxy)methyl)-5-fluoropyrimidine

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A This compound E Deprotonation of Alcohol (0°C to rt) A->E Reactant B Sodium Hydride (NaH) B->E Base C Allyl Bromide F Nucleophilic Substitution (SN2) (rt, 4-6 h) C->F Electrophile D Anhydrous Tetrahydrofuran (THF) D->E Solvent E->F Alkoxide Intermediate G Quenching with Saturated NH4Cl(aq) F->G Reaction Mixture H Extraction with Ethyl Acetate G->H I Drying over Na2SO4 H->I J Concentration in vacuo I->J K Purification by Column Chromatography J->K L 2-((allyloxy)methyl)-5-fluoropyrimidine K->L Purified Product

Caption: Synthetic workflow for the preparation of 2-((allyloxy)methyl)-5-fluoropyrimidine.

Step-by-Step Methodology

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Allyl bromide (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous THF (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: The portion-wise addition of NaH is crucial to control the exothermic reaction and the evolution of hydrogen gas. The use of a 60% dispersion in mineral oil requires careful handling, and the mineral oil will be removed during the work-up.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide can be observed by the cessation of gas evolution.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add allyl bromide (1.5 eq) dropwise via a syringe. Causality Note: The dropwise addition of the electrophile at a low temperature helps to control the exothermicity of the SN2 reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting alcohol.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl. Causality Note: Quenching with a mild proton source like NH4Cl neutralizes any unreacted NaH and the resulting alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-((allyloxy)methyl)-5-fluoropyrimidine.

Expected Results and Data
ParameterExpected Value
Starting Material This compound
Key Reagents Sodium Hydride, Allyl Bromide, Anhydrous THF
Reaction Time 4-6 hours
Reaction Temperature 0°C to Room Temperature
Expected Yield 75-85%
Product Purity >98% (after chromatography)
Purification Method Flash Column Chromatography

Application in Antiviral Drug Discovery and Mechanism of Action

The synthesized intermediate, 2-((allyloxy)methyl)-5-fluoropyrimidine, is a valuable platform for the development of novel antiviral agents. The terminal double bond of the allyl group is amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the compound's biological activity, pharmacokinetic properties, and target specificity.

Potential Synthetic Diversification

cluster_intermediate Key Intermediate cluster_transformations Synthetic Transformations cluster_products Potential Antiviral Scaffolds A 2-((allyloxy)methyl)-5-fluoropyrimidine B Dihydroxylation (e.g., OsO4, NMO) A->B C Epoxidation (e.g., m-CPBA) A->C D Ozonolysis (O3, then DMS) A->D E Glycerol Derivatives B->E F Glycidyl Ether Derivatives C->F G Aldehyde Intermediate D->G

Caption: Potential synthetic diversification of the allyl ether intermediate.

  • Dihydroxylation: Treatment with osmium tetroxide (catalytic) and N-methylmorpholine N-oxide (NMO) would yield a diol. This glycerol-like side chain could mimic the sugar moiety of nucleosides and interact with the active sites of viral polymerases or other enzymes.

  • Epoxidation: Reaction with a peroxy acid like m-CPBA would form an epoxide. This reactive electrophilic group can be opened by various nucleophiles to introduce amino, azido, or other functional groups, leading to a library of diverse compounds for screening.

  • Ozonolysis: Cleavage of the double bond via ozonolysis would generate an aldehyde, which can then be used in a variety of subsequent reactions such as reductive amination or Wittig reactions to further extend the side chain.

Hypothesized Mechanism of Action

Many antiviral drugs function by inhibiting viral polymerases, the enzymes responsible for replicating the viral genome.[4] Fluorinated nucleoside analogues, once converted to their triphosphate form within the cell, can act as competitive inhibitors or chain terminators of viral DNA or RNA synthesis. While the compounds derived from this compound are not traditional nucleosides, their pyrimidine core and modified side chains could still allow them to bind to the active site of viral polymerases, leading to inhibition of viral replication. Further biological evaluation would be necessary to elucidate the precise mechanism of action of any novel compounds synthesized from this intermediate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential antiviral activity. Its strategic combination of a fluorinated pyrimidine ring and a reactive hydroxymethyl group opens up avenues for the creation of diverse molecular architectures beyond traditional nucleoside analogues. The detailed protocol provided herein for the synthesis of an allylic ether intermediate serves as a robust starting point for further synthetic exploration. By leveraging the principles of medicinal chemistry and established synthetic methodologies, researchers can utilize this compound to develop the next generation of innovative antiviral therapeutics.

References

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  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - NIH. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 5-Fluorouracil Derivatives Utilizing (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the prospective use of (5-Fluoropyrimidin-2-yl)methanol as a novel building block in the synthesis of 5-Fluorouracil (5-FU) derivatives. 5-FU is a cornerstone of chemotherapy, but its clinical application is often hampered by severe side effects and a narrow therapeutic window.[1][2][3] The development of 5-FU prodrugs and derivatives is a critical strategy to enhance tumor selectivity, improve pharmacokinetic profiles, and reduce systemic toxicity.[1][4][5][6] This guide presents hypothetical, yet chemically robust, protocols for the synthesis of new 5-FU derivatives through the strategic incorporation of the this compound moiety. The rationale behind these synthetic strategies is grounded in fundamental principles of medicinal chemistry and organic synthesis, aiming to inspire further research and development in this area.

Introduction: The Rationale for Advanced 5-Fluorouracil Derivatives

5-Fluorouracil (5-FU), first synthesized in 1957, remains a widely used antimetabolite for the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][7] Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[8] However, the clinical efficacy of 5-FU is often compromised by its non-selective cytotoxicity, leading to adverse effects on healthy, rapidly dividing cells in the bone marrow and gastrointestinal tract.[1][3]

To address these limitations, extensive research has focused on the development of 5-FU prodrugs.[3][4][5][6] These modified molecules are designed to be inactive until they reach the tumor microenvironment, where they are converted to the active 5-FU. This targeted delivery approach can potentially increase the therapeutic index of 5-FU by maximizing its concentration at the tumor site while minimizing systemic exposure. The design of novel 5-FU derivatives is a key strategy in modern cancer therapy, aiming to create more effective and less toxic treatments.[1][4][5][6]

This compound: A Versatile Synthon for 5-FU Prodrugs

This compound is a heterocyclic compound featuring a fluorinated pyrimidine ring and a primary alcohol functional group. Its chemical structure presents a unique opportunity for the synthesis of novel 5-FU derivatives. The presence of the hydroxyl group allows for the formation of ester or ether linkages, providing a versatile handle for conjugating this moiety to the 5-FU core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1227574-72-2[9][10][11]
Molecular Formula C₅H₅FN₂O[9][10][11]
Molecular Weight 128.11 g/mol
Appearance Powder
Purity ≥95%
Storage Temperature 4°C

The fluoropyrimidine motif within this compound is of particular interest. Fluorinated pyrimidines are a well-established class of compounds with diverse biological activities, including anticancer and antimicrobial properties.[12] Incorporating this second fluoropyrimidine unit could potentially lead to synergistic or complementary therapeutic effects.

Proposed Synthetic Pathways and Detailed Protocols

The hydroxyl group of this compound is the key functional group for its conjugation to 5-FU. The following sections outline two plausible synthetic strategies: O-alkylation to form an ether linkage and esterification to create an ester linkage with the N1 position of 5-FU. These proposed protocols are based on established organic chemistry principles and aim to provide a solid foundation for experimental exploration.

Synthesis of a Novel Ether-Linked 5-FU Derivative

This proposed synthesis involves a Williamson ether synthesis-type reaction between the sodium salt of 5-FU and a halogenated derivative of this compound.

cluster_0 Step 1: Halogenation of this compound cluster_1 Step 2: Formation of 5-FU Sodium Salt cluster_2 Step 3: Williamson Ether Synthesis A This compound C 2-(Chloromethyl)-5-fluoropyrimidine A->C Reaction in inert solvent (e.g., DCM) B Thionyl Chloride (SOCl₂) B->C G N1-((5-Fluoropyrimidin-2-yl)methyl)-5-fluorouracil (Target Molecule) C->G D 5-Fluorouracil F 5-FU Sodium Salt D->F Reaction in dry THF E Sodium Hydride (NaH) E->F F->G

Caption: Proposed workflow for the synthesis of an ether-linked 5-FU derivative.

Part A: Synthesis of 2-(Chloromethyl)-5-fluoropyrimidine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of N1-((5-Fluoropyrimidin-2-yl)methyl)-5-fluorouracil

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Formation of 5-FU Anion: Add 5-Fluorouracil (1.0 eq) portion-wise at 0°C. Stir the suspension at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Coupling Reaction: Add a solution of 2-(Chloromethyl)-5-fluoropyrimidine (1.0 eq) in anhydrous THF dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Synthesis of a Novel Ester-Linked 5-FU Derivative

This proposed synthesis involves a direct esterification reaction between this compound and an N1-carboxyalkyl derivative of 5-FU.

cluster_0 Step 1: Synthesis of 5-Fluorouracil-1-acetic acid cluster_1 Step 2: Esterification A 5-Fluorouracil C 5-Fluorouracil-1-acetic acid A->C Reaction with KOH in water B Chloroacetic acid B->C F (5-Fluoropyrimidin-2-yl)methyl 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (Target Molecule) C->F D This compound D->F E DCC, DMAP E->F Reaction in dry THF

Caption: Proposed workflow for the synthesis of an ester-linked 5-FU derivative.

Part A: Synthesis of 5-Fluorouracil-1-acetic acid

This procedure is adapted from established methods.[7]

  • Reaction Setup: Dissolve 5-Fluorouracil (1.0 eq) and potassium hydroxide (2.0 eq) in water.

  • Reagent Addition: Add a solution of chloroacetic acid (1.5 eq) in water and stir at room temperature. Maintain the pH at 10 by the dropwise addition of 10% aqueous potassium hydroxide.

  • Reaction: Reflux the mixture for 2-3 hours.

  • Work-up: Cool the reaction mixture and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Cool the solution at 4°C to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Part B: Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 5-Fluorouracil-1-acetic acid (1.0 eq) and this compound (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Coupling Agents: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Characterization of Novel 5-FU Derivatives

The successful synthesis of the proposed derivatives should be confirmed by a suite of analytical techniques.

Table 2: Recommended Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidationSignals corresponding to both the 5-FU and the (5-Fluoropyrimidin-2-yl)methyl moieties, with chemical shifts indicative of the new ether or ester linkage.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the target molecule.
FTIR Spectroscopy Functional group analysisPresence of characteristic peaks for the uracil ring, C-F bond, and the newly formed ether or ester functional group.
Elemental Analysis Determination of elemental compositionThe experimental percentages of C, H, N, and F should be in close agreement with the calculated values.

Safety Precautions

  • 5-Fluorouracil and its derivatives are cytotoxic agents. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • Reagents such as thionyl chloride and sodium hydride are hazardous. Thionyl chloride is corrosive and lachrymatory. Sodium hydride is highly flammable and reacts violently with water. Consult the Safety Data Sheets (SDS) for all reagents before use and handle them with extreme care.[13][14][15]

  • Anhydrous solvents are required for many of these reactions. Ensure that all solvents are properly dried and handled under an inert atmosphere to prevent unwanted side reactions.

Conclusion and Future Perspectives

The synthetic protocols outlined in this application note provide a conceptual framework for the utilization of this compound as a novel building block in the synthesis of 5-Fluorouracil derivatives. The proposed ether- and ester-linked compounds represent new chemical entities with the potential for improved pharmacological properties. Future studies should focus on the in vitro and in vivo evaluation of these novel derivatives to assess their anticancer activity, toxicity, and pharmacokinetic profiles. The modular nature of these synthetic strategies also allows for the exploration of a wider range of linker chemistries and targeting moieties, opening up new avenues for the development of next-generation fluoropyrimidine-based cancer therapeutics.

References

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). National Institutes of Health. Available at: [Link]

  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (2024). Future Medicinal Chemistry. Available at: [Link]

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  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007). Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. (2012). Molecules. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS 2-METHANOL ABEMACICLIB.
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  • Methanol - SAFETY D
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. (2023). Semantic Scholar.
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  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). PubMed Central.
  • Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. (2021).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023).
  • Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. (2021). PubMed.
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  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Organic Chemistry Portal.
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  • Etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol to biodiesel components using mesoporous solid acidic catalysts. (2012).
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(5-Fluoropyrimidin-2-yl)methanol reaction conditions and reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)methanol: Synthesis, Reactions, and Applications in Drug Discovery

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its structure, which combines a biologically significant pyrimidine core with a strategically placed fluorine atom and a versatile hydroxymethyl group, makes it an invaluable intermediate for synthesizing a wide range of complex molecules.

The fluoropyrimidine scaffold is a cornerstone of modern pharmacology, most notably in the development of anticancer agents.[1] Fluoropyrimidines, such as 5-fluorouracil (5-FU), function as antimetabolites that interfere with DNA synthesis, leading to cell death in rapidly dividing cancer cells.[2] The introduction of a fluorine atom into a drug candidate is a widely utilized strategy to enhance its pharmacological profile. Judicious fluorination can improve metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa, ultimately leading to more effective and safer therapeutics.[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the synthesis, reaction conditions, and practical applications of this compound, grounded in established chemical principles and supported by authoritative references.

Part 1: Physicochemical and Spectroscopic Data

Accurate identification and handling of this compound begin with its fundamental properties. The following table summarizes key identifiers and physical data.

PropertyValueSource(s)
CAS Number 1227574-72-2[4][5][6][7]
Molecular Formula C₅H₅FN₂O[4][7]
Molecular Weight 128.11 g/mol [4][6]
Physical Form Powder / Solid[6][8]
Purity Typically ≥95%[4][6]
Storage Sealed in a dry environment, Room Temperature or 4°C[6][7]
InChI Key TXZSJRMEHFCYPZ-UHFFFAOYSA-N[6]

While the above provides basic identification, full characterization upon synthesis or acquisition is critical. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure and assess purity.

Part 2: Synthesis of this compound

The most direct and reliable synthetic routes to this compound involve the reduction of an oxidized precursor at the C2 position of the pyrimidine ring, such as an aldehyde or an ester. The choice of reducing agent is critical and depends on the starting material's reactivity.

G cluster_0 Precursors cluster_1 Reduction Reaction cluster_2 Product Precursor1 5-Fluoropyrimidine-2-carbaldehyde Reduction Hydride Reduction Precursor1->Reduction Mild Agent (e.g., NaBH₄) Precursor2 Methyl 5-fluoropyrimidine-2-carboxylate Precursor2->Reduction Strong Agent (e.g., LiAlH₄) Product This compound Reduction->Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Reduction of 5-Fluoropyrimidine-2-carbaldehyde

Principle: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its excellent chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones without affecting more stable functional groups like esters or the aromatic pyrimidine ring. The reaction is typically performed in a protic solvent, such as methanol or ethanol.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-fluoropyrimidine-2-carbaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in methanol (approx. 0.1–0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial for controlling the exothermic reaction.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1–1.5 eq) portion-wise to the stirred solution. Monitor for gas evolution (hydrogen).

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1–3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

ParameterConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective for aldehydes/ketones.
Solvent Methanol, EthanolProtic solvents that are compatible with NaBH₄.
Temperature 0°C to Room TemperatureControls the initial exotherm for safety and selectivity.
Workup Quench with NH₄Cl (aq)Neutralizes the borate salts formed during the reaction.
Typical Yield >85%High efficiency is expected for this transformation.

Part 3: Key Reactions and Applications in Synthesis

The true value of this compound lies in its utility as a synthetic intermediate. The primary alcohol serves as a versatile functional handle for elaboration into more complex structures, a critical step in building libraries of compounds for structure-activity relationship (SAR) studies.

G Core This compound Product1 Ester Derivative Core->Product1 RCOCl or RCOOH, coupling Product2 Ether Derivative Core->Product2 NaH, then R-X (Williamson Synthesis) Product3 (5-Fluoropyrimidin-2-yl)methyl Halide Core->Product3 SOCl₂ or PBr₃ Product4 Oxidized Product (Aldehyde/Carboxylic Acid) Core->Product4 PCC, DMP, etc.

Caption: Key synthetic transformations of this compound.

Application Highlight: Synthesis of Trypanosomicides

This compound has been explicitly identified as a reactant for preparing novel analogs of benzoxaboroles.[5] These compounds are investigated for their potential as trypanocidal agents, which are crucial for treating neglected tropical diseases like Chagas disease and African trypanosomiasis. In this context, the hydroxyl group of this compound is typically activated or coupled with another molecule to build the final, biologically active structure.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group from an alkyl halide in an Sₙ2 reaction. This reaction is fundamental for introducing linkers or modifying the steric and electronic properties of a lead compound.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution will be observed.

  • Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until analysis (TLC, LC-MS) shows completion. Gentle heating may be required for less reactive halides.

  • Quenching: Cool the reaction to 0°C and quench by the slow, dropwise addition of water.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether product via flash column chromatography.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. This compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

GHS Hazard Statements: [6][8]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[10] Waste should be disposed of according to institutional and local regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis via the reduction of readily available precursors provides a reliable source of this key intermediate. The versatility of its primary alcohol functionality allows for extensive chemical modification, empowering medicinal chemists to explore vast chemical space in the search for novel therapeutics. From its foundational role in building anticancer agents to its application in developing treatments for neglected diseases, this compound stands out as a building block of significant scientific and therapeutic potential.

References

  • PubChem. Cyclopropyl(5-fluoropyridin-2-yl)methanol | C9H10FNO | CID 79722838. [Link]

  • National Institutes of Health (NIH). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC. [Link]

  • Vapourtec. Grignard Chemistry. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • National Institutes of Health (NIH). Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. [Link]

  • BIOFOUNT. 1227574-72-2|this compound. [Link]

  • Royal Society of Chemistry. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications. [Link]

  • ResearchGate. Biocatalytic Carboxylate Reduction – Recent Advances and New Enzymes. [Link]

  • National Institutes of Health (NIH). PharmGKB summary: fluoropyrimidine pathways - PMC. [Link]

  • PubMed Central. Individualized Dosing of Fluoropyrimidine‐Based Chemotherapy to Prevent Severe Fluoropyrimidine‐Related Toxicity: What Are the Options?. [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

  • PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | C16H20FN3O3S | CID 9819937. [Link]

  • ResearchGate. Figure S2. Fluorescence emission and excitation spectra of L Me in 1:1.... [Link]

  • PubChem. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633. [Link]

  • PubMed. Management of patients with reduced dihydropyrimidine dehydrogenase activity receiving combined 5-fluoruracil-/capecitabine-based chemoradiotherapy. [Link]

  • National Institutes of Health (NIH). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]

  • National Institutes of Health (NIH). Management of patients with reduced dihydropyrimidine dehydrogenase activity receiving combined 5-fluoruracil-/capecitabine-based chemoradiotherapy. [Link]

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Application Note: Comprehensive Analytical Characterization of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust characterization of (5-Fluoropyrimidin-2-yl)methanol, a critical heterocyclic building block in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. We detail advanced protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind methodological choices is explained, and each protocol is designed to be a self-validating system, incorporating system suitability and quality control checks in line with industry best practices.

Introduction

This compound (CAS No. 1227574-72-2) is an important intermediate in the synthesis of various pharmaceutically active compounds.[1] Its fluorinated pyrimidine core is a key pharmacophore in many therapeutic agents, particularly in oncology.[2] Given its role in drug substance synthesis, a rigorous and multi-faceted analytical characterization is imperative to control the quality of downstream processes and the final active pharmaceutical ingredient (API). This application note presents a suite of orthogonal analytical techniques designed to provide a complete profile of the molecule, from structural confirmation to the quantification of impurities.

Physicochemical Properties
PropertyValueReference
CAS Number 1227574-72-2[1][3]
Molecular Formula C₅H₅FN₂O[1][4]
Molecular Weight 128.11 g/mol
Physical Form Powder / Solid[5]
Purity (Typical) ≥95%[1]
Storage 4°C, Sealed in dry conditions[4]

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique and complementary piece of information. The overall workflow is designed to first confirm the chemical identity and structure, followed by a quantitative assessment of purity and impurity profiles.

Analytical_Workflow cluster_0 Structural & Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Final Certification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) CoA Certificate of Analysis (CoA) NMR->CoA MS Mass Spectrometry (ESI-MS) MS->CoA FTIR FTIR Spectroscopy FTIR->CoA HPLC HPLC-UV (Purity Assay, Impurities) HPLC->CoA Sample Sample: This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Impurities

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is optimal due to the moderate polarity of the target molecule. The primary goals are to separate the main component from potential starting materials, by-products, and degradation products, and to accurately quantify its purity.

Rationale for Method Design

A C18 stationary phase is chosen for its versatility and proven performance with heterocyclic compounds. The mobile phase, a gradient of aqueous buffer and an organic modifier like methanol or acetonitrile, allows for the elution of compounds with a range of polarities.[6] A phosphate buffer is selected to maintain a consistent pH, which is critical for achieving reproducible retention times for ionizable compounds. UV detection at 254 nm is proposed, as pyrimidine-based structures typically exhibit strong absorbance in this region.[7]

Protocol: HPLC Purity Assay
  • Instrumentation:

    • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Materials & Reagents:

    • This compound reference standard and sample.

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in water, pH adjusted to 6.0
Mobile Phase B Methanol
Gradient 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-31 min (95-5% B), 31-35 min (5% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Water:Methanol (50:50, v/v)
  • Preparation of Solutions:

    • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water and adjust pH to 6.0 with dilute potassium hydroxide. Filter through a 0.45 µm membrane filter.

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.

    • Sample Solution: Prepare in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Perform five replicate injections of the standard solution.

    • The %RSD for the peak area and retention time must be ≤ 2.0%.

    • The theoretical plates should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the sample solution in duplicate.

    • Calculate the % Purity using the area normalization method or against the reference standard.

    • Identify and quantify any impurities relative to the main peak.

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.

Rationale: ¹H NMR confirms the number and connectivity of protons. ¹³C NMR identifies all unique carbon atoms. Critically, ¹⁹F NMR is essential for confirming the presence and position of the fluorine atom, often showing coupling to nearby protons and carbons (H-F and C-F coupling), which is key for positional isomer confirmation.[8][9] Deuterated methanol (CD₃OD) or DMSO-d₆ are suitable solvents.[10][11]

Protocol: NMR Analysis
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra at room temperature.

    • If necessary, perform 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.

  • Expected Spectral Data (in DMSO-d₆):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~8.8Doublet (d)JH-F ≈ 3-5 HzH6, H4 (pyrimidine ring protons)
¹H ~4.6Singlet (s)--CH₂- (methylene protons)
¹H ~5.5Broad Singlet (s)--OH (hydroxyl proton)
¹³C ~160Doublet (d)¹JC-F ≈ 230-250 HzC5 (carbon attached to F)
¹³C ~158Doublet (d)³JC-F ≈ 15-20 HzC2 (carbon with CH₂OH)
¹³C ~145Doublet (d)²JC-F ≈ 20-25 HzC4, C6 (pyrimidine ring carbons)
¹³C ~60Singlet (s)--CH₂- (methylene carbon)
¹⁹F ~ -165Singlet (s) or Triplet (t)JF-H ≈ 3-5 HzC5-F
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, typically yielding the protonated molecular ion [M+H]⁺.[12]

Protocol: ESI-MS Analysis
  • Instrumentation:

    • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).[13]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile containing 0.1% formic acid.

  • Analysis:

    • Infuse the sample directly into the ESI source or inject it via an LC system.

    • Acquire the spectrum in positive ion mode.

  • Expected Result:

    • A prominent peak corresponding to the [M+H]⁺ ion should be observed at m/z 129.05 . High-resolution mass spectrometry (HRMS) should provide a mass accuracy of < 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.[14][15] It serves as an excellent identity check.

Rationale: The FTIR spectrum will provide characteristic vibrational bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, C=N and C=C stretches of the pyrimidine ring, and the critical C-F stretch.[16][17]

Protocol: FTIR Analysis
  • Instrumentation:

    • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the powder sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H StretchAlcohol (-OH)
3100 - 3000C-H StretchAromatic (pyrimidine ring)
2950 - 2850C-H StretchAliphatic (-CH₂-)
1650 - 1550C=N, C=C StretchPyrimidine ring
1400 - 1000C-F StretchAryl-Fluoride
~1050C-O StretchPrimary Alcohol

Potential Impurities

Controlling impurities is critical in pharmaceutical manufacturing.[18] Potential impurities in this compound can arise from the synthetic route or degradation.[19] The analytical methods described must be capable of separating and detecting these species.

Impurities cluster_impurities Potential Process & Degradation Impurities Main This compound (Target Molecule) Imp1 5-Fluoropyrimidine-2-carboxaldehyde (Oxidation Product) Main->Imp1 Oxidation Imp3 2-Chloropyrimidine Derivative (Starting Material) Main->Imp3 Incomplete Reaction Imp4 Positional Isomer (e.g., 4-Fluoro...) Main->Imp4 Synthesis By-product Imp2 5-Fluoropyrimidine-2-carboxylic acid (Oxidation Product) Imp1->Imp2 Further Oxidation

Caption: Relationship between the target molecule and potential impurities.

Conclusion

The analytical strategy detailed in this document provides a robust framework for the complete characterization of this compound. By combining orthogonal techniques—HPLC for purity, NMR for definitive structure, MS for molecular weight, and FTIR for functional group identity—a high degree of confidence in the material's quality can be achieved. Adherence to these protocols, including system suitability checks, will ensure that the material meets the stringent requirements for use in pharmaceutical development and manufacturing.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research, 4(2), 1-5. Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Dev, M., & Mukadam, M. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 21(1), 243-249. [Link]

  • Duschinsky, R., et al. (n.d.). Studies on Fluorinated Pyrimidines. ResearchGate. Retrieved from [Link]

  • International Journal of Biological & Medical Research. (n.d.). Functional group profiling of medicinal plants using ftir spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Journal of Medicinal Chemistry, 63(15), 7931-7944.
  • Hanif, M., et al. (2017). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. Retrieved from [Link]

  • Ye, R., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products.
  • Debrus, B., et al. (2013). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 18(12), 15383-15403.
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.
  • G, S. (2015). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations and Mitigation. AWS. Retrieved from [Link]

  • Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • ResearchGate. (n.d.). ¹H NMR-spectrum of 22 in methanol-d4. Retrieved from [Link]

  • Crey-Desbiolles, C., et al. (1995). Synthesis, annealing properties, fluorine-19 NMR characterization, and detection limits of a trifluorothymidine-labeled antisense oligodeoxyribonucleotide 21 mer'. The Journal of Organic Chemistry, 60(24), 7954-7961.
  • Thévenot, E. A., et al. (2024). Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. Protocols.io. [Link]

  • El-Gindy, A., et al. (2020). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. ResearchGate. Retrieved from [Link]

  • Al-Adnani, M., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3401.
  • Snodin, D. J. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. University of Lisbon Repository. Retrieved from [Link]

Sources

Application Note & Protocol: A Reliable Synthesis of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of (5-Fluoropyrimidin-2-yl)methanol, a key building block in medicinal chemistry. The synthesis is based on the selective reduction of 5-fluoropyrimidine-2-carbaldehyde using sodium borohydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, characterization data, and critical safety precautions. The aim is to equip researchers with a robust and reproducible method to obtain high-purity this compound for applications in drug discovery and development.

Introduction and Significance

This compound is a crucial heterocyclic intermediate in the synthesis of various pharmaceutical compounds. The fluoropyrimidine scaffold is a privileged structure found in numerous therapeutic agents, particularly in oncology. Fluoropyrimidines, such as 5-fluorouracil (5-FU), are widely used in the treatment of solid tumors[1][2]. The hydroxymethyl group at the 2-position of the pyrimidine ring provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex molecules with potential therapeutic value[3][4].

The protocol detailed herein describes the reduction of an aldehyde to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. The chosen method, using sodium borohydride (NaBH₄), is favored for its operational simplicity, mild reaction conditions, and high chemoselectivity for aldehydes and ketones over other reducible functional groups like esters[5][6][7].

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through the hydride reduction of 5-fluoropyrimidine-2-carbaldehyde.

Reaction Scheme:

cluster_reagents start 5-Fluoropyrimidine-2-carbaldehyde product This compound start->product reagents 1) NaBH4, Methanol 2) Aqueous Workup

Caption: Overall reaction scheme for the synthesis.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde[6][7]. The resulting alkoxide intermediate is then protonated by the solvent (methanol) or during aqueous workup to yield the primary alcohol[7].

Why Sodium Borohydride?

  • Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), it does not typically reduce esters, amides, or carboxylic acids, which simplifies the procedure if such groups are present elsewhere in a more complex molecule[5][6][7].

  • Safety and Convenience: NaBH₄ is safer and easier to handle than LiAlH₄. It is stable in air and can be used in protic solvents like methanol or ethanol, whereas LiAlH₄ reacts violently with these solvents[8][9].

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 5-fluoropyrimidine-2-carbaldehyde.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMolar Equiv.Supplier Example
5-Fluoropyrimidine-2-carbaldehyde126.091.0 g1.0Sigma-Aldrich
Sodium Borohydride (NaBH₄)37.830.18 g0.6Sigma-Aldrich
Methanol (MeOH), Anhydrous32.0420 mL-Fisher Scientific
Ethyl Acetate (EtOAc)88.1150 mL-VWR
Saturated aq. NH₄Cl solution-20 mL--
Brine (Saturated aq. NaCl solution)-20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-Sigma-Aldrich
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (7.93 mmol) of 5-fluoropyrimidine-2-carbaldehyde in 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: Cooling is essential to control the exothermic reaction upon addition of NaBH₄, preventing potential side reactions and ensuring selective reduction[10].

  • Addition of Reducing Agent: To the cooled, stirring solution, add 0.18 g (4.76 mmol, 0.6 eq) of sodium borohydride portion-wise over 5 minutes. Note: Each molecule of NaBH₄ can deliver up to four hydride equivalents. Using a slight excess of hydride (0.6 eq NaBH₄ provides 2.4 eq of H⁻) ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes) until the starting aldehyde spot has disappeared.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while stirring. Caution: Hydrogen gas evolution will occur. Perform this step in a well-ventilated fume hood[8].

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product, typically a white to off-white solid, can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate, then add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.

  • Column Chromatography: For higher purity, the crude product can be purified on a silica gel column using a gradient elution, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid[11][12].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.70 (s, 2H, pyrimidine protons)

    • δ 4.90 (s, 2H, -CH₂OH)

    • δ 2.5-3.5 (br s, 1H, -OH) (Note: Exact chemical shifts may vary slightly depending on the solvent and concentration. The broad singlet for the hydroxyl proton is exchangeable with D₂O).

  • Molecular Weight: 128.10 g/mol [12][13].

Safety and Handling

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times[9].

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin[9]. It is water-reactive and releases flammable hydrogen gas upon contact with water or acids[9]. Handle under an inert atmosphere if possible and keep away from water. Use dry sand or a Class D fire extinguisher for fires; do not use water or CO₂.

  • 5-Fluoropyrimidine Derivatives: These compounds are cytotoxic and should be handled with care[1][14][15]. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated chemical fume hood[16].

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual NaBH₄ carefully before disposal.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to characterization.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis dissolve Dissolve Aldehyde in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir Stir at 0 °C then RT add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench evap Evaporate Methanol quench->evap extract Extract with EtOAc evap->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify char Characterize (NMR, MS) purify->char

Caption: Experimental workflow for synthesis and analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; inactive NaBH₄.Add another 0.2-0.3 eq of NaBH₄. Ensure NaBH₄ is fresh and has been stored in a desiccator.
Low Yield Product lost during workup; incomplete extraction.Perform additional extractions (4-5 times). Ensure the pH of the aqueous layer is neutral or slightly basic.
Product is an oil/impure Residual solvent; side products formed.Ensure the product is thoroughly dried under high vacuum. Purify via silica gel column chromatography.

References

  • Eurofins Scientific. (2010-01-29).
  • Chad's Prep. Hydride Reduction.
  • Sigma-Aldrich.
  • Master Organic Chemistry. (2011-08-12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • The Royal Society of Chemistry.
  • Sigma-Aldrich. (2025-11-06).
  • Ohio State University Chemistry Department. Sodium Borohydride SOP.
  • UC Center for Laboratory Safety. (2012-12-14).
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  • Google Patents. (2021). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
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Application Notes and Protocols for the In Vitro Evaluation of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of (5-Fluoropyrimidin-2-yl)methanol, a novel fluoropyrimidine analogue. Pyrimidine analogues are a cornerstone of chemotherapy, primarily functioning as antimetabolites that disrupt nucleic acid synthesis in rapidly proliferating cancer cells.[1][2] Given the structural similarity of this compound to established drugs like 5-Fluorouracil (5-FU), it is hypothesized to possess anticancer properties. This guide is designed for researchers in oncology and drug development, offering a logical, step-by-step framework for evaluating its biological activity. We will proceed from foundational cytotoxicity screening to mechanistic assays and preliminary metabolic stability, explaining the scientific rationale behind each protocol to ensure a robust and insightful preclinical evaluation.

Introduction: The Rationale for Investigating this compound

Fluoropyrimidines represent one of the most successful classes of antimetabolite drugs in clinical oncology.[3] The archetypal compound, 5-Fluorouracil (5-FU), has been a first-line treatment for various solid tumors, including colorectal and breast cancers, for decades.[4][5] Its mechanism involves the intracellular conversion to fraudulent nucleotides that inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, and incorporate into RNA, leading to RNA damage and apoptosis.[5][6]

This compound (CAS: 1227574-72-2; MW: 128.10 g/mol ) is a structural analogue within this class.[7] The presence of the fluoropyrimidine core suggests a potential for antimetabolite activity. The hydroxymethyl group at the 2-position presents an interesting modification, suggesting it could act as a prodrug, requiring metabolic oxidation to an active aldehyde or carboxylate form, or it may possess unique interactions with cellular targets.

Therefore, a systematic in vitro evaluation is the essential first step to profile its therapeutic potential. The following protocols are designed to answer three fundamental questions:

  • Does the compound exhibit cytotoxic activity against cancer cells?

  • By what mechanism does it induce cell death?

  • What is its potential molecular target and metabolic fate?

Foundational Analysis: Cytotoxicity and Potency Assessment

Expertise & Experience: The initial and most critical step in evaluating any potential anticancer compound is to determine if it has a biological effect on cancer cells and to quantify its potency. A dose-response cytotoxicity assay is the universal standard for this purpose.[8][9] It allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency that informs the concentrations used in all subsequent, more complex mechanistic studies.[1] We recommend screening against a panel of cell lines from different cancer types (e.g., colorectal, breast, lung) to identify potential areas of sensitivity.

Protocol 2.1: Cell Viability and Cytotoxicity Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Materials:

  • This compound, sterile-filtered stock solution in DMSO (e.g., 100 mM)

  • Selected cancer cell lines (e.g., HT-29 [colon], MCF-7 [breast], A549 [lung])

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.01 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle-only" (e.g., 0.1% DMSO) wells as a negative control and "no-cell" wells as a blank.

  • Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[1]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.[1]

Data Presentation: IC50 Values

Summarize the calculated IC50 values in a clear, tabular format.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
HT-29Colorectal[Experimental Value][Experimental Value]
MCF-7Breast[Experimental Value][Experimental Value]
A549Lung[Experimental Value][Experimental Value]
PANC-1Pancreatic[Experimental Value][Experimental Value]
Workflow Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h for Attachment seed->incubate1 treat_cells Add Compound to Cells incubate1->treat_cells prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 Value read_plate->analyze

General workflow for in vitro cytotoxicity screening.

Mechanistic Insight: Characterizing the Mode of Cell Death

Expertise & Experience: Once cytotoxicity is established, the next logical question is how the compound induces cell death. The primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is crucial, as apoptosis is generally the preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose, providing quantitative data on the pathway of cell death.

Protocol 3.1: Apoptosis Quantification via Annexin V-FITC/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Cells treated with this compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in kit)

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest all cells, including floating cells in the medium (which are likely apoptotic), by trypsinization. Centrifuge and wash the cell pellet with cold PBS.[1]

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

  • Incubate for 15 minutes in the dark at room temperature.

  • Add 400 µL of binding buffer to each sample before analysis.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Acquire data for FITC (e.g., FL1 channel) and PI (e.g., FL2 or FL3 channel).

  • Data Analysis: Create quadrant plots to quantify the percentage of cells in each population:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or artifacts)

Visualization: Principle of Apoptosis Detection

Apoptosis_Principle cluster_cells cluster_stains viable Viable Cell Intact Membrane PS on Inner Leaflet viable_stain Annexin V- / PI- FITC PI viable->viable_stain early_apop Early Apoptotic Cell Intact Membrane PS Flipped to Outer Leaflet early_stain Annexin V+ / PI- FITC PI early_apop->early_stain late_apop Late Apoptotic/Necrotic Cell Compromised Membrane PS on Outer Leaflet late_stain Annexin V+ / PI+ FITC PI late_apop->late_stain

Principle of differentiating cell states via Annexin V/PI staining.

Molecular Target Investigation and Metabolic Stability

Expertise & Experience: With evidence of cytotoxic and apoptotic activity, the investigation must turn to the molecular mechanism. For a fluoropyrimidine, the central hypothesis is the disruption of nucleic acid synthesis. This can be visualized as a pathway. Furthermore, the compound's stability and potential for metabolic activation are critical questions for drug development. An in vitro metabolism assay using liver microsomes provides the first look at a compound's metabolic fate, a crucial factor for its potential translation to in vivo models.[12][13]

Hypothesized Mechanism of Action

The diagram below illustrates the plausible intracellular fate of this compound, drawing parallels to the established mechanism of 5-FU.[5] This model provides a basis for designing experiments, such as Western blots for DNA damage response proteins (e.g., p53) or enzymes involved in nucleotide synthesis.

MoA_Hypothesis cluster_cell Inside Cancer Cell cluster_rna RNA Pathway cluster_dna DNA Pathway compound This compound metabolism Metabolic Activation (e.g., Oxidation) compound->metabolism active_metabolite Active Metabolites (e.g., F-Py-CHO, F-Py-COOH) metabolism->active_metabolite rna_inc Incorporation into RNA active_metabolite->rna_inc Hypothesis 1 ts_inhib Inhibition of Thymidylate Synthase (TS) active_metabolite->ts_inhib Hypothesis 2 rna_damage RNA Damage & Ribotoxic Stress rna_inc->rna_damage apoptosis Apoptosis rna_damage->apoptosis dntp_imbalance dNTP Pool Imbalance ts_inhib->dntp_imbalance dna_damage DNA Damage dntp_imbalance->dna_damage dna_damage->apoptosis

Hypothesized metabolic activation and mechanisms of action.
Protocol 4.1: Metabolic Stability in Human Liver Microsomes

Principle: This assay determines the rate at which a compound is metabolized by Phase I enzymes (like Cytochrome P450s) present in liver microsomes.[12] A high rate of metabolism indicates low stability and rapid clearance.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH stock solution)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Control compound (e.g., Verapamil, known metabolism)

  • Acetonitrile with internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Reaction Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and this compound (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex and centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (T1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the T1/2 and reaction conditions.[13]

Data Presentation: Metabolic Stability
CompoundT1/2 (min)CLint (µL/min/mg protein)
This compound[Experimental Value][Experimental Value]
Verapamil (Control)[Experimental Value][Experimental Value]

Conclusion

This document outlines a foundational, logically sequenced workflow for the initial in vitro assessment of this compound. By systematically determining cytotoxicity, mode of cell death, and preliminary metabolic stability, researchers can build a robust data package to support further investigation into this promising compound. Positive results from these assays would justify more advanced studies, including cell cycle analysis, specific enzyme inhibition assays, and eventual transition to in vivo models.

References

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Application Notes and Protocols for the Structural Elucidation of (5-Fluoropyrimidin-2-yl)methanol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the analytical methodologies for the structural characterization of (5--fluoropyrimidin-2-yl)methanol, a key building block in medicinal chemistry. The protocols herein are designed to ensure robust and reproducible data acquisition using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), pivotal techniques in the synthesis and development of novel therapeutics.

Introduction: The Significance of (5-Fluoropyrimidin-2-yl)methanol in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. The incorporation of a fluorine atom into the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of a compound, including its metabolic stability, binding affinity, and bioavailability.[1][2] Therefore, unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of downstream synthetic steps and the final drug candidate. Mass spectrometry and NMR spectroscopy are indispensable tools for this purpose, providing detailed insights into the molecular weight, elemental composition, and intricate structural features of the molecule.[3][4]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed for complete structural elucidation.

Theoretical Basis for NMR Analysis

The presence of the electronegative fluorine atom and the nitrogen atoms in the pyrimidine ring will significantly influence the chemical shifts of the neighboring protons and carbons. The ¹⁹F nucleus, with a spin of 1/2 and 100% natural abundance, will couple with adjacent ¹H and ¹³C nuclei, providing valuable through-bond connectivity information.[6]

Experimental Protocol: NMR Analysis

1.2.1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.[7][8]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

1.2.2. NMR Data Acquisition:

The following experiments are recommended for a comprehensive structural analysis. All spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9][10]

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Indicates the number of different types of carbon atoms.

  • ¹⁹F NMR: Directly observes the fluorine atom, and its chemical shift provides information about its electronic environment.[11][12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for assigning the signals unambiguously.

Expected NMR Data and Interpretation

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound. These are theoretical values based on the known effects of substituents on pyrimidine rings and will require experimental verification.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm) Key Couplings (J in Hz)
H4/H6~8.7 (d)~158 (d)³J(H-F) ≈ 3-5 Hz
CH₂~4.8 (s)~65 (s)
OHVariable
C2~165 (d)²J(C-F) ≈ 15-25 Hz
C4/C6~158 (d)²J(C-F) ≈ 20-30 Hz
C5~140 (d)¹J(C-F) ≈ 230-250 Hz
F~ -165 to -175

Diagram: Predicted ¹H NMR Spectrum of this compound

G cluster_legend Legend cluster_spectrum Predicted ¹H NMR Spectrum s s = singlet d d = doublet H4_H6 H4/H6 ~8.7 ppm (d) CH2 CH₂ ~4.8 ppm (s) OH OH variable

Caption: Predicted ¹H NMR signals for this compound.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[13] It is instrumental in determining the molecular weight and elemental formula of a compound, and in deducing its structure through fragmentation analysis.[14][15]

Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition.[13] Tandem mass spectrometry (MS/MS) will be employed to induce fragmentation of the molecular ion, and the resulting fragmentation pattern will provide valuable structural information.[16]

Experimental Protocol: Mass Spectrometry Analysis

2.2.1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

2.2.2. Mass Spectrometry Data Acquisition:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule and will be used in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements.[14]

  • MS/MS Analysis: Collision-Induced Dissociation (CID) will be used to fragment the precursor ion [M+H]⁺. The collision energy should be optimized to obtain a rich fragmentation spectrum.

Expected Mass Spectrometry Data and Interpretation

2.3.1. Molecular Ion:

The expected exact mass of the protonated molecule [C₅H₅FN₂O + H]⁺ is 129.0464 m/z.

2.3.2. Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through several key pathways. The following diagram illustrates the predicted major fragmentation routes.

Diagram: Predicted Fragmentation Pathway of this compound

G M [M+H]⁺ m/z 129.0464 F1 Loss of H₂O m/z 111.0358 M->F1 - H₂O F2 Loss of CH₂O m/z 99.0358 M->F2 - CH₂O F3 Loss of HCN from m/z 99.0358 m/z 72.0276 F2->F3 - HCN

Caption: Predicted major fragmentation pathways for protonated this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The detailed protocols and expected data presented in this application note serve as a robust guide for researchers in the pharmaceutical industry and academia. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is critical for the advancement of drug discovery and development programs.

References

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Application Note: Protocols for the Derivatization of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Fluoropyrimidin-2-yl)methanol is a pivotal building block in contemporary drug discovery, valued for the unique electronic properties conferred by its fluorinated pyrimidine core. Derivatization of its primary alcohol moiety is a critical strategy for modulating physicochemical properties, enabling structure-activity relationship (SAR) studies, and developing prodrugs. This guide provides detailed, field-proven protocols for three fundamental derivatization pathways: esterification, etherification, and carbamoylation. Each protocol is presented with an emphasis on the underlying chemical rationale, procedural details, and methods for downstream purification and characterization to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of Derivatization

The this compound scaffold is frequently employed in medicinal chemistry to access novel therapeutics. The fluorine atom at the C5 position can enhance metabolic stability and modulate the pKa of the pyrimidine ring, influencing target binding affinity. The primary alcohol at the C2 position serves as a versatile chemical handle for diversification.

The decision to derivatize this alcohol is driven by several strategic objectives:

  • Prodrug Development: Converting the polar alcohol into a less polar ester or carbamate can enhance cell permeability and oral bioavailability. These derivatives can then be hydrolyzed by endogenous enzymes, such as esterases, to release the active parent drug in vivo.[1]

  • SAR Exploration: Systematically modifying the substituent attached to the alcohol allows researchers to probe the steric and electronic requirements of the target's binding pocket.

  • Optimization of Physicochemical Properties: Derivatization can fine-tune properties like solubility, lipophilicity (LogP), and chemical stability, which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This document outlines robust and reproducible methods for creating ester, ether, and carbamate derivatives, providing researchers with a practical toolkit for scaffold modification.

Protocol I: Esterification via Acyl Chloride

Esterification using an acyl chloride is a highly efficient and rapid method for converting alcohols to esters. The high electrophilicity of the acyl chloride carbonyl carbon ensures the reaction proceeds readily, often at room temperature. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, which could otherwise cause side reactions.

Experimental Protocol
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (R-COCl) (1.1 eq.) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form upon addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel.[2]

Reagent and Condition Summary
ReagentStoichiometry (eq.)Purpose
This compound1.0Starting Material
Acyl Chloride (R-COCl)1.1Electrophile
Triethylamine (TEA)1.2HCl Scavenger
Dichloromethane (DCM)-Anhydrous Solvent
Condition Value Purpose
Temperature0 °C to Room Temp.Control Reaction Rate
Time2-4 hoursAllow for Completion
AtmosphereInert (N₂ or Ar)Prevent Moisture Contamination
Workflow Diagram: Esterification

start Start reagents Dissolve Alcohol & TEA in Anhydrous DCM start->reagents cool Cool to 0 °C reagents->cool add Add Acyl Chloride Dropwise cool->add react Stir at Room Temp (2-4h) add->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (NaHCO₃, Brine) monitor->workup Complete purify Purify via Column Chromatography workup->purify end Final Product purify->end

Workflow for Esterification via Acyl Chloride.

Protocol II: Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves a two-step, one-pot process. First, the alcohol is deprotonated with a strong, non-nucleophilic base, typically sodium hydride (NaH), to form a highly nucleophilic alkoxide. This alkoxide then displaces a halide from a primary or secondary alkyl halide via an Sₙ2 reaction. The use of anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial to prevent quenching the base and to facilitate the Sₙ2 reaction.

Experimental Protocol
  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Alkyl Halide Addition: Add the alkyl halide (R-X) (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Reagent and Condition Summary
ReagentStoichiometry (eq.)Purpose
This compound1.0Starting Material
Sodium Hydride (NaH)1.5Strong Base
Alkyl Halide (R-X)1.2Electrophile
Tetrahydrofuran (THF)-Anhydrous Solvent
Condition Value Purpose
Temperature0 °C to RefluxControl Alkoxide Formation & Drive Sₙ2
Time6-18 hoursAllow for Completion
AtmosphereInert (N₂ or Ar)Prevent Moisture Contamination
Workflow Diagram: Etherification

start Start suspend_nah Suspend NaH in Anhydrous THF start->suspend_nah cool Cool to 0 °C suspend_nah->cool add_alcohol Add Alcohol Solution; Stir 30 min (H₂ evolves) cool->add_alcohol add_halide Add Alkyl Halide (R-X) add_alcohol->add_halide react Heat to Reflux (6-18h) add_halide->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete quench Cool and Quench with H₂O monitor->quench Complete workup Aqueous Work-up (EtOAc, Brine) quench->workup purify Purify via Column Chromatography workup->purify end Final Product purify->end

Workflow for Etherification via Williamson Synthesis.

Protocol III: Carbamoylation using Isocyanates

Carbamates are a prevalent functional group in pharmaceuticals, often referred to as urethanes. The reaction of an alcohol with an isocyanate provides a direct and often high-yielding route to their synthesis. This reaction is an addition of the alcohol's nucleophilic oxygen to the highly electrophilic central carbon of the isocyanate (R-N=C=O) group. The reaction can often proceed without a catalyst, but a mild base catalyst like dibutyltin dilaurate (DBTDL) can be used to accelerate the process if needed.[3][4]

Experimental Protocol
  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF or DCM.

  • Isocyanate Addition: Add the isocyanate (R-NCO) (1.05 eq.) to the solution via syringe.

  • Reaction Progression: Stir the reaction at room temperature. For less reactive isocyanates or substrates, the reaction may be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-3 hours.

  • Work-up & Purification: Once the reaction is complete, the solvent can be removed in vacuo. In many cases, if the product is a solid, it may precipitate from the reaction mixture or upon addition of a non-polar solvent like hexanes. If needed, the crude material can be purified by flash column chromatography.[5]

Reagent and Condition Summary
ReagentStoichiometry (eq.)Purpose
This compound1.0Starting Material
Isocyanate (R-NCO)1.05Electrophile
Tetrahydrofuran (THF)-Anhydrous Solvent
Condition Value Purpose
TemperatureRoom Temp. to 50 °CControl Reaction Rate
Time1-3 hoursAllow for Completion
AtmosphereInert (N₂ or Ar)Prevent Moisture Contamination
Workflow Diagram: Carbamoylation

start Start dissolve Dissolve Alcohol in Anhydrous THF start->dissolve add_iso Add Isocyanate (R-NCO) dissolve->add_iso react Stir at Room Temp (1-3h) add_iso->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete purify Purify (Chromatography or Recrystallization) concentrate->purify end Final Product purify->end

Workflow for Carbamoylation using Isocyanates.

Product Characterization: A Self-Validating System

Confirmation of product identity and purity is paramount for the integrity of subsequent biological assays and SAR studies. A multi-technique approach is required for unambiguous characterization.

Analytical Techniques
TechniquePurposeExpected Observations
¹H & ¹³C NMR Structural ElucidationAppearance of new signals corresponding to the added R-group; shift of the methylene (-CH₂O-) signal adjacent to the pyrimidine ring.
¹⁹F NMR Confirmation of Fluoropyrimidine CorePresence of a signal characteristic of the C5-F on the pyrimidine ring.
LC-MS Identity & Purity ConfirmationA single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the desired product.[6]
HPLC Quantitative Purity AssessmentDetermination of purity (e.g., >95%) by measuring the area of the product peak relative to all other peaks at a specific UV wavelength.[7]
FTIR Functional Group AnalysisFor esters, appearance of a strong C=O stretch (~1735-1750 cm⁻¹). For carbamates, C=O stretch (~1680-1730 cm⁻¹). For ethers, disappearance of the broad O-H stretch from the starting material.
General Characterization Workflow

crude Crude Product (Post Work-up) purify Purification (e.g., Flash Chromatography) crude->purify fractions Combine Pure Fractions & Concentrate purify->fractions purity_check Purity Assessment (HPLC >95%) fractions->purity_check structure_id Structural Confirmation (NMR, MS, FTIR) purity_check->structure_id Pass repurify Re-purify purity_check->repurify Fail final Characterized Final Product structure_id->final repurify->purify

General workflow for product purification and validation.

References

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  • Wiedner, D. S., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16(1), 445-450. Available from: [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16724. Available from: [Link]

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1170-1213. Available from: [Link]

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  • Ram, S., et al. (2009). An improved synthesis of methyl [5-benzoyl- and 5-p-fluorobenzoylbenzimidazol-2-yl]carbamates. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2014). One-pot efficient synthesis of methyl carbamate by M5Ca5(PO4)6F2 (M = Co, Ni, Cu, Zn) catalysts. ResearchGate. Available from: [Link]

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  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. Available from: [Link]

  • Google Patents. WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
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Application Notes & Protocols for the Scale-Up Synthesis of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (5-Fluoropyrimidin-2-yl)methanol

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development.[1] Its structural motif, featuring a fluorinated pyrimidine core, is integral to a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2][3] The fluorine atom often enhances metabolic stability and binding affinity, making this scaffold highly desirable for medicinal chemists.

Transitioning from bench-scale synthesis to a multi-kilogram, pilot-plant scale introduces significant challenges. The primary concerns in scaling up the production of this compound are not only maximizing yield and purity but also ensuring operational safety, process robustness, and cost-effectiveness. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this key intermediate, emphasizing the causal relationships behind procedural choices and addressing critical safety considerations inherent in handling fluorinated heterocycles and potent reducing agents.[4][5]

Synthetic Strategy: A Two-Step Reduction Pathway

For a robust and scalable synthesis, a two-step approach starting from a commercially available precursor is recommended. The chosen strategy involves the esterification of 5-fluoropyrimidine-2-carboxylic acid followed by a selective reduction of the resulting ester. This pathway is favored for its reliable reaction profiles and the avoidance of hazardous intermediates.

The core of this protocol is the reduction of a methyl or ethyl ester. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective at the lab scale, their high reactivity and associated safety risks make them less suitable for large-scale production.[6][7] Therefore, we will utilize a modified sodium borohydride (NaBH₄) system, which offers a significantly improved safety profile while maintaining high efficiency.

Overall Synthesis Workflow

A 5-Fluoropyrimidine- 2-carboxylic Acid B Esterification (Fischer-Speier) A->B Methanol, H2SO4 (cat.) C Methyl 5-Fluoropyrimidine- 2-carboxylate B->C D Selective Reduction (Modified NaBH4) C->D NaBH4, LiCl, THF/EtOH E This compound (Final Product) D->E

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of Methyl 5-Fluoropyrimidine-2-carboxylate (Precursor)

This initial step converts the carboxylic acid to its corresponding methyl ester, rendering it amenable to selective hydride reduction.

Protocol: Fischer-Speier Esterification
  • Reactor Setup: Charge a 50 L glass-lined reactor with 5-fluoropyrimidine-2-carboxylic acid (2.0 kg, 14.08 mol).

  • Solvent Addition: Add methanol (20 L) to the reactor. The carboxylic acid will not fully dissolve, forming a slurry.

  • Catalyst Addition: Under controlled agitation, slowly add concentrated sulfuric acid (276 mL, 5.07 mol) to the slurry. An exotherm will be observed; maintain the internal temperature below 40°C.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC until the starting material is <1% of the total peak area.

  • Quench & Neutralization: Cool the mixture to 10-15°C. In a separate vessel, prepare a solution of sodium bicarbonate (approx. 2.5 kg) in water (25 L). Slowly transfer the reaction mixture into the bicarbonate solution, ensuring the temperature does not exceed 25°C due to gas evolution.

  • Extraction: Extract the aqueous slurry with ethyl acetate (2 x 15 L).

  • Work-up: Combine the organic layers, wash with brine (10 L), and dry over anhydrous magnesium sulfate (1 kg).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 5-Fluoropyrimidine-2-carboxylate as a solid.

Part II: Scale-Up Reduction to this compound

This critical step employs a safer, modified sodium borohydride reduction system. The addition of lithium chloride enhances the reducing power of NaBH₄, allowing it to efficiently reduce the ester to the primary alcohol.[8]

Reagents and Process Parameters
Reagent/ParameterMolecular Wt.Molar Eq.QuantityRole
Methyl 5-Fluoropyrimidine-2-carboxylate156.12 g/mol 1.01.8 kg (11.53 mol)Substrate
Sodium Borohydride (NaBH₄)37.83 g/mol 2.51.09 kg (28.82 mol)Reducing Agent
Lithium Chloride (LiCl)42.39 g/mol 2.51.22 kg (28.82 mol)Activator
Tetrahydrofuran (THF), Anhydrous--18 LSolvent
Ethanol, Anhydrous--9 LCo-Solvent
Parameter Value Rationale
Reaction Temperature0°C to 25°CControls reaction rate and minimizes side products.
Reaction Time4-6 hoursTypical duration for complete conversion.
Expected Yield80-90%
Expected Purity>98% (by HPLC)
Protocol: Large-Scale Reduction
  • Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and purged with nitrogen. An inert atmosphere is crucial to prevent reactions with moisture.[9]

  • Reagent Charging: Charge the reactor with anhydrous lithium chloride (1.22 kg) and sodium borohydride (1.09 kg). Add anhydrous tetrahydrofuran (18 L) and anhydrous ethanol (9 L). Stir the resulting slurry under a nitrogen blanket.

  • Cooling: Cool the reactor contents to 0-5°C using a chiller.

  • Substrate Addition: Dissolve Methyl 5-Fluoropyrimidine-2-carboxylate (1.8 kg) in anhydrous THF (9 L). Add this solution to the reactor via a dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C. The controlled addition is a critical safety step to manage the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC until the ester is fully consumed.

  • Careful Quenching: Cool the reaction mixture back to 0-5°C. CRITICAL STEP: Slowly and cautiously add a 1 M solution of acetic acid in water (approx. 10 L) to quench the excess NaBH₄. This process generates hydrogen gas and is highly exothermic. Ensure adequate ventilation and maintain a slow addition rate to control the temperature and gas evolution.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF and ethanol.

  • Extraction: Add ethyl acetate (20 L) and water (10 L) to the remaining aqueous slurry. Stir vigorously, then separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 10 L).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 L) and brine (10 L). Dry the organic phase over anhydrous sodium sulfate (1.5 kg).

  • Isolation and Purification: Filter the drying agent. Concentrate the filtrate in a rotary evaporator to obtain the crude product. The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and heptane to yield a white to off-white solid.

Scale-Up Reaction Setup

cluster_reactor 100 L Reactor Vessel cluster_additions Controlled Additions cluster_condenser Condenser System R Stirred Slurry: - NaBH4 - LiCl - THF/Ethanol Condenser Reflux Condenser R->Condenser Vapors DF Dropping Funnel: Ester in THF DF->R Slow Addition (0-10°C) N2 Nitrogen Inlet N2->R C Chiller Fluid Out C->Condenser D Chiller Fluid In Condenser->D

Caption: Diagram of the scale-up reduction reactor setup.

Safety and Hazard Analysis

Scaling up chemical synthesis magnifies potential hazards. A thorough understanding and mitigation of risks are paramount.

  • Fluorinated Pyrimidines: These compounds should be handled with care, as many halogenated heterocycles can be toxic.[4][10] Always use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[9][11] Work should be conducted in a well-ventilated area or fume hood.

  • Sodium Borohydride (NaBH₄): While safer than LiAlH₄, NaBH₄ is still a flammable solid that reacts with water and acids to produce flammable hydrogen gas. The quenching step must be performed slowly and with adequate cooling and ventilation to manage the exotherm and gas evolution.

  • Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon storage. Always use fresh, inhibitor-stabilized THF. Both THF and ethanol are flammable, so all electrical equipment must be properly grounded and spark-proof.

  • Materials Compatibility: Care must be taken to ensure all equipment is compatible with the reagents used. Acidic workups can potentially generate small amounts of hydrogen fluoride (HF) from the fluorinated starting material, which is highly corrosive to glass.[4] While unlikely to be a major issue in this specific process, awareness is key.

References

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  • Fluorination - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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Topic: The Strategic Use of the (5-Fluoropyrimidin-2-yl)methanol Scaffold in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of protein kinases.[1] The strategic introduction of a fluorine atom, as seen in the (5-Fluoropyrimidin-2-yl)methanol moiety, further enhances the therapeutic potential of this scaffold. Fluorination can profoundly influence a molecule's physicochemical properties, improving metabolic stability, membrane permeability, and binding affinity through unique electronic interactions.[2][3] This guide moves beyond a simple recitation of facts to provide a comprehensive framework for leveraging the 5-fluoropyrimidine scaffold in a rational drug discovery campaign. We will explore the causality behind its design, provide validated, step-by-step protocols for its synthesis and evaluation, and present a logical workflow from initial chemistry to cellular validation.

Part 1: The 5-Fluoropyrimidine Scaffold - A Privileged Moiety in Kinase Inhibition

The development of small molecule kinase inhibitors has transformed the treatment of numerous diseases, particularly cancer.[4] The core principle often involves competitive inhibition at the ATP binding site. The pyrimidine scaffold is exceptionally well-suited for this role, with its nitrogen atoms acting as hydrogen bond acceptors that interact with the "hinge region" of the kinase, a critical anchoring point for ATP.[5]

The Role of Fluorine: The introduction of a fluorine atom at the C-5 position is not a trivial substitution. It imparts several key advantages:

  • Enhanced Binding Affinity: Fluorine is the most electronegative element, and the C-F bond is highly polarized. This can lead to favorable electrostatic and dipole-dipole interactions within the protein's binding pocket, potentially increasing inhibitor potency.[3][6]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Placing fluorine at a metabolically liable position can increase the compound's half-life and bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby nitrogen atoms in the pyrimidine ring, which can fine-tune the molecule's overall physicochemical properties and cellular permeability.[2]

The hydroxymethyl group at the C-2 position of this compound serves as a versatile synthetic handle, allowing for the straightforward elaboration of the core scaffold to achieve desired potency and selectivity against a specific kinase target.

Part 2: Synthetic Strategy - From Building Block to Lead Compound

The synthesis of complex kinase inhibitors from a simple pyrimidine building block often involves sequential nucleophilic aromatic substitution (SNAr) reactions. The following protocol outlines a generalizable strategy for elaborating a 2,4-dichloro-5-fluoropyrimidine core, a common starting material for this class of inhibitors.

Protocol 2.1: Synthesis of a 2,4-Disubstituted-5-Fluoropyrimidine Inhibitor

This protocol describes a two-step SNAr process to generate a library of diverse kinase inhibitor candidates.

Causality: The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for sequential and controlled substitution. The C4 position is generally more reactive, enabling the introduction of the first amine at a lower temperature, followed by substitution at the C2 position, which often requires more forcing conditions or palladium catalysis.[1]

Step 1: Synthesis of 2-Chloro-4-amino-5-fluoropyrimidine Intermediate

  • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or ethanol.

  • Add the first desired amine (Amine 1, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the 2-chloro-4-(Amine 1)-5-fluoropyrimidine intermediate.

Step 2: Synthesis of the Final 2,4-Diamino-5-fluoropyrimidine Product

  • To the purified intermediate from Step 1 (1.0 eq), add the second desired amine (Amine 2) in a solvent like 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 8-16 hours.[1]

  • After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the final product by column chromatography or preparative HPLC.

  • Characterize the final compound's identity and purity using LC-MS and ¹H NMR.

Part 3: Integrated Workflow for Inhibitor Evaluation

A successful kinase inhibitor development program requires a multi-faceted approach to biological evaluation, progressing from direct biochemical assays to more complex cellular models.[8] This workflow ensures that promising biochemical hits can translate into effective cellular activity.

G cluster_0 Chemistry cluster_1 Biochemical Evaluation cluster_2 Cellular Evaluation synthesis Synthesis of 5-Fluoropyrimidine Analog Library biochem Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) Determine IC50 synthesis->biochem Test Compounds target_engage Target Engagement Assay (e.g., NanoBRET) Confirm Cellular Binding biochem->target_engage Validate Hits phospho Target Phosphorylation (Western Blot) Confirm Inhibition of Activity target_engage->phospho Confirm Mechanism viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine Cellular Potency phospho->viability Assess Functional Effect viability->biochem Iterative Optimization (SAR) G cluster_0 No Phosphorylation: Donor and Acceptor are distant cluster_1 Phosphorylation: Donor and Acceptor are close -> FRET K0 Kinase S0 Substrate-Fluorescein ATP0 ATP Ab0 Tb-Antibody K1 Kinase S1 P-Substrate-Fluorescein Ab1 Tb-Antibody Ab1->S1 Binding ATP1 ATP -> ADP

Caption: Principle of a TR-FRET kinase assay.

Procedure:

  • Reaction Setup: In a suitable microplate, combine the kinase, a fluorescein-labeled substrate, and the test compound.

  • Initiation: Start the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add a terbium-labeled antibody specific for the phosphorylated substrate.

  • Incubation: Allow the antibody to bind to the phosphorylated substrate (e.g., 60 minutes).

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (for the donor and acceptor).

  • Analysis: Calculate the ratio of acceptor to donor emission. A higher ratio indicates higher kinase activity. Determine IC₅₀ values by plotting the emission ratio against inhibitor concentration. [9]

Part 5: Cellular Evaluation Protocols

While biochemical assays measure potency, cellular assays are essential to determine if a compound can enter a cell, engage its target in a complex environment, and produce a desired biological effect. [10]

Protocol 5.1: Cellular Target Engagement (NanoBRET™ Assay)

Principle: This assay measures compound binding to a target kinase in living cells. [11]The target kinase is expressed as a fusion with NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer (energy acceptor) binds to the kinase's active site. An inhibitor compound will compete with the tracer for binding, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal in a dose-dependent manner. [12] Procedure:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the NanoLuc®-kinase fusion protein.

  • Assay Setup: Seed the transfected cells into a 96-well white plate.

  • Treatment: Add the test compound at various concentrations, followed by the addition of the NanoBRET® tracer.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate.

  • Measurement: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a specialized plate reader.

  • Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the cellular IC₅₀ from the dose-response curve. [11]

Protocol 5.2: Cell Viability/Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [13][14] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [15]2. Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). [15]Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value. [14][16]

Protocol 5.3: Target Phosphorylation Analysis (Western Blot)

Principle: To confirm that the observed effect on cell viability is due to the inhibition of the target kinase, Western blotting can be used to measure the phosphorylation status of a known downstream substrate of that kinase. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of that substrate protein. [13] Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat them with the inhibitor at various concentrations (e.g., around the cellular IC₅₀) for a short period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against both the phosphorylated form (e.g., phospho-ERK) and the total form (e.g., total-ERK) of the target substrate. A loading control (e.g., β-actin) should also be probed.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. [13]7. Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target kinase inhibition in a cellular context.

Conclusion

The this compound moiety and the broader 5-fluoropyrimidine scaffold represent a powerful starting point for the design of novel kinase inhibitors. The strategic incorporation of fluorine provides distinct advantages in optimizing both the biochemical potency and the pharmacokinetic properties of a lead compound. By employing an integrated and logical workflow that combines robust synthesis with a tiered system of biochemical and cellular assays, researchers can efficiently advance from a chemical building block to a validated lead candidate. The protocols and principles outlined in this guide provide a comprehensive framework to support these critical drug discovery efforts.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Pathania, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5210. Available at: [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. Available at: [Link]

  • Arote, R., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. Available at: [Link]

  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. RSC Medicinal Chemistry, 14(10), 2005-2022. Available at: [Link]

  • Zhang, H., et al. (2018). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRAF V600E and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 155, 399-413. Available at: [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. Available at: [Link]

  • Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]

  • Packer, L. E., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(5), 373-377. Available at: [Link]

  • Stuart, D. D., et al. (2012). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6208-6212. Available at: [Link]

  • Wang, T., et al. (2017). Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance. European Journal of Medicinal Chemistry, 132, 276-286. Available at: [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3936. Available at: [Link]

  • Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 50(17), 3427–3444. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Lu, Y., et al. (2012). Fluorine Bonding—How Does It Work In Protein−Ligand Interactions? Journal of the American Chemical Society, 134(42), 17739–17748. Available at: [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Fernández-Rodríguez, M. A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(9), 4393-4411. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available at: [Link]

  • Lee, H., et al. (2018). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2902-2906. Available at: [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. Available at: [Link]

  • Lin, J. J., et al. (2024). A Rationally Designed ALK Inhibitor Overcomes Resistance Mutations and Has Promising Clinical Activity. Cancer Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Kinase inhibitors translate lab discoveries into exciting new cures for cancers. Retrieved from [Link]

  • Ruzziconi, R., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(19), 6527. Available at: [Link]

Sources

Application Notes and Protocols for (5-Fluoropyrimidin-2-yl)methanol as a Versatile Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The development of novel chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the interrogation of complex biological processes in real-time.[1][2][3][4][5] Among the vast array of molecular scaffolds, fluorinated heterocycles offer unique advantages, including altered metabolic stability and the potential for ¹⁹F NMR studies.[6] (5-Fluoropyrimidin-2-yl)methanol is an emerging building block with significant potential for the development of sophisticated chemical probes. Its structure combines the biologically relevant 5-fluoropyrimidine core with a reactive methanol group, providing a versatile handle for chemical modification.

This guide provides a comprehensive overview of the potential applications of this compound as a chemical probe and a scaffold for probe development. We will explore its utility in cell-based assays and as a precursor for more advanced imaging agents. While direct applications of this specific molecule as a probe are still emerging, this document outlines well-reasoned, hypothetical protocols based on the known reactivity of its constituent functional groups and established methodologies in chemical biology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical probe is essential for its effective application. Below is a summary of the key properties of this compound, compiled from various suppliers.

PropertyValueSource
CAS Number 1227574-72-2[7][8]
Molecular Formula C₅H₅FN₂O[7][8]
Molecular Weight 128.11 g/mol
Appearance Powder
Purity Typically ≥95%[8]
Storage Room Temperature, sealed in dry conditions[7]

Proposed Mechanism of Action and Rationale for Use

The utility of this compound as a chemical probe is predicated on two key features:

  • The 5-Fluoropyrimidine Core: This moiety is a well-known pharmacophore, most famously utilized in the anti-cancer drug 5-Fluorouracil (5-FU). Cells can process 5-FU through the nucleotide salvage pathway, leading to its incorporation into RNA and DNA, ultimately inducing cytotoxicity in rapidly dividing cells. Similarly, this compound could potentially be metabolized by cellular enzymes, such as kinases, to form nucleotide analogues that are subsequently incorporated into nucleic acids. This provides a potential mechanism for labeling proliferating cells.

  • The 2-Methanol Group: This functional group serves as a versatile chemical handle. It can be readily modified through standard organic chemistry techniques to introduce a wide range of functionalities. This allows for the conversion of the basic scaffold into more sophisticated probes, such as those bearing fluorophores for imaging or bio-orthogonal handles for "click" chemistry.

Below is a diagram illustrating the concept of utilizing this compound as a "pro-probe" that can be transformed into a functional chemical probe.

pro_probe_concept pro_probe This compound (Pro-Probe) modification Chemical Modification (e.g., Azide Synthesis) pro_probe->modification Reactive Methanol Group functional_probe Functional Probe (e.g., Azido-Fluoropyrimidine) modification->functional_probe

Caption: Transformation of the this compound "pro-probe" into a functional chemical probe.

Application Note 1: A Potential Probe for Monitoring Cellular Proliferation

Concept: This protocol describes a hypothetical application of this compound as a direct marker for cellular proliferation. The underlying principle is that the compound may be taken up by proliferating cells and incorporated into newly synthesized nucleic acids via the nucleotide salvage pathway. Detection of the incorporated probe would then be achieved using a specific antibody raised against the fluoropyrimidine-modified nucleic acids, analogous to the detection of BrdU incorporation.

Experimental Protocol:

  • Cell Culture:

    • Seed cells of interest in a suitable format (e.g., 96-well plate for high-throughput screening or chamber slides for microscopy) at a density that allows for logarithmic growth during the experiment.

    • Incubate under standard conditions (e.g., 37°C, 5% CO₂) until the cells are well-adhered and actively dividing.

  • Probe Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a complete culture medium to final working concentrations. A concentration range of 10-100 µM is a reasonable starting point for optimization.

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate for a period that allows for significant incorporation, typically corresponding to one or more cell cycles (e.g., 24-48 hours).

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Immunodetection:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the incorporated 5-fluoropyrimidine moiety (Note: This would be a custom-developed antibody) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween 20.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS containing 0.1% Tween 20.

  • Imaging and Analysis:

    • Counterstain the cell nuclei with DAPI or Hoechst stain.

    • Image the cells using a fluorescence microscope or a high-content imaging system.

    • Quantify the number of probe-positive cells relative to the total number of cells to determine the proliferative index.

proliferation_assay_workflow start Seed Cells labeling Label with this compound start->labeling fix_perm Fix and Permeabilize Cells labeling->fix_perm primary_ab Incubate with Primary Antibody fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab imaging Image and Analyze secondary_ab->imaging end Determine Proliferative Index imaging->end

Caption: Workflow for the proposed cell proliferation assay using this compound.

Application Note 2: Synthesis and Application of a "Clickable" this compound Probe

Concept: To enhance the versatility of this compound, the methanol group can be converted into a bio-orthogonal handle, such as an azide. This "clickable" probe can then be used in a two-step labeling procedure. First, the probe is introduced into the biological system, where it is incorporated. Second, a reporter molecule (e.g., a fluorophore or biotin) bearing a complementary alkyne handle is attached via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This approach offers greater flexibility and signal amplification.

Synthetic Protocol (Hypothetical):

  • Mesylation of the Alcohol: React this compound with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form the corresponding mesylate.

  • Azide Substitution: Displace the mesylate group with an azide source, such as sodium azide, in a polar aprotic solvent (e.g., DMF) to yield 2-(azidomethyl)-5-fluoropyrimidine.

  • Purification: Purify the final product using column chromatography.

Cell-Based Labeling Protocol:

  • Cell Culture and Labeling: Follow steps 1 and 2 from the Application Note 1 protocol, using the newly synthesized azido-probe.

  • Cell Fixation and Permeabilization: Follow step 3 from the Application Note 1 protocol.

  • Click Reaction:

    • Prepare a "click" reaction cocktail. A typical cocktail for a 1 ml reaction volume would include:

      • 100 µM of an alkyne-functionalized fluorophore (e.g., DBCO-Cy5).

      • 1 mM CuSO₄.

      • 2 mM BTTAA ligand.

      • 50 mM sodium ascorbate (freshly prepared).

      • PBS.

    • Wash the permeabilized cells twice with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Imaging:

    • Wash the cells three times with PBS containing 0.1% Tween 20.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Image and analyze as described in step 5 of the Application Note 1 protocol.

clickable_probe_workflow cluster_synthesis Probe Synthesis cluster_labeling Cellular Labeling start_mol This compound azido_probe Azido-Fluoropyrimidine Probe start_mol->azido_probe Mesylation & Azide Substitution labeling Label Cells with Azido-Probe fix_perm Fix and Permeabilize labeling->fix_perm click_reaction Click Reaction with Alkyne-Fluorophore fix_perm->click_reaction imaging Image and Analyze click_reaction->imaging invivo_imaging_concept mouse Tumor-bearing Mouse Model probe_admin 1. Administer Azido-Probe mouse->probe_admin fluorophore_admin 2. Administer Alkyne-NIR Dye probe_admin->fluorophore_admin imaging 3. In Vivo Imaging (IVIS) fluorophore_admin->imaging analysis 4. Image Analysis (Tumor Localization) imaging->analysis

Caption: Conceptual workflow for in vivo tumor imaging using a clickable this compound-derived probe.

Data Interpretation and Necessary Controls

For all proposed applications, rigorous controls are essential to validate the results:

  • Negative Controls:

    • Cells or animals not treated with the probe but subjected to the same detection steps to assess background signal.

    • Treatment with a non-proliferating cell population (e.g., serum-starved cells) to confirm that the signal is proliferation-dependent.

  • Positive Controls:

    • Use of an established proliferation marker, such as EdU or BrdU, in parallel experiments to benchmark the performance of the new probe.

  • Competition Experiments:

    • Co-incubation of the probe with an excess of a natural nucleoside (e.g., thymidine) to demonstrate that the probe utilizes the same cellular uptake and metabolic pathways.

References

  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Methods in Enzymology, 239, 495-523.
  • MDPI. (n.d.). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Retrieved from [Link]

  • Hanson, G. T., & Hanson, B. J. (2008). Fluorescent probes for cellular assays. Combinatorial chemistry & high throughput screening, 11(7), 505–513.
  • Vendrell, M., et al. (2017). Lessons in Organic Fluorescent Probe Discovery. ACS Chemical Biology, 12(4), 875-885.
  • MDPI. (n.d.). Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology. Retrieved from [Link]

  • Edwards, A. M., et al. (2015). The promise and peril of chemical probes.
  • Urano, Y. (2020). In Vivo Rapid Cancer Imaging Using Small Molecule-Based Fluorogenic Probes. GIBLIB. [Link]

  • Creative Bioarray. (n.d.). In Vivo Imaging Dyes. Retrieved from [Link]

Sources

Workflow for synthesizing novel compounds from (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Elaboration of (5-Fluoropyrimidin-2-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utilization of this compound. This versatile building block is a valuable precursor for the synthesis of novel compounds, leveraging the privileged 5-fluoropyrimidine scaffold, a motif present in numerous therapeutic agents.[1][2] This guide moves beyond simple procedural lists, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for key chemical transformations. We will explore the core reactivity of this compound, focusing on the elaboration of its primary alcohol functionality and the inherent electronic nature of the pyrimidine ring.

Introduction: The Strategic Value of the 5-Fluoropyrimidine Scaffold

The 5-fluoropyrimidine core is a cornerstone in modern medicinal chemistry. Its most notable representative, 5-Fluorouracil (5-FU), is a widely used chemotherapeutic agent that functions as an antimetabolite by inhibiting thymidylate synthase, thereby disrupting DNA synthesis.[3][4] The fluorine atom at the C-5 position is critical; its high electronegativity enhances the acidity of the N-3 proton and modulates the molecule's metabolic stability and binding interactions.[5] Consequently, derivatives of 5-fluoropyrimidine are of significant interest in the development of novel anticancer, antiviral, and antibacterial agents.[2][6]

This compound serves as an ideal starting point for generating libraries of novel derivatives. It possesses two primary sites for chemical modification: the nucleophilic primary alcohol and the electrophilic pyrimidine ring system. This guide will focus on practical, high-yield transformations centered on the hydroxymethyl group, providing a gateway to a diverse range of chemical entities.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Chemical Formula C₅H₅FN₂O[7]
Molecular Weight 128.10 g/mol [7]
CAS Number 1227574-72-2
Physical Form Powder
InChI Key TXZSJRMEHFCYPZ-UHFFFAOYSA-N

Reactivity Insights:

  • Hydroxymethyl Group: The primary alcohol at the C-2 position is the most accessible reactive handle. It can readily undergo oxidation to form the corresponding aldehyde, or be converted into ethers and esters. Its reactivity is analogous to that of benzylic alcohols.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr).[8] However, the positions most activated towards SNAr are C-2 and C-4, due to the ability of the ring nitrogens to stabilize the negative charge of the Meisenheimer intermediate.[9][10] While the fluorine at C-5 is a poor leaving group in this context, the ring's overall electrophilicity can influence adjacent reactions and is a key consideration for multi-step syntheses.

Core Synthetic Pathways and Protocols

This section details validated protocols for three fundamental transformations of this compound. The following workflow diagram illustrates the synthetic possibilities.

G start This compound aldehyde 5-Fluoro-2-formylpyrimidine start->aldehyde Mild Oxidation ether 2-(Alkoxymethyl)-5-fluoropyrimidine (Ether Derivatives) start->ether Etherification (e.g., Williamson) ester (5-Fluoropyrimidin-2-yl)methyl ester (Ester Derivatives) start->ester Esterification imine Imine/Schiff Base Derivatives aldehyde->imine Condensation (R-NH2) amine Secondary Amine Derivatives imine->amine Reduction (e.g., NaBH4)

Caption: General synthetic workflow from this compound.

Protocol 1: Mild Oxidation to 5-Fluoro-2-formylpyrimidine

The conversion of the primary alcohol to an aldehyde is a critical transformation, as the resulting aldehyde is a versatile intermediate for forming C-N bonds via reductive amination or condensation reactions.[11] A mild oxidant is required to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice due to its high selectivity, neutral pH, and operational simplicity.

G sub Starting Material: This compound process Process: 1. Dissolve substrate in DCM 2. Add DMP at 0°C to RT 3. Monitor by TLC sub->process reagent Reagents: Dess-Martin Periodinane (DMP) DCM (Anhydrous) reagent->process workup Workup: 1. Quench with Na2S2O3/NaHCO3 2. Extract with DCM 3. Dry & Concentrate process->workup product Product: 5-Fluoro-2-formylpyrimidine workup->product

Caption: Workflow for the oxidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Reaction flask, magnetic stirrer, ice bath

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion. The mixture may become slightly cloudy.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Causality: The use of DMP in anhydrous DCM at mild temperatures is crucial to prevent the formation of the over-oxidized carboxylic acid byproduct. The bicarbonate/thiosulfate quench neutralizes the acetic acid byproduct of the reaction and reduces excess DMP.[12]

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Ether linkages are common in drug molecules, often improving metabolic stability and pharmacokinetic properties. The Williamson ether synthesis is a reliable method for this transformation.[13] It involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

G sub Starting Material: This compound process Process: 1. Deprotonation at 0°C 2. Add R-X, warm to RT 3. Monitor by TLC sub->process reagents Reagents: 1. NaH (or other strong base) 2. Alkyl Halide (R-X) 3. Anhydrous THF or DMF reagents->process workup Workup: 1. Quench with water/NH4Cl 2. Extract with EtOAc 3. Dry & Concentrate process->workup product Product: 2-(Alkoxymethyl)-5-fluoropyrimidine workup->product

Caption: Workflow for the etherification of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Step-by-Step Protocol:

  • Preparation: Add NaH (1.1 eq) to an oven-dried, three-neck flask under an inert atmosphere. Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes carefully, and dry the NaH under a stream of nitrogen.

  • Reaction Setup: Add anhydrous THF to the flask, and cool to 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas) will be observed.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium alkoxide.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl or water at 0 °C.

  • Extraction: Extract the mixture three times with EtOAc.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by flash column chromatography.

Causality: NaH is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the alcohol without competing side reactions.[14] Anhydrous polar aprotic solvents like THF or DMF are essential to prevent quenching the base and to solvate the intermediate ions.[9]

Characterization of Synthesized Compounds

Confirmation of the structure and purity of newly synthesized derivatives is paramount. A combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of protons in the new structure (e.g., disappearance of the alcohol -OH proton, appearance of new alkyl protons in an ether).

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds. It provides a clean signal for the fluorine atom, and its chemical shift is highly sensitive to changes in the electronic environment of the pyrimidine ring, providing definitive confirmation of successful derivatization.[15][16][17]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (via High-Resolution Mass Spectrometry, HRMS).

  • Chromatography: Techniques like HPLC and GC are used to assess the purity of the final compound.

Safety and Handling Precautions

Working with fluorinated heterocyclic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18][19]

  • Ventilation: Handle this compound and its derivatives, especially volatile reagents, inside a certified chemical fume hood to prevent inhalation.[18]

  • Handling: Avoid skin and eye contact. In case of contact, rinse immediately and thoroughly with water.[20][21] The starting material is classified as harmful if swallowed and can cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste, including contaminated materials, according to institutional and local regulations for hazardous waste.[19]

Disclaimer: This guide is intended for use by trained professionals. All experiments should be conducted with appropriate safety measures after a thorough risk assessment.

References

  • Hocek, M., & Fojta, M. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), 7139-7149. [Link]

  • Scott, L. G., & Hennig, M. (2007). Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. Journal of the American Chemical Society, 129(51), 15873-15880. [Link]

  • Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21). [Link]

  • Hocek, M., & Fojta, M. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D F NMR spectroscopy. Oxford Academic - Nucleic Acids Research. [Link]

  • Scott, L. G., & Hennig, M. (2007). Synthesis of 5-fluoropyrimidine nucleotides as sensitive NMR probes of RNA structure. PubMed - NIH. [Link]

  • Wikipedia. (n.d.). Chemotherapy. [Link]

  • National Cancer Institute at Frederick. (2014). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). [Link]

  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. [Link]

  • ResearchGate. (n.d.). 5-Fluorouracil and its derivatives: Synthesis, health effects and chemotherapy. [Link]

  • Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237–242. [Link]

  • Iinuma, H., et al. (2019). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. MDPI. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. [Link]

  • Singh, R., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Semantic Scholar. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. [Link]

  • BIOFOUNT. (n.d.). 1227574-72-2|this compound. [Link]

  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. (2019). PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. [Link]

  • De, S., & Ghorai, M. K. (2021). Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor. PMC - NIH. [Link]

  • PubChem. (n.d.). Cyclopropyl(5-fluoropyridin-2-yl)methanol. [Link]

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO42−/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst. [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (2023). NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Fluoropyrimidin-2-yl)methanol. Below you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Overview of the Primary Synthetic Route

The most common and direct method for the synthesis of this compound is the reduction of a corresponding carbonyl precursor at the C2 position. The two most likely starting materials for this transformation are Methyl 5-fluoropyrimidine-2-carboxylate (1) or 5-Fluoropyrimidine-2-carbaldehyde (2) . The reduction of the ester is typically achieved with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), while the aldehyde can be reduced with milder agents such as Sodium Borohydride (NaBH₄).

Troubleshooting Guide: Low Yield in this compound Synthesis

This section addresses specific issues that can lead to low yields during the synthesis. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Scenario 1: Reduction of Methyl 5-fluoropyrimidine-2-carboxylate

Question 1: My reaction is incomplete, and I am recovering a significant amount of starting ester. What could be the issue?

Answer:

Incomplete conversion of the starting ester is a common problem and can be attributed to several factors related to the reducing agent and reaction conditions.

  • Cause A: Inactive or Insufficient Lithium Aluminum Hydride (LiAlH₄)

    • Explanation: LiAlH₄ is extremely sensitive to moisture and can be deactivated by exposure to atmospheric humidity. If the reagent has been improperly stored or handled, its reducing power will be diminished. Additionally, using a substoichiometric amount of the reagent will naturally lead to incomplete reaction.

    • Troubleshooting Steps:

      • Use Fresh or Properly Stored LiAlH₄: Ensure your LiAlH₄ is a fine, white to grey powder. Clumped or discolored reagent may be partially decomposed.

      • Verify Stoichiometry: For the reduction of an ester to an alcohol, a minimum of 2 equivalents of hydride are consumed. It is common practice to use a slight excess (1.5 to 2.0 equivalents of LiAlH₄) to ensure the reaction goes to completion.

      • Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under an inert atmosphere). Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether) for the reaction.

  • Cause B: Suboptimal Reaction Temperature

    • Explanation: While LiAlH₄ reductions are often initiated at 0 °C for safety, the reaction may require warming to room temperature or even gentle reflux to proceed to completion, especially with electron-deficient heterocyclic esters.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.

      • Gradual Warming: If the reaction stalls at a lower temperature, allow it to slowly warm to room temperature and continue monitoring. If necessary, gentle heating under reflux can be employed, but with extreme caution due to the exothermic nature of quenching LiAlH₄.

Question 2: My yield is low, and I'm observing multiple unidentified byproducts on my TLC/LC-MS. What are the likely side reactions?

Answer:

The formation of multiple byproducts often points to over-reduction or undesired reactions with the pyrimidine ring itself.

  • Cause A: Reduction of the Pyrimidine Ring

    • Explanation: Pyrimidine rings, particularly those with electron-withdrawing groups, can be susceptible to reduction by powerful hydrides like LiAlH₄. This can lead to the formation of dihydropyrimidine or even tetrahydropyrimidine species, which will complicate purification and lower the yield of the desired product.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Performing the entire reaction at a consistently low temperature (e.g., -10 °C to 0 °C) can increase the selectivity for the reduction of the ester over the ring.

      • Inverse Addition: Add the LiAlH₄ solution slowly to a solution of the ester at low temperature. This "inverse addition" protocol maintains a low concentration of the reducing agent, which can minimize over-reduction.

      • Consider a Milder Reducing Agent: While less common for esters, exploring milder, more selective reducing agents could be an option, though this would require significant methods development.

  • Cause B: Reaction with the Fluoro-Substituent

    • Explanation: While generally stable, under harsh conditions, the C-F bond could potentially react, though this is less likely than ring reduction.

    • Troubleshooting Steps:

      • Avoid Excessive Heat: High reaction temperatures should be avoided.

      • Careful Work-up: Quench the reaction at low temperatures to prevent localized heating that could promote side reactions.

Scenario 2: Reduction of 5-Fluoropyrimidine-2-carbaldehyde

Question 3: I am reducing the aldehyde with NaBH₄, but the reaction is sluggish and incomplete. Why is this happening?

Answer:

While NaBH₄ is a milder reducing agent, issues can still arise leading to incomplete conversion.

  • Cause A: Suboptimal Solvent Choice

    • Explanation: Sodium borohydride's reactivity is modulated by the solvent. Protic solvents like methanol or ethanol are typically used and can accelerate the reduction.

    • Troubleshooting Steps:

      • Solvent System: Ensure you are using a suitable solvent. Methanol is often a good choice for NaBH₄ reductions of aldehydes.

      • Monitor the Reaction: Track the progress via TLC. If the reaction is slow, a slight increase in temperature (to 40 °C) can be beneficial.

  • Cause B: Purity of the Starting Aldehyde

    • Explanation: Aldehydes can be prone to oxidation to the corresponding carboxylic acid upon storage. The presence of the carboxylic acid will not be addressed by NaBH₄ and will lower the overall yield of the desired alcohol.

    • Troubleshooting Steps:

      • Check Purity: Assess the purity of the 5-fluoropyrimidine-2-carbaldehyde by NMR or LC-MS before starting the reaction.

      • Purify if Necessary: If significant amounts of the carboxylic acid are present, purification of the aldehyde by column chromatography may be necessary.

Question 4: After work-up and purification, my final product seems unstable or decomposes. How can I improve its stability?

Answer:

This compound, like many hydroxymethyl-substituted heterocycles, can be sensitive to acidic or oxidative conditions.

  • Cause A: Acidic Conditions During Work-up or Purification

    • Explanation: Traces of acid can promote dehydration or polymerization.

    • Troubleshooting Steps:

      • Neutral Work-up: Use a neutral or slightly basic work-up procedure. A saturated solution of ammonium chloride (NH₄Cl) is a common quenching agent for LiAlH₄ reactions, followed by extraction.

      • Silica Gel Deactivation: If using column chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

  • Cause B: Oxidation

    • Explanation: The primary alcohol can be susceptible to air oxidation back to the aldehyde, especially if trace metals are present.

    • Troubleshooting Steps:

      • Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon).

      • Proper Storage: Store the final compound at low temperatures (0-8 °C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: the ester or the aldehyde?

A1: The choice depends on the availability of the starting materials and the desired scale of the reaction. The reduction of the aldehyde with NaBH₄ is generally a milder and safer reaction with a simpler work-up. However, the ester may be more readily available or easier to synthesize.

Q2: What is the best method for purifying the final product?

A2: The most common purification method is column chromatography on silica gel. A solvent system of ethyl acetate in hexanes or dichloromethane is a good starting point. Subsequent recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can further enhance purity.

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate can help visualize the alcohol product if it is not UV-active.

Q4: I am considering a Grignard or lithiation approach. Is this feasible?

A4: While theoretically possible (e.g., reacting a 2-lithiated-5-fluoropyrimidine with formaldehyde), these methods are often more complex for this type of substrate. The high reactivity of organometallic reagents can lead to side reactions with the pyrimidine ring and the fluoro-substituent. The reduction of a carbonyl precursor is generally a more reliable and higher-yielding approach.

Data & Protocols

Quantitative Data Summary
ParameterRoute A: Ester Reduction Route B: Aldehyde Reduction
Starting Material Methyl 5-fluoropyrimidine-2-carboxylate5-Fluoropyrimidine-2-carbaldehyde
Key Reagent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Typical Solvent Anhydrous THF or Diethyl EtherMethanol or Ethanol
Reaction Temp. 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-4 hours1-3 hours
Expected Yield 70-90%85-95%
Purification Column ChromatographyColumn Chromatography/Recrystallization
Experimental Protocols

Protocol A: Reduction of Methyl 5-fluoropyrimidine-2-carboxylate with LiAlH₄

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add LiAlH₄ (1.5 eq.) portion-wise to the stirred solvent.

  • Substrate Addition: Dissolve Methyl 5-fluoropyrimidine-2-carboxylate (1.0 eq.) in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the solids through a pad of celite and wash thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol B: Reduction of 5-Fluoropyrimidine-2-carbaldehyde with NaBH₄

  • Setup: To a round-bottom flask containing 5-Fluoropyrimidine-2-carbaldehyde (1.0 eq.) dissolved in methanol (10 mL), add a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.2 eq.) portion-wise over 10 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting aldehyde is no longer visible (typically 1-2 hours).

  • Quenching: Cool the mixture to 0 °C and slowly add acetone to quench any excess NaBH₄.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_ester Route A: Ester Reduction cluster_aldehyde Route B: Aldehyde Reduction Ester Methyl 5-fluoropyrimidine-2-carboxylate LiAlH4 1. LiAlH₄, THF, 0°C to RT 2. Work-up Ester->LiAlH4 Reduction Product This compound LiAlH4->Product Aldehyde 5-Fluoropyrimidine-2-carbaldehyde NaBH4 1. NaBH₄, MeOH, 0°C to RT 2. Work-up Aldehyde->NaBH4 Reduction NaBH4->Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Logic for Low Yield (LiAlH₄ Route)

Troubleshooting_Logic Start Low Yield Observed Check_Conversion Check TLC: Incomplete Conversion? Start->Check_Conversion Check_Byproducts Check TLC/LC-MS: Multiple Byproducts? Start->Check_Byproducts Inactive_Reagent Cause: Inactive/Insufficient LiAlH₄ Check_Conversion->Inactive_Reagent Yes Temp_Issue Cause: Suboptimal Temperature Check_Conversion->Temp_Issue Yes Ring_Reduction Cause: Pyrimidine Ring Reduction Check_Byproducts->Ring_Reduction Yes Side_Reactions Cause: Other Side Reactions Check_Byproducts->Side_Reactions Yes Solution_Reagent Solution: - Use fresh LiAlH₄ - Use 1.5-2.0 eq. Inactive_Reagent->Solution_Reagent Solution_Temp Solution: - Warm to RT - Monitor by TLC Temp_Issue->Solution_Temp Solution_Ring Solution: - Maintain low temp - Use inverse addition Ring_Reduction->Solution_Ring Solution_Side Solution: - Avoid high heat - Careful work-up Side_Reactions->Solution_Side

Caption: Decision tree for troubleshooting low yields in the LiAlH₄ reduction.

References

  • General Pyrimidine Synthesis: For an overview of pyrimidine synthesis, which can be useful for understanding potential side reactions and precursor synthesis, refer to general heterocyclic chemistry resources. While a specific citation for the direct synthesis of this compound was not found in the immediate search, the principles are well-established.
  • Reduction of Esters and Aldehydes: Standard organic chemistry textbooks provide detailed mechanisms and protocols for the reduction of carbonyl compounds using LiAlH₄ and NaBH₄.
  • Handling of Pyrophoric Reagents: Safe handling procedures for LiAlH₄ are critical. For detailed safety information, consult resources such as "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" by the National Research Council. (A general safety reference).

Technical Support Center: Synthesis of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (5-Fluoropyrimidin-2-yl)methanol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-proven insights to help you navigate potential pitfalls and optimize your experimental outcomes.

I. Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various biologically active molecules. Its preparation typically involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde, at the 2-position of the 5-fluoropyrimidine ring. While conceptually straightforward, these synthetic routes can be prone to several side reactions that can impact yield, purity, and scalability. This guide will focus on troubleshooting these common issues.

A prevalent synthetic strategy involves the reduction of a 2-alkoxycarbonyl-5-fluoropyrimidine or 5-fluoropyrimidine-2-carbaldehyde. These precursors are often synthesized from commercially available starting materials like 2,4-dichloro-5-fluoropyrimidine.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for their occurrence and actionable solutions.

FAQ 1: I am observing incomplete reduction of my starting ester/aldehyde. What are the likely causes and how can I drive the reaction to completion?

Possible Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent, commonly lithium aluminum hydride (LiAlH₄), is critical. Carboxylic acid derivatives require a sufficient excess of LiAlH₄ for complete conversion.[1]

  • Deactivation of Reducing Agent: LiAlH₄ is extremely sensitive to moisture and protic solvents. Any residual water or alcohol in the reaction solvent or on the glassware will quench the reagent, reducing its effective concentration.[2]

  • Low Reaction Temperature: While initial addition of the substrate to the reducing agent is often performed at low temperatures (e.g., 0 °C) to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.

  • Poor Solubility of Starting Material: If the starting ester or aldehyde is not fully dissolved in the reaction solvent, its accessibility to the reducing agent will be limited, leading to incomplete conversion.

Troubleshooting & Optimization:

ParameterRecommended Action
Reducing Agent Use at least 1.5-2.0 equivalents of LiAlH₄ for esters. Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions.
Solvent & Glassware Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure all glassware is thoroughly flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Temperature After the initial addition at low temperature, allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle reflux may be necessary.
Solubility Choose a solvent in which the starting material is readily soluble. If solubility is still an issue, consider using a co-solvent system or performing the reaction at a higher dilution.

Experimental Protocol: Reduction of Methyl 5-fluoropyrimidine-2-carboxylate with LiAlH₄

  • Materials: Methyl 5-fluoropyrimidine-2-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Anhydrous diethyl ether, Sodium sulfate (anhydrous), Saturated aqueous sodium sulfate solution.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl 5-fluoropyrimidine-2-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF and diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

FAQ 2: During the reduction of a 2-substituted-5-fluoropyrimidine, I am observing the formation of a dihydropyrimidine byproduct. Why is this happening and how can I prevent it?

Plausible Mechanism & Explanation:

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. Strong hydride donors like LiAlH₄ can, in some cases, add to the endocyclic C=N bonds, leading to the formation of dihydropyrimidine species. This is particularly a concern with prolonged reaction times or at elevated temperatures. The reduction of ethyl 2-methylthiopyrimidine-5-carboxylate with LiAlH₄ has been reported to yield the corresponding 1,6-dihydropyrimidine as the main product.[3]

Mitigation Strategies:

  • Choice of Reducing Agent: Consider using a milder reducing agent that is less prone to over-reduction of the heterocyclic ring. Sodium borohydride (NaBH₄) is generally less reactive than LiAlH₄ and may offer better chemoselectivity for the carbonyl group.[1] However, NaBH₄ may require a protic solvent like methanol or ethanol, which can introduce its own set of side reactions if not carefully controlled.

  • Reaction Conditions: Use the minimum effective amount of the reducing agent and monitor the reaction closely to avoid prolonged reaction times after the starting material has been consumed. Maintaining a low reaction temperature throughout the process can also help to suppress over-reduction.

  • Inverse Addition: Adding the reducing agent to a solution of the substrate (inverse addition) can sometimes minimize side reactions by ensuring that the reducing agent is never in large excess.[2]

Logical Workflow for Minimizing Dihydropyrimidine Formation

G start Dihydropyrimidine byproduct detected reagent Switch to a milder reducing agent (e.g., NaBH₄) start->reagent High reactivity of LiAlH₄ suspected conditions Optimize reaction conditions: - Lower temperature - Shorter reaction time start->conditions Over-reduction suspected addition Employ inverse addition of the reducing agent start->addition Control stoichiometry purification Purify the crude product via column chromatography reagent->purification conditions->purification addition->purification

Caption: Troubleshooting workflow for dihydropyrimidine byproduct formation.

FAQ 3: My final product is contaminated with an impurity that appears to have lost the fluorine atom. What could be the cause?

Plausible Mechanism & Explanation:

While the C-F bond on an aromatic ring is generally robust, under certain nucleophilic conditions, especially with strong bases or nucleophiles at elevated temperatures, nucleophilic aromatic substitution (SNAr) can occur. Although less common with hydride as the nucleophile, impurities in the starting materials or reagents, or the generation of highly reactive intermediates, could potentially lead to defluorination. Another possibility is hydrodefluorination during catalytic hydrogenation if this method is employed for the reduction.

Prevention and Troubleshooting:

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and free from contaminants that could act as strong nucleophiles or bases.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent the formation of reactive oxygen species that might initiate side reactions.

  • Temperature Control: Avoid excessive heating, as this can promote unwanted side reactions, including potential SNAr.

  • Alternative Synthetic Routes: If defluorination is a persistent issue, consider alternative synthetic strategies that introduce the hydroxymethyl group without harsh nucleophilic conditions. For instance, starting from a pre-functionalized pyrimidine ring where the fluorine is already in place and using milder reduction conditions. A patent describes the synthesis of 2-hydroxy-5-fluoropyrimidine from 2,4-dichloro-5-fluoropyrimidine via selective reduction and subsequent hydrolysis, which could be a starting point for an alternative route.[4]

III. Purification Challenges and Strategies

The purification of this compound can present its own set of challenges due to its polarity and potential for co-elution with structurally similar impurities.

FAQ 4: I am having difficulty purifying this compound by column chromatography. What are some effective strategies?

Common Issues:

  • High Polarity: The presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring makes the molecule quite polar, which can lead to tailing and poor separation on silica gel.

  • Co-elution of Impurities: Structurally similar byproducts, such as the corresponding aldehyde (from incomplete reduction) or dihydropyrimidine derivatives, may have similar polarities, making them difficult to separate.

Purification Strategies:

TechniqueRecommendation
Column Chromatography Solvent System: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. Adding a small amount of a more polar solvent like methanol to the mobile phase can help to reduce tailing. Silica Gel Treatment: Using silica gel that has been deactivated with a small amount of triethylamine can sometimes improve the separation of basic compounds like pyrimidines.
Recrystallization If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification method. Common solvent systems to explore include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
Acid-Base Extraction An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the pyrimidine nitrogens and extract the product into the aqueous phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent. This method is particularly useful for removing non-polar impurities.

Workflow for Purification Strategy Selection

G start Crude this compound purity_check Assess purity by TLC/LC-MS start->purity_check high_purity High Purity (>90%) purity_check->high_purity Solid low_purity Low Purity (<90%) purity_check->low_purity Oily or Solid recrystallization Attempt Recrystallization high_purity->recrystallization column Column Chromatography low_purity->column extraction Consider Acid-Base Extraction low_purity->extraction To remove non-basic impurities extraction->column

Caption: Decision tree for selecting a suitable purification strategy.

IV. References

  • Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. (n.d.). Retrieved from [Link]

  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. (2013, May 20). Retrieved from [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. (n.d.). Retrieved from [Link]

  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PMC. (2019, October 31). Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

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Technical Support Center: (5-Fluoropyrimidin-2-yl)methanol Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Fluoropyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. As direct degradation studies on this compound are not extensively published, this resource leverages established principles from analogous fluoropyrimidine structures, such as 5-fluorouracil (5-FU), and the robust framework of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] Our goal is to empower you with the foundational knowledge and practical methodologies to confidently assess the stability of this compound in your specific experimental contexts.

Understanding the Stability of this compound: A Proactive Approach

This compound, a key intermediate in the synthesis of various therapeutic agents, possesses a fluoropyrimidine core.[4] This structural motif is common in antimetabolite drugs, and its stability is a critical parameter influencing efficacy, safety, and shelf-life.[5][6] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of its degradation pathways is essential during all stages of research and development.

Forced degradation studies are the cornerstone of this understanding.[1][7][8] By subjecting the molecule to stress conditions more severe than those it would typically encounter, we can predict its long-term stability, identify potential degradation products, and develop stability-indicating analytical methods.[2][3]

Predicted Degradation Pathways

Based on the known degradation of 5-fluorouracil and other pyrimidine analogs, we can predict several potential degradation pathways for this compound under various stress conditions.[9][10][11][12][13] The primary sites of chemical instability are likely the C5-C6 double bond of the pyrimidine ring and the hydroxymethyl group at the C2 position.

Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation parent This compound hydration Hydration of C5-C6 bond (cis/trans 5,6-dihydro-5-fluoro-6-hydroxy-2-pyrimidinemethanol) parent->hydration H₂O / H⁺ or OH⁻ ring_opening Ring Opening (e.g., Ureido-acid derivatives) hydration->ring_opening N3-C4 bond cleavage defluorination Defluorination (Formation of 5-hydroxy-2-pyrimidinemethanol) hydration->defluorination Loss of F⁻ Further Degradation Products Further Degradation Products ring_opening->Further Degradation Products e.g., Urea, aldehydes parent_ox This compound oxidation_alcohol Oxidation of hydroxymethyl group (5-Fluoropyrimidine-2-carbaldehyde) parent_ox->oxidation_alcohol [O] (e.g., H₂O₂) oxidation_acid Further oxidation (5-Fluoropyrimidine-2-carboxylic acid) oxidation_alcohol->oxidation_acid [O] parent_photo This compound photo_oxidation Photo-oxidation products parent_photo->photo_oxidation UV/Vis light dimerization Dimerization/Polymerization parent_photo->dimerization UV/Vis light

Caption: Predicted degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of this compound in aqueous solution?

A1: Based on its structure, the most probable degradation products arise from three main pathways:

  • Hydrolysis: Hydration across the 5,6-double bond of the pyrimidine ring, followed by ring-opening to form ureido-acid derivatives. Defluorination to yield 5-hydroxy-2-pyrimidinemethanol is also possible.[13]

  • Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation, first to an aldehyde (5-fluoropyrimidine-2-carbaldehyde) and then potentially to a carboxylic acid (5-fluoropyrimidine-2-carboxylic acid).[14][15]

  • Photodegradation: Exposure to UV or high-intensity visible light may induce photo-oxidation or dimerization.[16][17][18]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent.[19]

  • Acidic Conditions (pH 1-3): Acid-catalyzed hydrolysis is a likely degradation pathway.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, although susceptibility to oxidation and photolysis remains.

  • Basic Conditions (pH 9-13): Base-catalyzed hydrolysis and ring-opening are significant risks. Similar to 5-FU, the pyrimidine ring can be cleaved under alkaline conditions.[13]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be:

  • Stored at refrigerated temperatures (2-8 °C) or frozen (-20 °C or below) for long-term storage.

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.[20]

  • Buffered at a neutral pH (around 7.0) if possible for the experimental application.

  • Prepared fresh whenever possible.

Q4: Is this compound susceptible to oxidation?

A4: Yes, the presence of the pyrimidine ring and the hydroxymethyl group suggests susceptibility to oxidative stress.[14] Common laboratory reagents or conditions that can induce oxidative degradation include hydrogen peroxide, dissolved oxygen (especially in the presence of metal ions), and exposure to high-energy light.

Troubleshooting Guide: Experimental Challenges

Q1: I am observing rapid degradation of my compound during my experiment. What are the likely causes and how can I mitigate this?

A1: Rapid degradation is often due to harsh experimental conditions. Consider the following:

  • Check the pH of your solution: If your medium is strongly acidic or basic, this is a likely cause. If your protocol allows, adjust the pH towards neutral.

  • Protect from light: Ensure your experimental setup is shielded from direct light, especially if working on an open bench.

  • De-gas your solvents: Dissolved oxygen can contribute to oxidative degradation. Purging solvents with an inert gas like nitrogen or argon can help.

  • Control the temperature: If the experiment is conducted at elevated temperatures, thermal degradation may be occurring.[21][22] Try to perform the experiment at a lower temperature if possible.

Q2: I see multiple new peaks in my HPLC chromatogram after a stability study. How do I proceed with identification?

A2: The appearance of new peaks is the primary indicator of degradation. The next step is characterization:

  • Use a Photodiode Array (PDA) Detector: A PDA detector will provide a UV spectrum for each peak. Comparing the spectra of the new peaks to the parent compound can give clues about structural changes.

  • Employ Mass Spectrometry (MS): The most powerful tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[23][24][25] The mass-to-charge ratio (m/z) of the new peaks will provide their molecular weights. High-resolution MS (HRMS) can provide the elemental composition. Fragmentation patterns (MS/MS) can help elucidate the structure of the degradation products.

Q3: My stability results are inconsistent between experiments. What could be the cause of this variability?

A3: Lack of reproducibility often points to uncontrolled variables. Systematically check the following:

  • Solution Preparation: Ensure accurate and consistent preparation of buffers and stock solutions. Small variations in pH can have a large impact.

  • Environmental Conditions: Document and control the temperature and light exposure during your experiments.

  • Analytical Method: Verify that your analytical method (e.g., HPLC) is validated for stability-indicating properties. Ensure the column is properly equilibrated and the mobile phase composition is consistent.

  • Sample Handling: Be consistent in how you handle samples, including the time between preparation and analysis.

Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without being further degraded themselves.

Forced Degradation Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or H₂O) acid Acid Hydrolysis (0.1 M HCl, RT or 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (60°C in solution) photo Photolytic (ICH Q1B light exposure) prep_stress Prepare Stress Agents (HCl, NaOH, H₂O₂) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via HPLC-PDA neutralize->hplc lcms Characterize Degradants (LC-MS/MS) hplc->lcms mass_balance Calculate Mass Balance lcms->mass_balance pathway Propose Degradation Pathways mass_balance->pathway

Caption: General workflow for a forced degradation study.

Recommended Stress Conditions
Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl24-48 hours at RT, or 2-8 hours at 60°CNeutralize with an equivalent amount of NaOH before analysis.
Base Hydrolysis 0.1 M NaOH1-8 hours at Room Temperature (RT)Often much faster than acid hydrolysis. Neutralize with an equivalent amount of HCl.
Oxidation 3% H₂O₂24 hours at RTProtect from light to prevent photolytic contributions.
Thermal Degradation 60-80°C in solution (neutral pH)48-72 hoursUse a calibrated oven. Include a control sample at RT.
Photostability ICH Q1B option 2: exposure to not less than 1.2 million lux hours and 200 watt hours/square meterVariableExpose both the solid drug and a solution. Wrap a control sample in foil.

Note: These are starting conditions. The concentration of the stress agent and the duration may need to be optimized to achieve the target degradation of 5-20%.

Step-by-Step Protocol for Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).

  • Stress Application: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Store the vial at 60°C. Prepare a control sample with 1 mL of stock and 1 mL of water, and store it under the same conditions.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8 hours).

  • Neutralization: Immediately neutralize the sample by adding an equimolar amount of NaOH (e.g., if you take a 100 µL sample, add 100 µL of 0.1 M NaOH).

  • Analysis: Dilute the neutralized sample with your mobile phase to an appropriate concentration and analyze by HPLC-PDA.

Recommended Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies.[23][26]

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve peaks with different polarities.

    • Detector: A Photodiode Array (PDA) detector is highly recommended as it allows for peak purity analysis and provides UV spectral information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the structural elucidation of unknown degradation products.[23][25]

    • An LC-MS system can provide the molecular weight of each degradation product.

    • Techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable for confirming elemental composition and fragmentation patterns, which helps in piecing together the chemical structure of the degradants.

By implementing these structured investigations, you will develop a comprehensive stability profile for this compound, ensuring the integrity of your research and the quality of your results.

References

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Technical Support Center: Enhancing the Stability of (5-Fluoropyrimidin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Fluoropyrimidin-2-yl)methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of compounds. We understand that ensuring the chemical stability of your molecule is paramount for obtaining reliable experimental data and for the successful development of new therapeutic agents. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common stability challenges encountered during synthesis, purification, storage, and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of this compound derivatives.

Q1: What are the primary factors that influence the stability of this compound and its derivatives?

A1: The stability of this class of compounds is primarily influenced by four factors:

  • pH: The pyrimidine ring is susceptible to hydrolysis under both strongly acidic and, more significantly, alkaline conditions.[1][2] The electron-withdrawing nature of the fluorine atom and the nitrogen atoms in the ring makes it prone to nucleophilic attack, a process often catalyzed by changes in pH.[3]

  • Oxidizing Agents: The primary alcohol (methanol) moiety is susceptible to oxidation, which can convert it first to an aldehyde and then to a carboxylic acid. This is a common degradation pathway for hydroxymethyl-substituted heterocycles.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions, including hydrolysis and oxidation.[1] Many pyrimidine derivatives are thermally labile.

  • Light (Photostability): Aromatic and heterocyclic systems, like the pyrimidine ring, can absorb UV or visible light, leading to photodegradation.[1][4] The extent of this sensitivity depends on the specific chromophores present in the molecule.

Q2: What are the likely degradation products I should be looking for?

A2: Based on the structure of this compound, the most probable degradation products arise from:

  • Oxidation of the Methanol Group: Formation of (5-Fluoropyrimidin-2-yl)carbaldehyde and subsequently 5-Fluoropyrimidine-2-carboxylic acid.

  • Hydrolytic Cleavage of the Pyrimidine Ring: Under harsh hydrolytic conditions (especially basic pH), the pyrimidine ring can undergo cleavage to form smaller, often non-chromophoric fragments, similar to the degradation pathways observed for 5-Fluorouracil (5-FU).[5][6] This can lead to a loss of the parent compound's UV signal in HPLC analysis without the appearance of new, distinct peaks.[5]

  • Enzymatic Degradation: In biological systems, the fluoropyrimidine core can be metabolized by enzymes like dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in the catabolism of 5-FU.[7][8] This pathway converts the pyrimidine to its dihydro- derivative, followed by ring opening.[9][10]

Q3: How can I perform a quick preliminary assessment of my compound's stability?

A3: A simple approach is to dissolve a small, accurately weighed amount of your compound in a few representative solvents or buffers (e.g., pH 4, pH 7.4, pH 9) and monitor it by HPLC or LC-MS over a short period (e.g., 0, 2, 8, and 24 hours) at room temperature. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates a potential stability issue under those conditions.

Section 2: Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter during your experiments.

Issues During Synthesis and Purification

Q: I'm observing significant product loss and the formation of impurities during my aqueous workup, especially after a basic wash (e.g., with NaHCO₃ or Na₂CO₃). What is happening?

A: This is a classic sign of base-catalyzed hydrolysis. The fluoropyrimidine ring is particularly sensitive to alkaline conditions.[5][11] The hydroxide ions can act as nucleophiles, attacking the electron-deficient pyrimidine ring and initiating degradation pathways.

Solution Strategy:

  • Avoid Strong Bases: If possible, use milder bases for neutralization, such as a saturated solution of ammonium chloride (NH₄Cl) or simply wash with water or brine to remove water-soluble impurities.

  • Minimize Contact Time: Perform the basic wash as quickly as possible and at a low temperature (e.g., in an ice bath) to reduce the reaction rate.

  • Use an Alternative Workup: Consider a non-aqueous workup if your impurities are amenable. This could involve direct precipitation of the product or purification via chromatography without a prior aqueous extraction.

Q: My compound appears to be degrading on the silica gel column during chromatography. My TLC plates show streaking and multiple spots that weren't in the crude mixture. How can I fix this?

A: This is a common problem for nitrogen-containing heterocyclic compounds. Standard silica gel is inherently acidic (pH ~4-5) and can act as an acid catalyst for the degradation of sensitive molecules.[1] The streaking is often caused by the strong interaction between the basic nitrogen atoms of your pyrimidine and the acidic silanol groups on the silica surface.

Solution Strategy:

  • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica. A common method is to slurry the silica gel in the initial, non-polar eluent containing 1-2% of a volatile base like triethylamine (TEA) or pyridine. Run the entire column with this modified eluent. This deactivates the acidic sites and improves peak shape.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase. Neutral alumina is a good first alternative. For very sensitive compounds, phases like Florisil® or Celite® can be used.[1]

  • Reverse-Phase Chromatography: If your compound has sufficient solubility, purification by reverse-phase HPLC (e.g., on a C18 column) is an excellent alternative, as it avoids the acidity issues of silica gel.

Issues During Storage and In-Vitro Assays

Q: I've noticed the concentration of my compound in its DMSO stock solution is decreasing over time, even when stored at -20°C. Why?

A: While DMSO is a common solvent, it is not completely inert. It can contain trace amounts of water, which can lead to slow hydrolysis over long storage periods. Additionally, some compounds are simply not stable in DMSO. The "freeze-thaw" cycles can also accelerate degradation as water may freeze out, concentrating the compound and any impurities in the remaining liquid DMSO.

Solution Strategy:

  • Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO for your stock solutions.

  • Store as a Solid: The most stable form for long-term storage is typically the neat, solid compound, stored in a desiccator at -20°C or below, protected from light.

  • Aliquot Your Stock: Prepare single-use aliquots of your DMSO stock solution to minimize freeze-thaw cycles.

  • Consider Alternative Solvents: If instability persists, consider making stocks in alternative anhydrous solvents like ethanol or acetonitrile, if solubility allows.

Q: My compound shows poor stability in my aqueous phosphate-buffered saline (PBS) assay buffer (pH 7.4). How can I run my biological assay?

A: Even at a neutral pH, hydrolysis can occur, and other components in your assay medium (e.g., metal ions, reactive oxygen species) can contribute to degradation.

Solution Strategy:

  • Prepare Solutions Fresh: Prepare the final dilution of your compound in the aqueous buffer immediately before starting the assay to minimize its time in the unstable environment.

  • Buffer Optimization: Investigate if the degradation is pH-dependent around your target pH. Sometimes a slight shift in pH (e.g., to pH 6.5 or 7.0) can significantly improve stability without affecting the biological assay. Citrate or MES buffers can be alternatives to phosphate.[3]

  • Include Stabilizers: If you suspect oxidation, you can try adding a small amount of an antioxidant like ascorbic acid or glutathione to the assay buffer, provided it does not interfere with the assay itself.

  • Run Assays on Ice: If the assay protocol allows, performing incubations at 4°C can dramatically slow the rate of degradation.

Section 3: Key Experimental Protocols

This section provides detailed methodologies for assessing and handling the stability of your compounds.

Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify potential degradation pathways and develop a stability-indicating analytical method.[12][13] This protocol is based on ICH guideline Q1A.[12]

Objective: To intentionally degrade the compound under various stress conditions to understand its intrinsic stability.

Methodology:

  • Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Include a control sample diluted with the non-stressful solvent.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 30 min, 2 hours, and 8 hours. (Note: Base degradation is often much faster).[5][6]

    • Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Stress: Analyze the solid compound after storing it at 80°C for 24 hours. Also, analyze the stock solution after heating at 60°C for 24 hours.

    • Photostability: Expose the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]

  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples. Dilute all samples to a suitable concentration and analyze immediately by a stability-indicating HPLC-UV method (see Protocol 3.2).

  • Data Interpretation: Aim for 5-20% degradation of the main compound. If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the severity of the conditions. Analyze the chromatograms for the loss of the parent peak and the appearance of new degradation peaks.

Stress ConditionTypical Reagent/ConditionKey ConsiderationsPotential Degradants
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CMonitor for ring opening or side-chain reactions.Ring-opened products, solvolysis products.
Base Hydrolysis 0.1 M - 1 M NaOH, RT-60°COften the harshest condition for fluoropyrimidines.[5][6]Ring-opened products, non-chromophoric fragments.
Oxidation 3-30% H₂O₂, RTProtect from light to avoid photo-oxidation.Aldehyde, Carboxylic Acid.
Thermal 60-80°C (Solid & Solution)Assess melting point and physical appearance.Varies; can accelerate other degradation types.
Photolytic ICH Q1B Light Source[4]Run a dark control to separate light vs. thermal effects.Photodimers, photo-oxidized products.
Protocol: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[14][15]

Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.

Methodology:

  • Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. (An acidic modifier is crucial to ensure good peak shape for nitrogenous bases).

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Wavelength Detection: Use a Photo Diode Array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). Determine the optimal wavelength for detecting the parent compound and any impurities. A common wavelength for pyrimidines is around 260 nm.[6]

  • Method Optimization:

    • Inject a mixture of your stressed samples (from Protocol 3.1) where degradation was observed.

    • Adjust the gradient slope, temperature, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks.

    • Peak Purity Analysis: Use the PDA detector to perform a peak purity analysis on the parent peak in the stressed samples. The peak should be spectrally pure, confirming no degradants are co-eluting.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, and precision.[16]

Section 4: Visualization of Key Workflows and Pathways

Systematic Stability Investigation Workflow

This diagram outlines a logical workflow for assessing and addressing the stability of a new this compound derivative.

Stability_Workflow cluster_dev Phase 1: Initial Assessment cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Mitigation cluster_final Phase 4: Confirmation A Compound Synthesized & Characterized B Preliminary Stability Screen (pH 4, 7.4, 9; 24h RT) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C Instability Observed D Develop Stability-Indicating Analytical Method (HPLC) C->D E Identify Degradation Pathways & Unstable Conditions D->E F Develop Mitigation Strategy (e.g., pH control, antioxidant, storage conditions) E->F G Implement Long-Term Stability Study (ICH Conditions) F->G H Define Recommended Storage & Handling Procedures G->H Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (esp. Basic) Parent This compound (Parent Compound) Aldehyde Aldehyde Intermediate Parent->Aldehyde [O] e.g., H2O2 RingOpened Ring-Opened Products (e.g., Fluoro-β-ureidopropionate analogs) Parent->RingOpened H2O / OH- (Hydrolysis) Acid Carboxylic Acid (Final Oxidation Product) Aldehyde->Acid Further Oxidation

Caption: Potential degradation pathways for the title compound.

References

  • Bhatt, B., Kalyankar, G., Vyas, B., Lalan, M., & Shah, P. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. Available at: [Link]

  • Ciccolini, J., et al. (2020). Uracil and 5-fluorouracil degradation pathway. ResearchGate. Available at: [Link]

  • Whirl-Carrillo, M., et al. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Spect, S. (1985). Degradation of 5-Fluorouracil via the Pyrimidine Degradative Pathway. ResearchGate. Available at: [Link]

  • IP Indexing. (n.d.). Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. IP Indexing. Available at: [Link]

  • Pasha, S.I. (2021). View of Stability Indicating Analytical Method Development, Validation, Method Transfer And Impurity Profile (Related Substances) of 2,4-Dihydroxy-5-Fluoropyrimidine by Liquid Chromatography. Pharma Research. Available at: [Link]

  • Sultana, N., Arayne, M.S., & Shafi, N. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC - NIH. Available at: [Link]

  • Arayne, M. S., et al. (2010). Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. ResearchGate. Available at: [Link]

  • Pasha, S.I. (2021). Stability Indicating Analytical Method Development, Validation. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Arayne, M.S., et al. (2009). A stability-indicating RP-HPLC assay method for 5-fluorouracil. ResearchGate. Available at: [Link]

  • Bansal, S. K., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Holler, et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

Sources

Technical Support Center: (5-Fluoropyrimidin-2-yl)methanol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of (5-Fluoropyrimidin-2-yl)methanol (CAS: 1227574-72-2). Our goal is to equip you with the expertise and practical insights needed to achieve high purity for this critical building block.

Section 1: Initial Purity Assessment & Common Issues

Before attempting any purification, a thorough assessment of the crude material is essential. This initial analysis will inform the selection of the most effective purification strategy.

Q1: What are the likely impurities in my crude this compound sample?

A1: Impurities in a synthesized chemical compound are typically derived from the reaction itself or subsequent work-up steps. While a specific impurity profile depends on the synthetic route, common contaminants for this class of compound can include:

  • Unreacted Starting Materials: Such as 2-chloro-5-fluoropyrimidine or the reducing agent used.

  • Reaction By-products: Potential side-products from incomplete or alternative reaction pathways.

  • Over-oxidation Products: If the alcohol is susceptible to oxidation, the corresponding aldehyde or carboxylic acid may be present.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., Methanol, Ethanol, Dichloromethane) can be trapped in the solid material.[1][2]

  • Degradation Products: The compound may degrade under certain conditions (e.g., heat, acid, base), leading to the formation of various impurities.[3]

Q2: What analytical techniques should I use to assess the purity of my crude product?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, allowing for the quantification of the main component and the detection of non-volatile impurities. A reversed-phase method using a C18 column is a common starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying organic impurities. The presence of unexpected signals can indicate contaminants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[6]

  • Thin-Layer Chromatography (TLC): A quick, qualitative tool to visualize the number of components in your mixture and to guide the development of a column chromatography method.[7]

Workflow for Purification Strategy Selection

The following diagram illustrates a logical workflow for approaching the purification of this compound.

Purification_Strategy cluster_0 Phase 1: Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution & Verification Crude Crude Product Assess Assess Purity (TLC, HPLC, NMR) Crude->Assess Decision Impurity Profile? Assess->Decision Recrystallization Recrystallization Decision->Recrystallization Crystalline Solid & Few Impurities Chromatography Column Chromatography Decision->Chromatography Oily Solid or Multiple Impurities Execute Execute Purification Recrystallization->Execute Chromatography->Execute Verify Verify Purity (>95-99%) Execute->Verify

Caption: A logical workflow for purifying this compound.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent is found.[8] It relies on the principle that the solubility of the compound of interest and its impurities differ in a given solvent, especially with changes in temperature.

Q3: I'm struggling to find a good recrystallization solvent. What are the criteria?

A3: An ideal recrystallization solvent should meet the following criteria:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.[8]

  • Impurities: Impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (so they remain in the mother liquor).

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound.

A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.

Solvent SystemSolubility at 25°C (Cold)Solubility at Boiling Point (Hot)Assessment
WaterInsolubleSparingly SolublePotential for mixed-solvent system
EthanolSparingly SolubleVery SolubleGood Candidate
IsopropanolSparingly SolubleVery SolubleGood Candidate
Ethyl AcetateSolubleVery SolublePoor candidate (high loss on recovery)
HexanesInsolubleInsolublePoor candidate (will not dissolve)
DichloromethaneVery SolubleVery SolublePoor candidate (too soluble)
Ethanol/Water (e.g., 2:1)Sparingly SolubleVery SolubleGood Candidate (Mixed Solvent) [9]

Q4: I've dissolved my compound in hot solvent, but no crystals form upon cooling. What's wrong?

A4: This is a common issue related to supersaturation or the amount of solvent used.

  • Too Much Solvent: This is the most frequent cause. If the solution is not saturated at the boiling point, it won't become supersaturated enough upon cooling for crystals to form.

    • Solution: Gently boil off some of the solvent to increase the concentration of your compound.[10] Continue until you see a slight turbidity (cloudiness) or the first sign of crystal formation, then add a drop or two of hot solvent to redissolve and allow it to cool again.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of an oil or amorphous solid rather than a crystalline lattice.

    • Solution: Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath.[11] Insulating the flask can promote slower cooling.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.

    • Solution 1: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.

    • Solution 2: Add a "seed crystal" – a tiny crystal of the pure compound from a previous batch if available.[10]

Troubleshooting Flowchart for Recrystallization

Recrystallization_Troubleshooting Start No Crystals Form Upon Cooling CheckSolvent Did you use too much solvent? Start->CheckSolvent CheckCooling Did you cool too quickly? CheckSolvent->CheckCooling No Sol_Boil Boil off excess solvent CheckSolvent->Sol_Boil Yes CheckNucleation Is there a lack of nucleation sites? CheckCooling->CheckNucleation No Sol_CoolSlow Allow slow, undisturbed cooling to RT CheckCooling->Sol_CoolSlow Yes Sol_Scratch Scratch inner flask surface CheckNucleation->Sol_Scratch Yes Success Crystals Form Sol_Boil->Success Sol_CoolSlow->Success Sol_Seed Add a seed crystal Sol_Scratch->Sol_Seed or Sol_Scratch->Success Sol_Seed->Success

Caption: Troubleshooting guide for common recrystallization failures.

Section 3: Guide to Column Chromatography

When recrystallization is ineffective, or the sample contains multiple impurities, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[12]

Q5: How do I select the right solvent system (mobile phase) for my column?

A5: The selection of an appropriate mobile phase is critical for good separation and is almost always determined by preliminary TLC analysis.[7]

  • Stationary Phase: For a moderately polar compound like this compound, silica gel is the standard stationary phase.[7]

  • Solvent Screening with TLC: Spot your crude mixture on several TLC plates and develop them in different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Target Rf Value: The ideal solvent system for column chromatography will give your desired compound an Rf (retention factor) value of approximately 0.25-0.35 on the TLC plate. This ensures the compound moves down the column at a reasonable rate, well-separated from impurities.

TLC Result for this compoundInterpretationAction for Column Mobile Phase
Rf = 0.0 (Stays at baseline)Mobile phase is not polar enough.Increase the polarity (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[7]
Rf = 0.3 Optimal. The compound will bind to the column but elute effectively.Use this solvent system for the column.
Rf = 0.9 (Moves with solvent front)Mobile phase is too polar.Decrease the polarity (e.g., increase the percentage of hexanes).
Streaking/Tailing Spot Compound is interacting too strongly with the acidic silica.Add a small amount (0.5-1%) of a modifier like triethylamine or ammonia in methanol to the mobile phase to improve the spot shape.[7]

Q6: My compound is eluting with an impurity. How can I improve the separation?

A6: If two compounds have very similar Rf values, achieving baseline separation can be challenging.

  • Use a Gradient Elution: Start running the column with a less polar mobile phase to elute the less polar impurities first. Then, gradually increase the polarity of the mobile phase over time to elute your compound, leaving more polar impurities behind.

  • Change Solvent System: Sometimes, switching one of the solvents can alter the selectivity of the separation. For example, if you are using Hexanes/Ethyl Acetate, try Dichloromethane/Methanol.

  • Reduce Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying 1 gram of crude this compound.

  • Preparation:

    • Select a glass column (e.g., 40 cm length, 4 cm diameter).

    • Prepare the mobile phase determined from TLC analysis (e.g., 70:30 Hexanes:Ethyl Acetate).

    • Prepare a slurry of silica gel (approx. 70 g) in the mobile phase.

  • Packing the Column:

    • Secure the column vertically. Add a small plug of glass wool and a layer of sand to the bottom.

    • Pour the silica slurry into the column. Use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring no cracks or air bubbles.

    • Add a protective layer of sand on top of the silica bed.

  • Loading the Sample:

    • Dissolve the 1 g of crude material in a minimal amount of dichloromethane.

    • Add ~2 g of silica gel to this solution and evaporate the solvent completely to create a dry powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample onto the top layer of sand in the column.

  • Elution and Collection:

    • Carefully add the mobile phase to the column.

    • Apply pressure to begin eluting the solvent through the column. Maintain a constant flow rate.

    • Collect the eluent in fractions (e.g., 20 mL per test tube).

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Final Purity Verification and Handling

After purification, you must verify the purity and handle the material correctly to maintain its integrity.

Q7: How do I confirm the purity of my final product?

A7: Use the same analytical methods as in the initial assessment. For a high-purity sample (>98%), you should observe:

  • HPLC: A single major peak with all other peaks being minor (as defined by project specifications).

  • NMR: A clean spectrum where all peaks can be assigned to the product structure, with no significant impurity signals. The integration should match the expected proton count.

  • TLC: A single spot when visualized under UV light or with a stain.

Protocol: Purity Analysis by RP-HPLC

This method is adapted from established procedures for similar polar intermediates and is suitable for purity verification.[5]

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Methanol (HPLC Grade)
Gradient 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 10 mL of 50:50 Water:Methanol

Q8: What are the proper storage conditions for pure this compound?

A8: Based on supplier data and the compound's structure, it is a powder or off-white solid.[13][14] To ensure long-term stability:

  • Temperature: Store at refrigerated temperatures, typically 2-8°C for short-term and -20°C for long-term storage.[15]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.

  • Light: Protect from direct light by using an amber vial or storing it in a dark location.

References

  • Bolis, G., et al. (1987). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. Journal of Chromatography B: Biomedical Sciences and Applications, 414, 123-134. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General recrystallization principles). [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Taylor & Francis. [Link]

  • BIOFOUNT. (n.d.). This compound. [Link]

  • Diasio, R. B., & Wilburn, M. E. (1979). Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. Journal of Pharmaceutical Sciences, 68(5), 655-657. [Link]

  • Clark, D. (n.d.). Protein Purification Methods: Column Chromatography. University of New England. [Link]

  • Al-Hamidi, H., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals, 15(8), 958. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]

  • Kolisnyk, T., et al. (2017). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Ghanim, A. N., et al. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. ResearchGate. [Link]

  • Sharma, A., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Journal of Analytical and Pharmaceutical Chemistry, 8(2), 1115. [Link]

  • The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. [Link]

  • ResearchGate. (n.d.). Degradation Pathways. [Link]

  • Perold, Z., et al. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206. [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • Wismeth, C., et al. (2022). Influence of impurities in H2 from different sources on the deactivation of methanol synthesis catalysts. KITopen. [Link]

Sources

Technical Support Center: Impurity Profiling of Synthetic (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and impurity profiling of (5-Fluoropyrimidin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important fluorinated heterocyclic intermediate. The content is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded, practical solutions.

Section 1: Synthesis and Key Intermediates

This section addresses the fundamental synthetic pathway for producing this compound and the rationale behind the chosen methodology.

Q1: What is a common and reliable laboratory-scale synthetic route for this compound?

A1: A widely applicable and straightforward method for synthesizing this compound is the reduction of its corresponding aldehyde, 5-Fluoropyrimidine-2-carbaldehyde. This transformation is a standard carbonyl reduction that is typically high-yielding and clean. The use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the preferred method due to its mild conditions, operational simplicity, and high chemoselectivity for the aldehyde over the pyrimidine ring.

The causality behind this choice is rooted in the hydride-donating ability of NaBH₄. The borohydride anion ([BH₄]⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent during workup to yield the primary alcohol, this compound. This method avoids the harsh conditions and more reactive hydrides (like LiAlH₄) that could potentially lead to unwanted side reactions with the fluoropyrimidine ring.

Synthesis_Pathway SM 5-Fluoropyrimidine-2-carbaldehyde Product This compound SM->Product Reduction Reagents 1. NaBH₄ 2. Methanol (Solvent) 3. Aqueous Workup Reagents->SM

Caption: Synthetic route to this compound.

Section 2: Common Impurities and Their Origins

Impurity profiling begins with a theoretical understanding of what byproducts might form. This section details the most probable impurities you may encounter. The control of impurities is a critical aspect of pharmaceutical development, as emphasized by various regulatory authorities like the ICH and FDA.[1][2]

Q2: What are the primary process-related impurities I should expect during the synthesis of this compound?

A2: Process-related impurities are those that arise directly from the chemical transformation or the starting materials.[3] In the reduction of 5-Fluoropyrimidine-2-carbaldehyde, you should be vigilant for the following potential impurities, which are summarized in the table below.

Impurity ID Structure Name Origin
A 5-Fluoropyrimidine-2-carbaldehydeUnreacted Starting MaterialIncomplete reduction reaction.
B 5-Fluoropyrimidine-2-carboxylic acidOxidation ProductOxidation of the starting aldehyde (present as an impurity) or over-oxidation of the final alcohol product.
C 5-FluoropyrimidineDecarbonylation ProductPotential side reaction under elevated temperatures, leading to the loss of the formyl group from the starting material.

Table 1: Summary of Potential Process-Related and Degradation Impurities

  • Impurity A (Unreacted Starting Material): Its presence is typically due to insufficient reducing agent, low reaction temperature, or short reaction time.

  • Impurity B (Oxidation Product): 5-Fluoropyrimidine-2-carbaldehyde can be susceptible to oxidation to the corresponding carboxylic acid, especially if stored improperly. This acid will persist through the reduction step. The final alcohol product can also slowly oxidize back to the aldehyde and then to the acid upon prolonged exposure to air.

  • Impurity C (Decarbonylation Product): While less common under mild reduction conditions, pyrimidine aldehydes can undergo decarbonylation at higher temperatures, leading to the formation of 5-Fluoropyrimidine.

Q3: What degradation products could form during workup or storage?

A3: Fluorinated heterocycles can exhibit unique stability profiles.[4][5] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to understand the intrinsic stability of a drug substance.[6] For this compound, key concerns include:

  • Hydrolysis: While the pyrimidine ring is generally stable, extreme pH conditions during aqueous workup or storage could potentially lead to ring-opening or other hydrolytic degradation pathways. Studies on similar compounds like 5-Fluorouracil have shown pH-dependent stability.[2]

  • Defluorination: The C-F bond on the pyrimidine ring is generally robust. However, under certain metabolic or harsh chemical conditions, cleavage of the C-F bond can occur, leading to the formation of toxic fluoride ions and non-fluorinated impurities.[4] This is a critical parameter to monitor, especially for pharmaceutical intermediates.

Section 3: Analytical Methodologies for Impurity Profiling

A robust analytical strategy is necessary to detect, identify, and quantify impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[2]

Q4: What is a good starting point for an HPLC-UV method to analyze the purity of this compound?

A4: A reversed-phase HPLC (RP-HPLC) method is the most suitable starting point. This technique separates compounds based on their hydrophobicity. The parent molecule, this compound, is more polar than the starting aldehyde but less polar than the potential carboxylic acid impurity. A gradient elution method using a C18 column will provide excellent resolving power for these compounds.

Parameter Recommended Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column with good retention and resolution for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of analytes and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 20 minA broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 265 nmPyrimidine rings typically have strong absorbance in this UV range.
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Table 2: Example HPLC-UV Method Parameters for Impurity Profiling

Q5: I have an unknown peak in my HPLC chromatogram. How do I identify it?

A5: Identifying an unknown impurity requires a systematic analytical workflow that combines chromatographic separation with spectroscopic characterization. Hyphenated techniques like LC-MS are indispensable for this purpose.[1][5]

  • Obtain Mass Information (LC-MS): The first step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown impurity. This data is often sufficient to confirm if the peak corresponds to a predicted impurity (e.g., unreacted starting material or the carboxylic acid).

  • Structural Fragmentation (LC-MS/MS): If the molecular weight is not enough, perform a tandem MS (MS/MS) experiment. By fragmenting the parent ion, you can obtain structural information that helps in elucidating the molecule's connectivity.

  • Isolation (Preparative HPLC): If the structure is still ambiguous, the impurity must be isolated in sufficient quantity for Nuclear Magnetic Resonance (NMR) spectroscopy. This is achieved using preparative HPLC.

  • Definitive Structure Elucidation (NMR): Acquiring ¹H, ¹³C, and often ¹⁹F NMR spectra of the isolated impurity will provide unambiguous structural confirmation.

Impurity_ID_Workflow cluster_0 Detection & Initial Hypothesis cluster_1 Structure Elucidation A Unknown Peak in HPLC-UV Chromatogram B LC-MS Analysis (Molecular Weight) A->B Analyze C LC-MS/MS Analysis (Fragmentation Pattern) B->C F Structure Confirmed B->F If mass matches known impurity D Preparative HPLC (Isolation) C->D If ambiguous E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) D->E E->F

Caption: Workflow for the identification of unknown impurities.

Section 4: Troubleshooting Common Issues

Q6: My reaction seems incomplete. The primary peak in my HPLC is the starting material, 5-Fluoropyrimidine-2-carbaldehyde. What should I do?

A6: This is a common issue related to incomplete reduction. Here is a troubleshooting checklist:

  • Check Stoichiometry: Ensure you are using a sufficient molar excess of sodium borohydride. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a previously well-stored container.

  • Reaction Time & Temperature: While the reaction is often fast at room temperature, extending the reaction time to 2-4 hours can help drive it to completion. Ensure the temperature is maintained; if the reaction is run at 0°C, allow it to slowly warm to room temperature.

  • Solvent Purity: Ensure the methanol or ethanol used as a solvent is anhydrous, as water can react with the borohydride.

Q7: I observe a new peak that is more polar (shorter retention time) than my product. My LC-MS data shows a mass that is 16 Da higher than my product. What is it?

A7: A mass difference of +16 Da (relative to the alcohol product) and increased polarity strongly suggests the presence of the corresponding carboxylic acid (Impurity B: 5-Fluoropyrimidine-2-carboxylic acid). This indicates that the starting aldehyde was likely contaminated with this acid impurity. To mitigate this, you can:

  • Purify the Starting Material: If the impurity level is high, consider purifying the 5-Fluoropyrimidine-2-carbaldehyde via column chromatography before the reduction step.

  • Modify Workup: An acidic workup will keep the carboxylic acid protonated, while a basic wash (e.g., with dilute sodium bicarbonate solution) can extract the acidic impurity into the aqueous layer, separating it from your desired neutral alcohol product.

Section 5: Experimental Protocols

Protocol 1: Synthesis of this compound via Aldehyde Reduction

Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel with appropriate safety precautions.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoropyrimidine-2-carbaldehyde (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄. Then, add saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.

Protocol 2: HPLC-UV Method for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

  • System Setup: Equilibrate the HPLC system (as described in Table 2) with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and acquire the chromatogram for at least 25 minutes to ensure all late-eluting impurities are observed.

  • Analysis: Integrate all peaks and calculate the area percentage to determine the purity profile of the sample.

References

  • [N/A]
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Lau, J., & Englebienne, P. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 987–991. [Link]

  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • BenchChem. (n.d.). 5-Fluoropyrimidine-2-carbaldehyde | 935667-50-8.
  • [N/A]
  • Sammut Bartolo, N., Zoidis, G., Gikas, E., Benaki, D., & Ferrito, V. (2020). A multi-technique analytical approach for impurity profiling during synthesis: The case of difluprednate. Journal of Pharmaceutical and Biomedical Analysis, 190, 113483. [Link]

  • [N/A]
  • Singh, S., & Singh, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Stout, R. L., & Christensen, J. M. (1991). Stability of fluorouracil administered through four portable infusion pumps. American Journal of Hospital Pharmacy, 48(12), 2643–2646. [Link]

  • [N/A]
  • [N/A]
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  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
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Sources

Technical Support Center: Optimizing Catalyst Systems for (5-Fluoropyrimidin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Fluoropyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. We provide in-depth, field-proven insights into catalyst optimization, troubleshooting common issues, and ensuring the integrity of your experimental workflow.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry, typically involves the reduction of 5-fluoropyrimidine-2-carbaldehyde. The choice of catalyst and reaction conditions is critical for achieving high yield and purity, as the fluorinated pyrimidine ring presents unique challenges. The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the aldehyde and the stability of the pyrimidine ring itself.[1][2] This guide will address common problems encountered during this synthesis and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the reduction of 5-fluoropyrimidine-2-carbaldehyde?

A1: The primary methods for reducing 5-fluoropyrimidine-2-carbaldehyde to this compound involve catalytic hydrogenation or the use of hydride reducing agents.

  • Catalytic Hydrogenation: This is a preferred method for its cleaner reaction profile and easier product isolation. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. The choice of catalyst can significantly impact selectivity and reaction efficiency.

  • Hydride Reducing Agents: Sodium borohydride (NaBH₄) is a mild and selective reagent for aldehyde reduction and is often a good starting point.[3] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may lead to over-reduction or side reactions with the pyrimidine ring.[4]

Q2: Why is my reaction yield consistently low?

A2: Low yields in this synthesis can stem from several factors, including incomplete reaction, catalyst deactivation, side reactions, or product degradation during workup.[5][6][7] A systematic troubleshooting approach, as outlined in the guide below, is essential to identify and resolve the root cause.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

A3: The formation of multiple products is a common issue.[8] Potential side products in the synthesis of this compound can include:

  • Over-reduction products: Reduction of the pyrimidine ring can occur under harsh hydrogenation conditions.

  • Dehalogenation: Loss of the fluorine atom from the pyrimidine ring is a potential side reaction, especially with certain catalysts and hydrogen sources.

  • Unreacted starting material: Incomplete conversion is a frequent cause of multiple spots.

  • Cannizzaro-type reaction products: In the presence of a strong base, the aldehyde can disproportionate into the corresponding carboxylic acid and alcohol.

Q4: How does the fluorine substituent affect the reaction?

A4: The fluorine atom has a strong electron-withdrawing effect, which can increase the reactivity of the aldehyde group towards nucleophilic attack by a hydride.[1][2] However, it can also influence the adsorption of the molecule onto the catalyst surface during hydrogenation and potentially make the C-F bond susceptible to hydrogenolysis under certain conditions.[1] The increased π-density of the ring due to fluorine substitution can also affect its stability.[9]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

  • Inactive Catalyst (Catalytic Hydrogenation):

    • Diagnosis: The catalyst may be old, improperly stored, or poisoned.

    • Solution:

      • Use a fresh batch of catalyst from a reputable supplier.

      • Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., Raney Nickel).

      • Pre-activate the catalyst according to the manufacturer's instructions.

      • Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).

  • Insufficient Reducing Agent (Hydride Reduction):

    • Diagnosis: The molar ratio of the reducing agent to the aldehyde may be too low.

    • Solution:

      • Recalculate the stoichiometry and ensure at least a stoichiometric amount of the hydride is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial.

      • Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Suboptimal Reaction Conditions:

    • Diagnosis: The temperature, pressure (for hydrogenation), or reaction time may be insufficient.

    • Solution:

      • Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition by TLC or LC-MS.

      • Pressure: For catalytic hydrogenation, increase the hydrogen pressure within the safe limits of your equipment.

      • Reaction Time: Extend the reaction time and monitor the progress at regular intervals.

Issue 2: Formation of Multiple Products / Low Selectivity

Possible Causes & Solutions

  • Over-reduction of the Pyrimidine Ring:

    • Diagnosis: Mass spectrometry of the byproduct will show a mass corresponding to the addition of two or more hydrogen atoms to the pyrimidine ring.

    • Solution:

      • Catalyst Choice: Switch to a less active catalyst. For example, if using Pt/C, consider trying Pd/C, which is often less prone to ring saturation.

      • Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure.

      • Use of Selective Hydride Reagents: Employing a milder reducing agent like sodium borohydride is less likely to affect the aromatic ring compared to LiAlH₄.[3][4]

  • Dehalogenation (Loss of Fluorine):

    • Diagnosis: The mass spectrum of the byproduct will show a mass corresponding to the replacement of the fluorine atom with a hydrogen atom.

    • Solution:

      • Catalyst Screening: Some catalysts are more prone to causing dehalogenation. Screen different catalysts (e.g., different grades of Pd/C, or alternative metals).

      • Control of Acidity/Basicity: The presence of acidic or basic impurities can promote dehalogenation. Ensure the solvent and reagents are neutral, or consider adding a non-nucleophilic base to scavenge any acid formed.

      • Transfer Hydrogenation: Consider using a transfer hydrogenation approach with a hydrogen donor like ammonium formate or isopropanol, which can sometimes offer higher selectivity.[10]

  • Formation of Impurities from Starting Material:

    • Diagnosis: Characterize the impurities by NMR and mass spectrometry to determine their structure.

    • Solution:

      • Purity of Starting Aldehyde: Ensure the 5-fluoropyrimidine-2-carbaldehyde is of high purity. Impurities in the starting material will carry through or react to form other byproducts.[8]

      • Purification of Starting Material: If necessary, purify the starting aldehyde by column chromatography or recrystallization before use.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Aldehyde Reduction

Reducing AgentTypical SolventRelative ReactivitySelectivity for Aldehyde vs. RingKey Considerations
Pd/C (H₂) Methanol, Ethanol, Ethyl AcetateModerate to HighGood, but ring reduction possibleCatalyst activity can vary; potential for dehalogenation.
Pt/C (H₂) Methanol, EthanolHighModerate; higher risk of ring reductionMore active than Pd/C; may require milder conditions.
Raney Nickel (H₂) EthanolHighModeratePyrophoric; requires careful handling.
Sodium Borohydride (NaBH₄) Methanol, EthanolModerateExcellentGenerally does not reduce the pyrimidine ring.[3]
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherVery HighPoorHighly reactive; can reduce the pyrimidine ring.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-fluoropyrimidine-2-carbaldehyde (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) under a stream of nitrogen.

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[11]

Protocol 2: Reduction using Sodium Borohydride
  • Reaction Setup: Dissolve 5-fluoropyrimidine-2-carbaldehyde (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualization of Workflows

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Aldehyde in Solvent add_catalyst Add Catalyst/Reducing Agent start->add_catalyst react Run Reaction under Controlled Conditions add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction (if needed) monitor->quench filter_extract Filter (for catalyst) or Extract (for hydride) quench->filter_extract concentrate Concentrate under Reduced Pressure filter_extract->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: Generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic decision decision issue issue start Low Yield of this compound check_conversion Check Conversion by TLC/LC-MS start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No multiple_products Multiple Products Observed check_conversion->multiple_products Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Pressure) incomplete_conversion->optimize_conditions check_reagents Check Catalyst/Reagent Activity incomplete_conversion->check_reagents identify_byproducts Identify Byproducts (MS, NMR) multiple_products->identify_byproducts over_reduction Over-reduction identify_byproducts->over_reduction dehalogenation Dehalogenation identify_byproducts->dehalogenation other_impurities Other Impurities identify_byproducts->other_impurities change_catalyst Use Milder Catalyst/Reagent over_reduction->change_catalyst dehalogenation->change_catalyst adjust_conditions Adjust Reaction Conditions dehalogenation->adjust_conditions purify_sm Purify Starting Material other_impurities->purify_sm

Sources

Overcoming solubility issues with (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Fluoropyrimidin-2-yl)methanol. As Senior Application Scientists, we have developed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for the solubility challenges associated with this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Compound Profile: this compound

To effectively troubleshoot solubility, it is crucial to first understand the physicochemical properties of the compound.

PropertyValueSource
CAS Number 1227574-72-2[1]
Molecular Formula C₅H₅FN₂O[1]
Molecular Weight 128.11 g/mol [1][2]
Physical Form Powder[1]
Storage Temperature Room Temperature or 4°C for long-term[1][2]

The structure contains a polar hydroxyl (-OH) group capable of hydrogen bonding, a moderately polar fluoropyrimidine ring, and a highly electronegative fluorine atom. This combination suggests that polar solvents should be the primary choice for solubilization, but the planar, aromatic nature of the pyrimidine ring can lead to strong crystal lattice energy, making dissolution challenging.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

Based on its structure, we recommend starting with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For applications requiring a protic solvent, Methanol or Ethanol can be effective, although they may require heating to achieve higher concentrations.[3][4]

Q2: My compound is not dissolving in DMSO at room temperature. What should I do next?

This is a common issue. Gentle heating (40-50°C) and vortexing or sonication are the next logical steps. The additional energy helps to break down the crystal lattice structure. Be patient, as dissolution may take time.[5]

Q3: Can I use water to dissolve this compound?

Direct dissolution in aqueous buffers is often difficult due to the compound's aromatic ring system. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into your aqueous medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.

Q4: I observed precipitation when diluting my DMSO stock into an aqueous buffer. How can I prevent this?

Precipitation upon dilution indicates that the compound's solubility limit in the final aqueous solution has been exceeded. To mitigate this, you can:

  • Decrease the concentration of the final solution.

  • Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if your experimental system can tolerate it.

  • Investigate the use of solubility enhancers or different buffer systems.

Q5: Is this compound stable to heating?

While gentle heating is a standard technique to aid dissolution, prolonged exposure to high temperatures can cause degradation. We recommend heating solutions for the minimum time necessary to achieve dissolution and always using a tightly sealed vial to prevent solvent evaporation.[5] Monitor for any color changes, which could indicate decomposition.

Troubleshooting Guide: From Suspension to Solution

This section provides a systematic approach to overcoming persistent solubility problems. Follow this workflow to efficiently identify optimal solvent conditions.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility challenges.

G start START: Compound is a suspension or partially dissolved q_solvent Step 1: Solvent Selection What solvent class are you using? start->q_solvent polar_aprotic A: Polar Aprotic (DMSO, DMF) q_solvent->polar_aprotic Polar Aprotic polar_protic B: Polar Protic (MeOH, EtOH) q_solvent->polar_protic Polar Protic nonpolar C: Non-Polar (Toluene, Hexane) q_solvent->nonpolar Non-Polar action_heat Step 2: Apply Energy Try gentle heating (40-50°C) and/or sonication. polar_aprotic->action_heat polar_protic->action_heat reconsider Reconsider solvent choice. Non-polar solvents are unlikely to be effective. Return to Step 1 and choose A or B. nonpolar->reconsider q_dissolved1 Did it dissolve? action_heat->q_dissolved1 action_cosolvent Step 3: Use a Co-Solvent System Try a mixture (e.g., DMSO/Ethanol or DCM/Methanol). q_dissolved1->action_cosolvent No success SUCCESS: Compound Dissolved Proceed with experiment. Ensure solvent is compatible. q_dissolved1->success Yes q_dissolved2 Did it dissolve? action_cosolvent->q_dissolved2 action_ph Step 4: Adjust pH (for aqueous dilutions) Prepare stock in DMSO, then dilute into acidic or basic buffer. q_dissolved2->action_ph No q_dissolved2->success Yes fail PERSISTENT ISSUE: Consult literature for advanced formulation strategies (e.g., excipients, amorphous solid dispersions). action_ph->fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Troubleshooting Steps
Issue: Compound forms a fine suspension in a recommended solvent (e.g., Methanol, DMSO).
  • Causality: The kinetic barrier to dissolution is high, likely due to strong intermolecular forces in the solid state (crystal lattice energy). The particle size of the powder can also play a role; larger particles dissolve more slowly than smaller ones.[6]

  • Solution Protocol:

    • Mechanical Agitation: Vortex the suspension vigorously for 1-2 minutes.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. Check for dissolution progress between intervals. Sonication uses high-frequency sound waves to create micro-cavitations, which can help break apart solid aggregates.

    • Gentle Heating: Warm the solution to 40-50°C in a water bath or on a heat block, ensuring the vial is capped to prevent solvent loss.[5] Continue to agitate periodically.

Issue: The compound dissolves with heat but crashes out of solution upon cooling.
  • Causality: This indicates you have created a supersaturated solution. The solubility of the compound is highly dependent on temperature in that specific solvent, and its saturation point at room temperature is lower than the concentration you prepared.

  • Solution Protocol:

    • Work with a warm solution: If your experiment allows, you can perform dilutions while the stock solution is still warm to maintain solubility.

    • Dilute the stock: Re-dissolve the compound with heat and then immediately dilute it to a lower concentration where it remains soluble upon cooling.

    • Change solvents: The chosen solvent is not ideal. A better solvent will keep the desired concentration in solution at room temperature. Refer to the solvent screening protocol below.

Issue: The compound is insoluble in all single-component solvents tested.
  • Causality: The compound may have complex solubility requirements that a single solvent cannot meet. A co-solvent system can provide a more tailored environment.[7] For example, one solvent can disrupt solute-solute interactions while the other solvates the molecule effectively.

  • Solution Protocol:

    • Identify the two "best" single solvents: Choose the two solvents that showed at least partial solubility or caused the solid to swell.

    • Prepare co-solvent mixtures: Create binary mixtures in various ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9). Test the solubility in each mixture. A common effective combination is a polar aprotic solvent (like DMSO) with a polar protic one (like methanol).

Experimental Protocols

These protocols provide a validated, step-by-step methodology for key procedures. Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

Protocol 1: Systematic Solvent Screening

This protocol is designed to empirically determine the best solvent for your desired concentration in a systematic manner.

  • Preparation: Aliquot a small, pre-weighed amount of this compound (e.g., 1-2 mg) into several labeled glass vials.

  • Solvent Selection: Prepare a panel of common lab solvents with varying polarities.

Solvent ClassSolventBoiling Point (°C)Dielectric Constant (ε)
Polar Protic Methanol6533.0
Ethanol78.524.6
Polar Aprotic DMSO18947.0
DMF15338.25
Acetonitrile81.6536.64
Acetone56.0521.01
Less Polar Dichloromethane (DCM)409.1
Ethyl Acetate776.0
Data sourced from Common Solvents Used in Organic Chemistry: Table of Properties.[10]
  • Screening at Room Temperature: a. To each vial, add a calculated volume of a single solvent to reach a target concentration (e.g., start at 1 mg/mL). b. Vortex each vial for 30 seconds. c. Let the vials sit for 5 minutes and visually inspect for dissolution. Record your observations (e.g., "fully dissolved," "partially dissolved," "insoluble").

  • Screening with Heat: a. For any vials where the compound did not fully dissolve, place them on a heat block set to 40-50°C for 10 minutes. b. Vortex again while warm and record observations. c. Allow the vials to cool to room temperature and observe if any precipitation occurs.

  • Analysis: Based on your observations, select the solvent that dissolves the compound to the desired concentration with the least amount of intervention (i.e., without heat, if possible).

Protocol 2: Preparing a Concentrated Stock Solution in DMSO

This is the standard protocol for preparing a high-concentration stock for subsequent dilution into aqueous media.

  • Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Add Solvent: Add the required volume of high-purity DMSO to achieve your target concentration (e.g., for a 10 mM stock of a 128.11 g/mol compound, dissolve 1.28 mg in 100 µL of DMSO).

  • Facilitate Dissolution: a. Vortex the vial for 1-2 minutes. b. If not fully dissolved, sonicate for 5-10 minutes. c. If necessary, warm the vial to 40-50°C briefly until the solid dissolves completely.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.

Visualizing Solubility Principles

The diagram below illustrates why polar solvents are generally effective for dissolving this compound.

G cluster_solute This compound cluster_solvents Solvent Environments solute Molecule Structure -OH (H-bond donor/acceptor) -F (electronegative) Pyrimidine N (H-bond acceptor) methanol Methanol (Polar Protic) CH3-OH solute->methanol Strong Interaction: Hydrogen bonding with -OH and N atoms dmso DMSO (Polar Aprotic) (CH3)2S=O solute->dmso Good Interaction: Dipole-dipole interactions toluene Toluene (Non-Polar) C6H5-CH3 solute->toluene Poor Interaction: Mismatched polarity

Caption: Interaction of the solute with different solvent classes.

References

  • Recrystallization - Part 2. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Safety Data Sheet - (4-FLUOROPYRIDIN-2-YL)METHANOL. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - Moisture in Methanol. (2015, March 13). National Institute of Standards and Technology.
  • Safety Data Sheet - Cyclopropyl fentanyl-13C6 (hydrochloride) (CRM). (2023, May 6). Cayman Chemical.
  • Safety Data Sheet - (2-Bromopyrimidin-5-yl)methanol. (2024, December 19). CymitQuimica.
  • This compound | 1227574-72-2. (n.d.). Sigma-Aldrich.
  • Studies on Fluorinated Pyrimidines. (1961, November). Journal of Biological Chemistry, 236(11), 3006-3013.
  • Safety Data Sheet - (2-Phenylpyrimidin-5-yl)methanol. (2023, September 5). Fisher Scientific.
  • Perry, G. H., & Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Kim, J., et al. (2023). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films.
  • Substances yield after recrystallization from different solvents. (n.d.).
  • Chemical Compatibility D
  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Understanding Common Lab Solvents. (n.d.). CP Lab Safety.
  • Perold, Z., Caira, M. R., & Brits, M. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206.
  • cas 1227574-72-2|| where to buy this compound. (n.d.). Chemenu.
  • Chemical Compatibility Chart. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). MilliporeSigma.
  • Chemical Compatibility Chart. (2013). Thermo Fisher Scientific Inc.
  • Chemical Compatibility Chart. (n.d.).
  • Joshi, S., & Adhikari, S. (2019). An Overview on Common Organic Solvents and Their Toxicity.

Sources

Technical Support Center: Purification of (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Fluoropyrimidin-2-yl)methanol (CAS: 1227574-72-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this polar, heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of various biologically active molecules.[1] Its structure, featuring a polar hydroxymethyl group and a basic pyrimidine ring, presents unique purification challenges. Achieving high purity is critical for ensuring the integrity of downstream applications and the reliability of biological data. This guide provides practical, field-proven insights to help you achieve your desired purity with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude this compound?

A1: While the exact impurity profile depends on the specific synthetic route, common impurities can often be inferred. A plausible synthesis involves the reduction of a 5-fluoropyrimidine-2-carboxylate ester or the hydrolysis of a 2-halomethyl-5-fluoropyrimidine. Potential impurities may include:

  • Starting Materials: Unreacted 5-fluoropyrimidine precursors.

  • Over-oxidation Products: 5-Fluoropyrimidine-2-carboxylic acid, if the synthesis involves an oxidation step.

  • Related Impurities: Isomeric pyrimidine derivatives or byproducts from side reactions.

  • Residual Solvents: Solvents used in the synthesis and work-up.

Q2: Which purification techniques are most suitable for this compound?

A2: The most effective techniques for purifying this polar, solid compound are recrystallization and silica gel column chromatography . For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed. The choice depends on the impurity profile, the scale of your purification, and the required final purity.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given its polar nature, common solvents to screen include:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Water

  • Esters (Ethyl acetate)

  • Ketones (Acetone)

  • Mixtures of the above solvents.

A systematic solvent screening is highly recommended. See the detailed protocol in the Experimental Protocols section.

Q4: I'm observing significant streaking or tailing of my compound on the TLC plate during chromatography method development. What causes this and how can I fix it?

A4: Streaking or peak tailing for basic, nitrogen-containing compounds like pyrimidines on silica gel is a common issue. It is often caused by strong interactions between the basic lone pairs on the nitrogen atoms and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or a solution of ammonia in methanol . This neutralizes the acidic sites on the silica, leading to improved peak shape.

Troubleshooting Guide

This section provides step-by-step guidance to resolve specific issues you might encounter during the purification of this compound.

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
No crystals form after cooling. 1. The solution is not supersaturated (too much solvent was used).2. The compound is too soluble in the chosen solvent, even at low temperatures.1. Evaporate some of the solvent to increase the concentration and attempt to cool again.2. Try a different solvent or a two-solvent system. Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.[1]
The compound "oils out" instead of crystallizing. 1. The solution is too concentrated, or it was cooled too quickly.2. The presence of impurities is inhibiting crystal lattice formation.1. Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can provide nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[2]2. Attempt a preliminary purification using a different method, such as a quick filtration through a small plug of silica gel, before recrystallization.
Low recovery of the purified product. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.2. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude material.2. After filtering the crystals, reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure and might require a separate recrystallization.
Colored impurities are present in the final crystals. Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. 1. The solvent system (mobile phase) is not optimized.2. The column was not packed properly, leading to channeling.3. The column was overloaded with crude material.1. Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound and good separation from impurities.[3]2. Ensure the silica gel is packed uniformly as a slurry without any air bubbles.3. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
The compound is not eluting from the column. The compound is too polar for the chosen mobile phase and is strongly adsorbed to the silica gel.1. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If you are using a dichloromethane/methanol system, increase the percentage of methanol.[3]2. If the compound still does not elute, consider switching to a more polar stationary phase or using a different technique like reverse-phase chromatography.
The compound elutes with a broad, tailing peak. Strong interaction with the acidic silica gel.Add a basic modifier like 0.1-1% triethylamine (TEA) or ammonia in methanol to your mobile phase to improve the peak shape.[2]

Experimental Protocols

Protocol 1: Solubility Screening for Recrystallization

This protocol will help you identify a suitable solvent or solvent system for recrystallization.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise (e.g., 0.5 mL) at room temperature.

  • Observe the solubility at room temperature. Note if the compound is insoluble, sparingly soluble, or freely soluble.

  • For the tubes where the compound was insoluble or sparingly soluble at room temperature, gently heat the mixture while stirring or vortexing.

  • Observe if the compound dissolves upon heating.

  • If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for the formation of crystals.

  • Interpretation: An ideal single solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling. If no single solvent is ideal, consider a two-solvent system using a "good" solvent (dissolves the compound well at room temperature) and a "poor" solvent (compound is insoluble).

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents for the mobile phase (e.g., dichloromethane and methanol)

  • Triethylamine (optional, as a modifier)

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable mobile phase using TLC. A good starting point for polar compounds like this is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Prepare several small test solutions of your crude material and spot them on a TLC plate.

    • Elute the plate with different DCM:MeOH ratios (e.g., 99:1, 98:2, 95:5).

    • Aim for a mobile phase that gives your product an Rf value of approximately 0.3. If you observe streaking, add 0.5% triethylamine to the mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica bed.

    • Dry Loading: For compounds that are not very soluble in the mobile phase, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase over time.

    • Collect the eluate in a series of fractions (e.g., 10-20 mL per fraction).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Spot several fractions on a single TLC plate along with a spot of your crude starting material for comparison.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the general decision-making process and workflow for the purification of this compound.

Sources

Resolving unexpected NMR peaks in (5-Fluoropyrimidin-2-yl)methanol analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (5-Fluoropyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra. Here, we address common issues in a practical question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What does a typical ¹H NMR spectrum of pure this compound look like?

A clean ¹H NMR spectrum of this compound is expected to show three distinct signals. The exact chemical shifts (δ) can vary slightly depending on the solvent and concentration, but a representative spectrum in a common solvent like DMSO-d₆ would be as follows:

  • Two doublets for the pyrimidine ring protons: The protons at positions 4 and 6 of the pyrimidine ring are coupled to the fluorine at position 5. This results in two doublet signals.

  • A singlet or broad singlet for the methylene protons (-CH₂OH): These protons are adjacent to the hydroxyl group and the pyrimidine ring.

  • A triplet or broad singlet for the hydroxyl proton (-OH): The multiplicity and chemical shift of this proton are highly dependent on the solvent, temperature, and presence of water.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted δ (ppm) in DMSO-d₆MultiplicityCoupling Constant (J)Notes
H4, H6~8.8 - 9.2d~3-4 HzCoupled to ¹⁹F
-CH₂-~4.6 - 4.8s or dMay show coupling to -OH proton in very dry solvent
-OHVariable (e.g., ~5.5 - 6.0)t or br sPosition and shape are highly variable

Troubleshooting Unexpected Peaks

The appearance of unexpected peaks in your NMR spectrum can be unsettling. The following troubleshooting guide will walk you through a logical process to identify the source of these signals.

Diagram 1: General Troubleshooting Workflow A systematic approach to identifying unknown signals in an NMR spectrum.

G start Unexpected Peaks Observed q1 Are the peaks sharp singlets in common solvent regions? start->q1 ans1_yes Likely Residual Solvents q1->ans1_yes Yes q2 Do the peaks resemble starting materials or reagents? q1->q2 No final_check Perform Confirmatory Experiments (Spiking, D₂O Shake) ans1_yes->final_check ans2_yes Incomplete Reaction or Purification q2->ans2_yes Yes q3 Are there new aromatic or aldehydic signals? q2->q3 No ans2_yes->final_check ans3_yes Possible Degradation (Oxidation/Hydrolysis) q3->ans3_yes Yes q3->final_check No ans3_yes->final_check

Q2: I see sharp singlets at unexpected chemical shifts. What could they be?

Unexpected sharp singlets often correspond to residual solvents from your reaction workup or purification. Even with careful drying, trace amounts of solvents can persist.

Common Culprits:

  • Acetone: ~2.09 ppm in DMSO-d₆

  • Dichloromethane (DCM): ~5.76 ppm in DMSO-d₆

  • Ethyl Acetate (EtOAc): ~1.15 ppm (triplet, -CH₃), ~4.03 ppm (quartet, -CH₂-), and ~1.98 ppm (singlet, acetyl) in DMSO-d₆

  • Hexanes/Heptane: Multiple signals between ~0.8-1.3 ppm in DMSO-d₆

  • Water: A broad peak, typically around 3.3 ppm in DMSO-d₆.[1]

Table 2: ¹H NMR Chemical Shifts of Common Residual Solvents in DMSO-d₆

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.09s
Dichloromethane5.76s
Diethyl Ether1.04 (t), 3.36 (q)
Ethyl Acetate1.15 (t), 1.99 (s), 4.03 (q)
Heptane0.86 (t), 1.25 (m)
Methanol3.16s
Toluene2.30 (s), 7.17-7.28 (m)
Water~3.33br s

Source: Adapted from data published in the Journal of Organic Chemistry.[1]

Troubleshooting Protocol 1: Identifying Residual Solvents

  • Reference a Solvent Peak Table: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities.[1][2]

  • Check Your Lab Notebook: Review the solvents used in the final steps of your synthesis and purification.

  • High-Vacuum Drying: Place your sample under a high vacuum for several hours to remove volatile solvents. Re-run the NMR. If the peaks decrease in intensity, they are likely residual solvents.

Q3: My spectrum has extra aromatic-like signals. Could they be from the synthesis?

Yes, these could be unreacted starting materials or byproducts. The synthesis of this compound may involve precursors such as 2,4-dichloro-5-fluoropyrimidine or 2-chloro-5-fluoropyrimidine.[3][4][5] Incomplete reaction or purification can lead to their presence in the final sample.

Potential Synthetic Impurities:

  • 2-Chloro-5-fluoropyrimidine: Expect two doublets in the aromatic region, shifted relative to the product.

  • 2,4-Dichloro-5-fluoropyrimidine: Expect a singlet in the aromatic region due to the symmetrical nature of the proton environment.[4]

Troubleshooting Protocol 2: Spiking Experiment

A spiking experiment provides definitive evidence for the presence of a suspected impurity.

  • Acquire a Spectrum of Your Sample: Obtain a clear ¹H NMR spectrum of your this compound sample.

  • Obtain a Standard of the Suspected Impurity: Get a pure sample of the suspected starting material or byproduct (e.g., 2-chloro-5-fluoropyrimidine).

  • "Spike" Your Sample: Add a small amount of the impurity standard directly to your NMR tube.

  • Re-acquire the Spectrum: Re-run the ¹H NMR. If the intensity of the unexpected peak increases, you have confirmed the identity of the impurity.

Diagram 2: Spiking Experiment Workflow Confirming the identity of an impurity by adding a known standard.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Hypothesis cluster_2 Step 3: Experiment cluster_3 Step 4: Conclusion a Run NMR of your sample b Observe unexpected peak 'X' a->b c Hypothesize 'X' is Impurity 'Y' b->c d Add small amount of pure 'Y' to NMR tube c->d e Re-run NMR d->e f Intensity of peak 'X' increases? e->f g Identity Confirmed: 'X' is 'Y' f->g Yes h Identity Not Confirmed f->h No

Q4: I see peaks in the aldehyde (~9-10 ppm) or carboxylic acid (~12-13 ppm) region. What happened to my sample?

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation.[6][7] Exposure to air (oxygen) over time, or to oxidizing agents, can convert the alcohol to an aldehyde and subsequently to a carboxylic acid.

Potential Degradation Products:

  • 2-Formyl-5-fluoropyrimidine (Aldehyde): Look for a singlet around 9.5-10.5 ppm.

  • 5-Fluoropyrimidine-2-carboxylic acid: A very broad singlet may appear far downfield, typically >12 ppm. The aromatic protons will also be shifted.[8]

Table 3: Predicted ¹H NMR Chemical Shifts for Potential Oxidation Products in DMSO-d₆

CompoundKey Proton(s)Predicted δ (ppm)Multiplicity
2-Formyl-5-fluoropyrimidine-CHO~9.5 - 10.5s
5-Fluoropyrimidine-2-carboxylic acid-COOH>12br s

Prevention of Degradation:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Cold Storage: Store the sample at low temperatures (e.g., 4°C) to slow down degradation processes.

  • Avoid Contaminants: Ensure solvents and reagents are free from oxidizing impurities.

Q5: The peak for my hydroxyl (-OH) proton is missing or looks like a very broad hump. Is this normal?

Yes, this is a very common observation for hydroxyl protons. Its appearance is highly sensitive to experimental conditions.

Factors Affecting the -OH Signal:

  • Solvent: In protic solvents like D₂O or CD₃OD, the -OH proton will exchange with deuterium, causing the signal to disappear. In hydrogen-bond accepting solvents like DMSO-d₆, the peak is often sharper and more defined.

  • Water Content: Traces of water in the solvent can catalyze proton exchange, leading to peak broadening. In very dry CDCl₃, you might even see coupling between the -OH proton and the adjacent -CH₂ protons.

  • Temperature and Concentration: Both can affect the rate of hydrogen bonding and proton exchange, thus altering the chemical shift and shape of the -OH peak.

Troubleshooting Protocol 3: The D₂O Shake Experiment

This is a classic technique to confirm the identity of an exchangeable proton (like -OH or -NH).

  • Run a Standard ¹H NMR: Acquire a spectrum of your sample in a solvent like DMSO-d₆ or CDCl₃.

  • Add D₂O: Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Gently shake the tube to mix the contents and re-run the ¹H NMR spectrum.

  • Analyze: The peak corresponding to the -OH proton will significantly decrease in intensity or disappear entirely due to the exchange with deuterium. This confirms the peak's identity.

References

  • ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. Available from: [Link]

  • Google Patents. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
  • National Center for Biotechnology Information. PharmGKB summary: fluoropyrimidine pathways - PMC. Available from: [Link]

  • PubMed. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Available from: [Link]

  • Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available from: [Link]

  • Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • National Center for Biotechnology Information. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC. Available from: [Link]

  • ClinPGx. Fluoropyrimidine Pathway, Pharmacodynamics. Available from: [Link]

  • ResearchGate. Structures of pyrimidine oxidation products. Available from: [Link]

  • Oxford Academic. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy | Nucleic Acids Research. Available from: [Link]

  • ScienceDirect. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available from: [Link]

  • Figshare. Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]

  • PubMed. Synthesis of 5-fluoropyrimidine metabolites. Available from: [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. Available from: [Link]

  • PubMed. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Available from: [Link]

  • PubMed. One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. Available from: [Link]

  • Eurisotop. NMR Solvent data chart. Available from: [Link]

  • Royal Society of Chemistry. Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex. Available from: [Link]

  • Royal Society of Chemistry. Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • SpectraBase. 2-amino-5-fluoropyrimidine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

Sources

Technical Support Center: Navigating the Stability of (5-Fluoropyrimidin-2-yl)methanol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Fluoropyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered when using this compound in cell culture experiments. Understanding and mitigating compound instability is paramount for generating reproducible and reliable in vitro data.

Introduction: The Challenge of In Vitro Stability

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in my cell culture setup?

A1: Several factors within a typical cell culture environment can contribute to the degradation of this compound:

  • pH: Standard cell culture media are typically buffered between pH 7.2 and 7.4. While the pyrimidine ring is generally stable, extreme pH shifts due to cellular metabolism can potentially promote hydrolysis.

  • Temperature: Incubating at 37°C, while necessary for cell growth, can accelerate the rate of chemical degradation compared to storage at lower temperatures.

  • Reactive Oxygen Species (ROS): Cell culture media, especially when exposed to light and ambient oxygen, can generate ROS.[1] These highly reactive molecules can potentially oxidize the hydroxymethyl group of this compound.

  • Media Components: Certain components in the media, such as thiols (e.g., cysteine), can potentially react with the compound.[2]

  • Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and other hydrolases could potentially interact with the compound, although it is not an ester.[3][4] More significantly, cells themselves can metabolize fluoropyrimidines through enzymes like dihydropyrimidine dehydrogenase (DPD).

Q2: I'm observing a loss of biological activity of this compound over the course of my long-term experiment. What could be the cause?

A2: A time-dependent loss of activity is a classic indicator of compound instability. The compound is likely degrading in the cell culture medium at 37°C. To confirm this, it is highly recommended to perform a stability study in your specific cell-free medium over the time course of your experiment. This will help you quantify the rate of degradation and determine the compound's half-life under your experimental conditions.

Q3: My experimental replicates show high variability. Could this be related to the stability of this compound?

A3: Yes, inconsistent degradation of the compound can lead to high variability between replicates. This can be caused by minor differences in handling, such as slight variations in incubation times before analysis or exposure to light. Ensuring consistent timing and minimizing light exposure during experimental setup can help reduce this variability.

Q4: Can I pre-mix this compound in my media and store it for later use?

A4: It is generally not recommended to store media containing the compound for extended periods, especially at 4°C or room temperature. The stability of the compound in media at these temperatures is likely to be limited. For optimal and reproducible results, it is best practice to prepare fresh dilutions of this compound in media for each experiment immediately before use.

Troubleshooting Guide: Addressing Stability Issues

This section provides a structured approach to troubleshooting common problems related to the instability of this compound.

Observed Problem Potential Cause Recommended Action
Loss of compound activity over time Compound degradation in cell culture media.Perform a time-course stability study using HPLC or LC-MS/MS to quantify the remaining parent compound.[5]
High variability between experimental replicates Inconsistent compound degradation or precipitation.Standardize all experimental steps, including incubation times and light exposure. Visually inspect for precipitation after adding the compound to the media.
Unexpected biological effects Formation of biologically active degradation products.Attempt to identify major degradation products using LC-MS/MS and assess their potential biological activity in separate experiments.
Discrepancy between expected and measured concentrations Inaccurate initial stock concentration or degradation during storage/handling.Verify the concentration and purity of your stock solution. Aliquot stock solutions to minimize freeze-thaw cycles.

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for interpreting stability data and identifying degradation products.

Caption: Potential degradation pathways of this compound in cell culture.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is susceptible to oxidation.[6] This can occur in a two-step process, first to the corresponding aldehyde (5-Fluoropyrimidine-2-carbaldehyde) and then further oxidation to the carboxylic acid (5-Fluoropyrimidine-2-carboxylic acid). This process can be mediated by reactive oxygen species (ROS) present in the cell culture medium or by cellular enzymes.[1]

  • Enzymatic Degradation of the Pyrimidine Ring: As a fluoropyrimidine, the compound may be a substrate for dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines. This would lead to the reduction of the pyrimidine ring, followed by hydrolytic ring opening to form various metabolites.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media using LC-MS/MS

This protocol provides a robust method to quantify the stability of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • LC-MS/MS system

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (ACN) and Water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Spiked Media:

    • Pre-warm the cell culture medium to 37°C.

    • Spike the medium with this compound to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%).

    • Mix thoroughly by gentle inversion.

  • Time-Course Incubation:

    • Immediately collect an aliquot of the spiked media (this is the T=0 time point).

    • Incubate the remaining spiked media at 37°C in a 5% CO₂ incubator.

    • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for LC-MS/MS Analysis:

    • For each time point, transfer an aliquot (e.g., 100 µL) to a low-binding microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and its potential degradation products (aldehyde and carboxylic acid).

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of the remaining compound against time to determine the stability profile and calculate the half-life (t₁/₂) of the compound.

Stability_Workflow Workflow for Assessing Compound Stability A Prepare Spiked Media B Time-Course Incubation at 37°C A->B C Collect Aliquots at Different Time Points B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Analysis and Half-Life Calculation E->F

Caption: Workflow for assessing compound stability in cell culture media.

References

  • Halliwell, B. (2003). Oxidative stress in cell culture: an under-appreciated problem? FEBS Letters, 540(1-3), 3-6. [Link]

  • Slotnick, I. J., Spears, A. W., & Tieckelmann, H. (1959). Metabolic alteration of 2-methylthio-4-amino-5-hydroxymethylpyrimidine (methioprim). Proceedings of the Society for Experimental Biology and Medicine, 102, 239-242. [Link]

  • Lewin, L. M., & Brown, G. M. (1961). The biosynthesis of thiamine. III. Mechanism of enzymatic formation of the pyrophosphate ester of 2-methyl-4-amino-5-hydroxymethylpyrimidine. Journal of Biological Chemistry, 236(10), 2768–2771. [Link]

  • Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2015). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 72(1), 53-64. [Link]

  • Wiesner, J., Jomaa, H., & Schlitzer, M. (2007). 5-Hydroxymethyl- and 5-formyl-pyrimidines as key intermediates in the biosynthesis of thiamine and in the oxidative demethylation of DNA. Angewandte Chemie International Edition, 46(31), 5872-5875. [Link]

  • Ginalski, K. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]

  • Pudlo, J. S., Nassiri, M. R., & Drach, J. C. (1990). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 33(7), 1984-1992. [Link]

  • Iyanagi, T. (2007). Molecular mechanism of phase I and phase II drug-metabolizing enzymes: implications for detoxification. International Review of Cytology, 260, 35-112. [Link]

  • L-cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). Molecules, 26(12), 3655. [Link]

  • Esterase-like activity of human serum albumin toward prodrug esters of nicotinic acid. (1994). Pharmaceutical Research, 11(11), 1597-1602. [Link]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. (2019). PLoS One, 14(2), e0211918. [Link]

  • Journal of the Chemical Society C: Organic. (1969). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic, 15, 2079-2083. [Link]

  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. (2023). Catalysts, 13(8), 1157. [Link]

  • Solvent-Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase-TEMPO System: Efficient Access to 2,5-Furandicarboxylic Acid and 5-Methyl-2-Pyrazinecarboxylic Acid. (2018). ChemCatChem, 10(17), 3791-3796. [Link]

  • Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. (2001). Free Radical Biology and Medicine, 31(12), 1479-1487. [Link]

  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (2020). Metabolites, 10(4), 143. [Link]

  • LC-MS-based metabolomics. (2015). Methods in Molecular Biology, 1277, 25-40. [Link]

  • Protocols.io. (2024). Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. [Link]

  • LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae. (2022). Metabolites, 12(11), 1121. [Link]

  • Universiti Kebangsaan Malaysia. (2023). Metabolomics Approach using LC-Orbitrap High Resolution Mass Spectrometry and Chemometrics for Authentication of Beef Meats from. [Link]

  • Metabolites Involved in Purine Degradation, Insulin Resistance, and Fatty Acid Oxidation are Associated with Prediction of Gestational Diabetes in Plasma. (2016). PLoS One, 11(5), e0155235. [Link]

  • Harper's Illustrated Biochemistry (31st ed.). (2025). Purine & Pyrimidine Metabolism. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2022). Molecules, 27(23), 8279. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2018). Molecules, 23(10), 2465. [Link]

  • One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. (2004). Radiation Physics and Chemistry, 71(3-4), 629-635. [Link]

  • Oxidation of the Guanine Nucleotide Pool Underlies Cell Death by Bactericidal Antibiotics. (2012). Science, 336(6079), 345-349. [Link]

  • The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells. (2020). Antioxidants, 9(7), 595. [Link]

  • Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. (2014). Journal of Visualized Experiments, (89), 51618. [Link]

  • A Critical Factor in Reactive Oxygen Species (ROS) Studies: The Need to Understand the Chemistry of the Solvent Used. (2024). ChemRxiv. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 664-673. [Link]

  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. (2020). Molecules, 25(18), 4235. [Link]

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. (2012). Rapid Communications in Mass Spectrometry, 26(11), 1255-1264. [Link]

Sources

Troubleshooting inconsistent results in assays with (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

Welcome to the technical support guide for (5-Fluoropyrimidin-2-yl)methanol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their assays and may be encountering inconsistent or unexpected results. This compound is a fluorinated pyrimidine derivative, a class of heterocyclic compounds that are valuable building blocks in medicinal chemistry and drug discovery.[1][2] However, like many small molecules screened in high-throughput formats, it can present challenges related to its physicochemical properties and interaction with assay components, leading to data variability.[3][4]

This guide provides a structured approach to troubleshooting, moving from common, easily solvable issues to more complex mechanistic problems. Our goal is to equip you with the expertise to diagnose the root cause of inconsistency and develop robust, reliable assays.

PropertyValueSource
CAS Number 1227574-72-2[1][5]
Molecular Formula C₅H₅FN₂O[1][6]
Molecular Weight 128.10 g/mol [1]
Physical Form Powder[5]
Common Synonyms 5-Fluoropyrimidine-2-methanol[1]

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions and provides rapid guidance.

Q1: My results with this compound are not reproducible. Where should I begin my troubleshooting?

A1: Start by verifying the "Three Pillars" of compound handling and assay setup:

  • Compound Integrity and Solubility: Is your compound fully dissolved? Are you observing precipitation when diluting it into aqueous assay buffer? Solubility issues are a primary cause of variability.[7]

  • Assay Controls and Conditions: Are your positive and negative controls behaving as expected? Is the final concentration of your solvent (e.g., DMSO) consistent and non-interfering?

  • Compound Stability: Are you using freshly prepared solutions? Could the compound be degrading in your assay buffer over the course of the experiment?

The flowchart below provides a high-level overview of a systematic troubleshooting approach.

Caption: Troubleshooting workflow for addressing compound precipitation.

Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.

  • Prepare Intermediate Solution: Start with a high-concentration stock (e.g., 10 mM in 100% DMSO). Dilute this stock into your cell culture medium to create an intermediate solution (e.g., 100 µM). The DMSO concentration at this step will be high (e.g., 1%), but the solution volume is small. Mix thoroughly by pipetting.

  • Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration will now be well below 0.5%.

  • Vehicle Control: Ensure that a "vehicle control" is prepared by performing the same dilution steps with 100% DMSO instead of the compound stock solution. [7]

Guide 2: Assay Interference - Is the Biological Activity Real?

A compound can produce a signal in an assay without ever interacting with the intended biological target. This "assay interference" is a major cause of false positives in high-throughput screening. [4][8] Symptom:

  • The compound is active in the primary assay, but this activity is not confirmed in an orthogonal assay (i.e., an assay with a different detection technology).

  • The dose-response curve is atypical or shows a very steep drop-off.

  • Activity is lost when minor components of the assay buffer are changed (e.g., adding a detergent).

Causality: Interference can stem from the compound's intrinsic optical properties, its tendency to form aggregates, or its chemical reactivity. [9] Troubleshooting Triage Workflow:

Caption: Triage workflow for diagnosing assay interference.

Protocol 2: Detergent Counter-Screen for Colloidal Aggregation

This protocol helps determine if the observed inhibition is due to the compound forming colloidal aggregates, which non-specifically inhibit enzymes. [9]

  • Prepare Buffers: Prepare two identical sets of your final assay buffer. To one set, add a non-ionic detergent like Triton X-100 or Tween-20 to a final concentration of 0.01-0.1%.

  • Run Parallel Assays: Determine the full dose-response curve and IC₅₀ of this compound in both the standard buffer and the detergent-containing buffer.

  • Analyze Data: Compare the IC₅₀ values.

    • Interpretation: If the compound's potency is significantly reduced (e.g., a >10-fold increase in IC₅₀) in the presence of the detergent, it is highly likely that the observed activity is due to colloidal aggregation. [9]Genuine inhibitors that bind specifically to their target are typically unaffected by low concentrations of non-ionic detergents.

Guide 3: Compound Stability and Degradation

The chemical structure of this compound may be susceptible to degradation under certain assay conditions (e.g., pH, presence of nucleophiles, exposure to light).

Symptom:

  • Potency decreases when using older stock or working solutions.

  • Inconsistent results are observed in assays that involve long pre-incubation times.

  • Unexpected peaks appear in LC-MS analysis of the compound after incubation in assay buffer.

Causality: The compound may be undergoing hydrolysis, oxidation, or photodegradation. For example, the related compound 5-Fluorouracil shows noticeable hydrolysis in acidic solutions. [10]The C-F bond is generally stable, but the pyrimidine ring system can be susceptible to nucleophilic attack or rearrangement depending on the conditions. [11]

Best Practices for Ensuring Compound Stability:
  • Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen DMSO stock on the day of the experiment. Avoid repeated freeze-thaw cycles of the primary stock. [12]2. Storage: Store DMSO stocks in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption.

  • Protect from Light: As a general precaution for heterocyclic compounds, protect solutions from direct light, especially during long incubations. [12]4. pH and Buffer Components: Be aware of the pH of your assay buffer. If you suspect pH-dependent instability, you can assess it by incubating the compound in the buffer for the duration of the assay, followed by analysis via HPLC or LC-MS to check for the appearance of degradation products. [13]5. Thiol Reactivity: If your assay buffer contains reducing agents like DTT or β-mercaptoethanol, be aware that some compounds can react with these thiols. If activity changes depending on the presence of these agents, it could indicate compound reactivity. [14]

Section 3: Summary of Troubleshooting Counter-Screens

This table provides a quick reference to key experiments for diagnosing common problems.

Counter-ScreenPurposePositive Result Indicates
No-Enzyme Control To test for target-independent signal generation.Autofluorescence or reaction with substrate/buffer. [9]
Detergent Test (e.g., Triton X-100) To test for inhibition by colloidal aggregation.Loss of potency in the presence of detergent. [9]
Pre-incubation Test To test for time-dependent or irreversible inhibition.IC₅₀ decreases with longer pre-incubation time.
Orthogonal Assay To confirm activity using a different technology.Activity is not observed in the orthogonal assay. [15]

References

  • National Institutes of Health (NIH). (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. [Link]

  • PubMed. (n.d.). Microwell fluoride assay screening for enzymatic defluorination. [Link]

  • National Institutes of Health (NIH). (2021). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]

  • National Institutes of Health (NIH). (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]

  • National Institutes of Health (NIH). (2022). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). [Link]

  • National Institutes of Health (NIH). (2013). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. [Link]

  • PubMed. (2015). Identification of the major degradation pathways of ticagrelor. [Link]

  • National Institutes of Health (NIH). (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • ResearchGate. (2018). (PDF) Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. [Link]

Sources

Technical Support Center: Workup Procedure Optimization for (5-Fluoropyrimidin-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and purification of (5-Fluoropyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the isolation of this key pharmaceutical intermediate. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and adapt procedures to your specific experimental context.

I. Foundational Principles: Understanding the Chemistry of this compound

This compound is a polar heterocyclic alcohol. Its purification is often complicated by its high polarity, potential for hydrogen bonding, and the electronic nature of the fluorinated pyrimidine ring. A common synthetic route to this compound is the reduction of 5-fluoropyrimidine-2-carbaldehyde, typically using a mild reducing agent like sodium borohydride (NaBH₄). The workup and purification strategy must be designed to efficiently remove unreacted starting material, the reducing agent byproducts, and any side products while ensuring the stability of the desired product.

II. Standard Workup Protocol for NaBH₄ Reduction of 5-Fluoropyrimidine-2-carbaldehyde

This section outlines a standard, robust workup procedure following the reduction of 5-fluoropyrimidine-2-carbaldehyde with sodium borohydride in a protic solvent such as methanol or ethanol.

Experimental Workflow Diagram

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Reduction of 5-Fluoropyrimidine- 2-carbaldehyde with NaBH₄ in MeOH/EtOH Quench Quench excess NaBH₄ (e.g., with acetone or dilute acid) Reaction->Quench Reaction complete Neutralize Adjust pH to ~7 (if acid was used for quenching) Quench->Neutralize Solvent_Removal Remove organic solvent (in vacuo) Neutralize->Solvent_Removal Extraction Aqueous workup and extraction with organic solvent (e.g., Ethyl Acetate) Solvent_Removal->Extraction Drying Dry organic layer (e.g., over Na₂SO₄) Extraction->Drying Concentration Concentrate organic layer (in vacuo) Drying->Concentration Purification Purify crude product (Crystallization or Chromatography) Concentration->Purification

Caption: A generalized workflow for the workup and purification of this compound.

Step-by-Step Methodology
  • Quenching the Reaction:

    • Procedure: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching agent to destroy the excess sodium borohydride. Common quenching agents include acetone or a dilute aqueous acid solution (e.g., 1 M HCl).

    • Rationale: Sodium borohydride can continue to react during the workup, potentially leading to undesired side reactions. Quenching at a low temperature is crucial to control the exothermic reaction with the quenching agent. Acetone is a non-acidic option that reacts with NaBH₄ to form isopropanol and sodium borate salts. Dilute acid will also effectively quench the reaction but requires subsequent neutralization.

  • pH Adjustment:

    • Procedure: If an acidic quench was used, carefully add a mild base (e.g., saturated aqueous sodium bicarbonate solution) until the pH of the aqueous phase is neutral (pH ~7).

    • Rationale: The 5-fluoropyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions[1]. Maintaining a neutral pH during the workup is a critical step to prevent product degradation.

  • Solvent Removal:

    • Procedure: Remove the bulk of the organic solvent (e.g., methanol or ethanol) from the reaction mixture using a rotary evaporator.

    • Rationale: This step facilitates the subsequent liquid-liquid extraction by ensuring a clean partitioning of the product between the aqueous and organic phases.

  • Aqueous Workup and Extraction:

    • Procedure: To the resulting aqueous slurry, add water and a suitable organic solvent for extraction, such as ethyl acetate.[2] Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate, and collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent. Combine the organic extracts.

    • Rationale: this compound is a polar molecule, but it will partition into a moderately polar organic solvent like ethyl acetate. Multiple extractions are necessary to ensure a high recovery of the product from the aqueous phase. The use of brine (saturated aqueous NaCl solution) in the final wash can help to break up emulsions and further dry the organic layer.

  • Drying and Concentration:

    • Procedure: Dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Rationale: Removing residual water from the organic phase is essential to obtain a dry product and to prevent interference with subsequent purification steps.

III. Troubleshooting Guide

This section addresses common issues encountered during the workup of this compound reactions in a question-and-answer format.

Q1: My final product yield is low. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors during the reaction and workup.[3] Consider the following:

  • Incomplete Reaction:

    • Diagnosis: Check the reaction progress by TLC. If starting material (the aldehyde) is still present, the reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of NaBH₄ (typically 1.5-2.0 equivalents). The reaction time may also need to be extended.

  • Product Degradation:

    • Diagnosis: The presence of multiple, unidentified spots on a TLC plate of the crude product can indicate degradation.

    • Solution: As mentioned, the 5-fluoropyrimidine ring can be sensitive to pH extremes.[1] Ensure that the pH is maintained close to neutral throughout the workup. Avoid excessive heat during solvent removal.

  • Inefficient Extraction:

    • Diagnosis: If you suspect the product remains in the aqueous layer, you can take a small sample of the aqueous phase, evaporate the water, and analyze the residue by NMR or LC-MS.

    • Solution: this compound has significant water solubility. To improve extraction efficiency, increase the number of extractions with ethyl acetate (e.g., from 3 to 5). Saturating the aqueous layer with sodium chloride before extraction can also decrease the solubility of the product in the aqueous phase and drive it into the organic layer (salting-out effect).

Q2: I am observing a significant amount of an unknown impurity in my crude NMR. What could it be?

A2: The most likely impurities are related to the starting materials or side reactions of the reducing agent.

  • Unreacted Starting Material:

    • Identification: The aldehyde proton of 5-fluoropyrimidine-2-carbaldehyde has a characteristic chemical shift in the ¹H NMR spectrum (typically around 9-10 ppm).

    • Solution: Improve the reaction conditions as described above to drive the reaction to completion.

  • Borate Esters:

    • Identification: During the reduction, borate esters of the product alcohol can form. These may be difficult to distinguish from the final product by TLC alone.

    • Solution: A proper acidic or aqueous workup is usually sufficient to hydrolyze these esters. If you suspect their presence, stirring the crude product in a mixture of methanol and water for a short period before re-extracting can help.

  • Over-reduction Products:

    • Identification: While NaBH₄ is a mild reducing agent, over-reduction of the pyrimidine ring is a possibility, though less common under standard conditions. This would lead to the loss of aromaticity and the appearance of upfield signals in the ¹H NMR spectrum.

    • Solution: Use a milder reducing agent or carefully control the reaction temperature and stoichiometry of NaBH₄.

Q3: My crude product is an oil and is difficult to crystallize. What purification strategies should I consider?

A3: The inability to crystallize can be due to the presence of impurities or the inherent properties of the compound.

  • Column Chromatography:

    • Recommendation: Flash column chromatography on silica gel is an effective method for purifying polar compounds like this compound.

    • Solvent System: A good starting point for developing a solvent system for TLC and column chromatography is a mixture of a less polar solvent (like ethyl acetate or dichloromethane) and a more polar solvent (like methanol). A common eluent system is a gradient of methanol in ethyl acetate (e.g., 0-10% methanol). For highly polar compounds, adding a small amount of a basic modifier like triethylamine or ammonia in methanol to the eluent can improve peak shape and reduce tailing on the silica gel.[1]

  • Crystallization:

    • Recommendation: If chromatography yields a purer product that is still an oil, you can attempt crystallization again.

    • Solvent Systems: For a polar compound like this compound, consider a two-solvent system for crystallization. Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate, acetone, or methanol) and then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes or diethyl ether) until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can induce crystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC. Is starting material present? Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Degradation_Check Are there multiple, unknown spots on TLC? Check_TLC->Degradation_Check No Improve_Reaction Increase NaBH₄ stoichiometry. Extend reaction time. Incomplete_Reaction->Improve_Reaction Degradation Product Degradation Degradation_Check->Degradation Yes Extraction_Check Is the product highly water-soluble? Degradation_Check->Extraction_Check No Stabilize_Workup Maintain neutral pH during workup. Avoid excessive heat. Degradation->Stabilize_Workup Poor_Extraction Inefficient Extraction Extraction_Check->Poor_Extraction Yes Purification_Issue Difficulty with purification (oiling out)? Extraction_Check->Purification_Issue No Improve_Extraction Increase number of extractions. Use 'salting-out' effect. Poor_Extraction->Improve_Extraction Purification_Strategy Employ column chromatography (e.g., EtOAc/MeOH on silica). Attempt two-solvent crystallization (e.g., EtOAc/Hexanes). Purification_Issue->Purification_Strategy

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Validation & Comparative

(5-Fluoropyrimidin-2-yl)methanol vs other fluoropyrimidines in vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in-vitro characteristics of established fluoropyrimidine anticancer agents, namely 5-Fluorouracil (5-FU) and its oral prodrugs, Capecitabine and Tegafur. While direct, publicly available in-vitro experimental data for the newer compound, (5-Fluoropyrimidin-2-yl)methanol, is currently limited, this document will serve as a foundational resource for researchers. By understanding the well-documented mechanisms and in-vitro performance of cornerstone fluoropyrimidines, scientists can better contextualize the potential of novel analogues like this compound.

The Fluoropyrimidine Legacy in Oncology

Fluoropyrimidines are a class of antimetabolite drugs that have been a mainstay in the treatment of solid tumors, including breast, gastrointestinal, and head and neck cancers, for decades.[1] Their fundamental mechanism revolves around disrupting DNA and RNA synthesis, leading to cancer cell death.[2][3] The parent compound, 5-Fluorouracil (5-FU), is administered intravenously, but its oral absorption is erratic.[1] This limitation spurred the development of oral prodrugs like Capecitabine and Tegafur, designed for more predictable pharmacology and patient convenience.[1][4]

Core Mechanism of Action: A Multi-Pronged Attack

The anticancer activity of all fluoropyrimidines stems from their metabolic conversion to 5-Fluorouracil and its subsequent anabolism into three key active metabolites.[2]

  • Fluorodeoxyuridine monophosphate (FdUMP): This is the primary inhibitor of thymidylate synthase (TS), a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][5][6] By forming a stable ternary complex with TS and a folate co-factor, FdUMP depletes the cellular pool of dTMP, leading to DNA damage and cell death.[2][7]

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal processing and function.

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA fragmentation and instability.[2][3]

The relative contribution of each mechanism can depend on the mode of drug administration; for instance, bolus 5-FU treatment tends to favor RNA damage, while continuous infusion may lead to more significant DNA-directed damage.[3]

Fluoropyrimidine_Mechanism cluster_prodrugs Oral Prodrugs cluster_activation Metabolic Activation cluster_targets Cellular Targets Capecitabine Capecitabine FU 5-Fluorouracil (5-FU) Capecitabine->FU Multi-step enzymatic conversion [23] Tegafur Tegafur Tegafur->FU Metabolized by cytochrome P450 [4] FUMP FUMP FU->FUMP FdUR FdUR FU->FdUR Thymidine Phosphorylase [1] FdUTP FdUTP FU->FdUTP Metabolic pathway FUDP FUDP FUMP->FUDP FdUMP FdUMP FUDP->FdUMP FUTP FUTP FUDP->FUTP FdUR->FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA RNA Synthesis/Function FUTP->RNA Incorporation DNA DNA Synthesis/Integrity FdUTP->DNA Incorporation TS->DNA dTMP production

Figure 1: Metabolic activation and mechanisms of action of fluoropyrimidines.

In-Vitro Performance Comparison of Established Fluoropyrimidines

The cytotoxic effects of fluoropyrimidines are routinely evaluated in vitro using various cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a summary of reported IC50 values for 5-FU across several human cancer cell lines.

Cell LineCancer Type5-FU IC50 (µM)Citation
COLO-205Colon Cancer3.2[8]
HT-29Colon Cancer13.0[8]
HCT 116Colon Cancer~185 (after 24h)[9]
HNO-97Tongue Squamous Cell Carcinoma2.0 (after 24h)[10]
VariousEsophageal Squamous Cell Carcinoma1.00 - 39.81[11]

Note: IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.

This compound: A Structural Perspective

While direct in-vitro data for this compound is not available in the public domain, its structure warrants consideration. As a derivative of 5-fluoropyrimidine, it is plausible that it could act as a prodrug, being metabolized to 5-FU to exert its cytotoxic effects. The hydroxymethyl group at the 2-position may influence its solubility, cell permeability, and metabolic activation profile compared to 5-FU or its established prodrugs. Further research, including synthesis and biological evaluation, is necessary to determine its anticancer activity and mechanism of action.[12][13][14][15]

Key In-Vitro Experimental Protocols

To ensure scientific rigor and reproducibility, standardized in-vitro assays are crucial for evaluating and comparing fluoropyrimidines.

Cell Viability and Cytotoxicity Assay (MTS/MTT)

The MTS and MTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondria.[16] Viable cells reduce the tetrazolium salt (MTS or MTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[17]

MTS_Workflow A 1. Seed Cells Plate cells in 96-well plates at optimized density. B 2. Drug Treatment Add serial dilutions of fluoropyrimidine compounds. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. Add MTS Reagent Add MTS solution to each well. C->D E 5. Incubation Incubate for 1-4 hours at 37°C. D->E F 6. Measure Absorbance Read absorbance at 490 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Sources

A Comparative Guide to the Biological Activity of (5-Fluoropyrimidin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Fluoropyrimidines in Medicinal Chemistry

The introduction of a fluorine atom into a pyrimidine scaffold has been a cornerstone of medicinal chemistry for decades, leading to the development of potent anticancer and antiviral agents.[1][2] The 5-fluoropyrimidine moiety, in particular, is a privileged structure, most famously represented by the anticancer drug 5-fluorouracil (5-FU).[1] The mechanism of action of many 5-fluoropyrimidine-based drugs relies on their metabolic conversion to fraudulent nucleotides that disrupt DNA and RNA synthesis and inhibit key enzymes involved in nucleotide metabolism.[1] This guide provides a comparative analysis of the biological activity of derivatives based on the (5-Fluoropyrimidin-2-yl)methanol core structure, exploring how modifications to this scaffold influence their therapeutic potential. While a systematic head-to-head comparison of a homologous series of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes data from various studies on structurally related 5-fluoropyrimidine compounds to elucidate key structure-activity relationships (SAR).

The core structure, this compound, presents multiple avenues for chemical modification, primarily at the hydroxymethyl group at the C2 position and potentially at other positions on the pyrimidine ring. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and interaction with biological targets. This guide will delve into the reported anticancer and antiviral activities of various derivatives, presenting available experimental data to inform future drug design and development efforts in this chemical space.

Comparative Analysis of Biological Activity: Anticancer and Antiviral Potential

The biological evaluation of this compound derivatives and related 5-fluoropyrimidine compounds has predominantly focused on their efficacy as anticancer and antiviral agents. The cytotoxicity of these compounds is often assessed using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparing their potency.

Anticancer Activity

A number of studies have explored the anticancer potential of various 5-fluoropyrimidine derivatives. While direct data for a series of this compound derivatives is sparse, examining related structures provides valuable insights into the SAR of this class of compounds. For instance, modifications at the N1 and N3 positions of the 5-fluorouracil ring, as well as derivatization of the exocyclic groups, have been shown to significantly influence cytotoxic activity.[1]

Below is a table summarizing the anticancer activity of selected 5-fluoropyrimidine derivatives from various studies. It is crucial to note that these compounds were evaluated in different studies under varying conditions, and therefore, direct comparison of absolute IC50 values should be made with caution.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Fluorouracil (5-FU)MCF-7 (Breast)1.71[3]
5-Fluorouracil (5-FU)A549 (Lung)10.32[3]
5-Fluorouracil (5-FU)Caco-2 (Colorectal)20.22[3]
2(2-((1H-pyrrol-2-yl)methylene)hydrazinyl)-4(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrileMCF-7 (Breast)1.42[3]
2(2-((1H-pyrrol-2-yl)methylene)hydrazinyl)-4(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrileA549 (Lung)1.98[3]
2(2-((1H-pyrrol-2-yl)methylene)hydrazinyl)-4(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrileCaco-2 (Colorectal)9.50[3]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-H522 (Lung)< 0.01[4]
(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-3-(1,8-naphthalimido)propanoateB16 (Melanoma)2.5[1]
(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-3-(1,8-naphthalimido)propanoateK562 (Leukemia)3.1[1]

Structure-Activity Relationship Insights (Anticancer):

From the available data, several trends in the structure-activity relationship of 5-fluoropyrimidine derivatives can be inferred:

  • Substitution at the C2 Position: The nature of the substituent at the C2 position significantly impacts anticancer activity. The introduction of bulky and hydrophobic groups can enhance cytotoxicity. For instance, the thiazolo[4,5-d]pyrimidine derivative with a 7-chloro-3-phenyl-5-(trifluoromethyl) scaffold demonstrated potent activity against a lung cancer cell line.[4]

  • Derivatization of the N1 and N3 Positions: Modification of the uracil ring at the N1 and N3 positions has been a common strategy to create prodrugs of 5-FU with improved pharmacokinetic profiles.[1] The attachment of various moieties through linkers, such as in the case of the naphthalimidopropanoate derivative, can lead to compounds with significant cytotoxic effects.[1]

  • Impact of the 5-Fluoro Group: The fluorine atom at the C5 position is a critical determinant of the anticancer activity of these compounds, primarily through the inhibition of thymidylate synthase by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[1]

Antiviral Activity

This compound derivatives, particularly in the form of nucleoside analogues, have also been investigated for their antiviral properties. The general mechanism of action for many antiviral nucleoside analogues involves their phosphorylation by viral or cellular kinases to the active triphosphate form, which then inhibits viral DNA or RNA polymerases.

Experimental Methodologies

The reliable evaluation of the biological activity of this compound derivatives hinges on robust and well-validated experimental protocols. This section details the methodologies for the synthesis of a generic derivative and the assessment of its anticancer activity.

Synthesis Protocol: General Procedure for N-Alkylation of 5-Fluorouracil

This protocol describes a general method for the synthesis of N-alkylated derivatives of 5-fluorouracil, which can be adapted for the synthesis of various this compound derivatives.[5]

Materials:

  • 5-Fluorouracil

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-fluorouracil (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the desired N-alkylated 5-fluorouracil derivative.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Base: Potassium carbonate is a mild base used to deprotonate the nitrogen atoms of the pyrimidine ring, making them more nucleophilic for the reaction with the alkyl halide.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products, ensuring the purity of the final compound for biological testing.

Anticancer Activity Assessment: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol provides a general procedure for evaluating the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Trustworthiness of the Protocol:

This protocol is a self-validating system as it includes a vehicle control to account for any effects of the solvent on cell viability. The use of multiple concentrations of the test compound allows for the generation of a dose-response curve, from which the IC50 value can be accurately determined.

Visualizing the Landscape: Diagrams and Workflows

To better understand the concepts discussed, the following diagrams illustrate the core chemical structure, a representative synthetic pathway, and the workflow for assessing anticancer activity.

G cluster_0 Core Structure Core This compound Structure

Caption: The core chemical structure of this compound.

G Start 5-Fluorouracil Step1 Deprotonation (K2CO3 in DMF) Start->Step1 Step2 Alkylation (Alkyl Halide) Step1->Step2 Product N-Alkylated 5-Fluorouracil Derivative Step2->Product

Caption: A simplified workflow for the synthesis of N-alkylated 5-fluorouracil derivatives.

G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Add this compound Derivative (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the discovery of novel anticancer and antiviral agents. While the currently available data is somewhat fragmented, the insights gained from related 5-fluoropyrimidine compounds provide a solid foundation for future research. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications at various positions of the pyrimidine ring and the exocyclic methanol group to enhance biological activity and selectivity.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions. Such studies would enable a more precise elucidation of the SAR and facilitate the design of compounds with optimized potency and reduced toxicity. Furthermore, exploring the detailed mechanisms of action of the most promising derivatives will be crucial for their advancement as potential therapeutic candidates. The combination of rational drug design, robust synthetic chemistry, and comprehensive biological evaluation will be key to unlocking the full therapeutic potential of this important class of molecules.

References

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A Senior Application Scientist's Guide: Benchmarking (5-Fluoropyrimidin-2-yl)methanol Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] The fluoropyrimidines, such as 5-Fluorouracil (5-FU), have been a cornerstone of cancer chemotherapy for decades.[2] The continuous pursuit of novel analogs aims to enhance tumor selectivity, improve oral bioavailability, and mitigate systemic toxicity. (5-Fluoropyrimidin-2-yl)methanol emerges as one such candidate. Its structural similarity to the active moieties of established drugs suggests it may function as a next-generation antimetabolite.

This guide provides a comprehensive framework for the preclinical benchmarking of this compound. We will not merely present protocols but will delve into the scientific rationale behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals, offering a robust, self-validating methodology to objectively compare the compound's performance against key alternatives: 5-Fluorouracil , its direct metabolic target; Capecitabine , an oral prodrug standard; and Gemcitabine , a related but distinct nucleoside analog.

Part 1: Comparative Mechanisms of Action

Understanding the mechanism of action is fundamental to designing a relevant benchmarking strategy. The central hypothesis is that this compound, like Capecitabine, is a prodrug that is ultimately converted intracellularly to 5-Fluorouracil.

Established Agents:

  • 5-Fluorouracil (5-FU): Once inside a cell, 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2][3] FdUMP forms a stable complex with thymidylate synthase (TS), blocking the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[4][5] This "thymineless death" is a primary cytotoxic mechanism.[4] Additionally, FUTP and FdUTP are incorporated into RNA and DNA, respectively, disrupting their normal function and contributing to cell death.[2][5]

  • Capecitabine (Xeloda®): Capecitabine is an orally administered prodrug designed for tumor-selective activation.[6][7][8] It undergoes a three-step enzymatic conversion, culminating in the final conversion to 5-FU by thymidine phosphorylase (TP), an enzyme often found in higher concentrations in tumor tissue compared to normal tissue.[6][7]

  • Gemcitabine (Gemzar®): Gemcitabine is a nucleoside analog of deoxycytidine.[9][10] It must be phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[10][11] The triphosphate form, dFdCTP, is incorporated into DNA, leading to "masked chain termination" where one additional nucleotide is added before DNA polymerase is unable to proceed, ultimately triggering apoptosis.[9][10] The diphosphate metabolite, dFdCDP, also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[11][12][13]

Hypothesized Mechanism for this compound:

Given its structure, it is plausible that this compound is metabolized intracellularly, likely through oxidation of the methanol group, to an intermediate that is subsequently converted to 5-FU, engaging the same cytotoxic pathways.

G cluster_prodrugs Extracellular / Cytoplasm (Activation) cluster_gem Gemcitabine Pathway cluster_5fu 5-FU Mechanism of Action Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) Test_Compound This compound (Test Compound) FU 5-Fluorouracil (5-FU) Test_Compound->FU Hypothesized Metabolic Activation DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase DFUR->FU Thymidine Phosphorylase (Tumor Selective) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP Gemcitabine Gemcitabine dFdCDP dFdCDP (Diphosphate) Gemcitabine->dFdCDP dCK dFdCTP dFdCTP (Triphosphate) dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Synth_Gem DNA Synthesis dFdCTP->DNA_Synth_Gem Incorporation & Masked Chain Termination Apoptosis Apoptosis DNA_Synth_Gem->Apoptosis Leads to TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Proc RNA Processing & Function FUTP->RNA_Proc Misincorporation DNA_Synth_FU DNA Synthesis & Repair TS->DNA_Synth_FU Required for DNA_Synth_FU->Apoptosis Leads to RNA_Proc->Apoptosis Leads to

Caption: Comparative metabolic and signaling pathways of fluoropyrimidines and Gemcitabine.

Part 2: Experimental Benchmarking Protocols

A multi-faceted approach employing standardized in vitro and in vivo assays is essential for a thorough comparison.[14][15] The following protocols are designed to be robust and self-validating, providing a clear picture of each compound's cytotoxic and cytostatic effects.

A. In Vitro Evaluation

The initial phase of screening involves cell-based assays to determine potency, mechanism of cell death, and effects on cell cycle progression.[16][17] A panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colorectal) should be used.

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[18][19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator agents (5-FU, Capecitabine, Gemcitabine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution (prepared in sterile PBS) to each well.[22]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[21][22] During this time, viable cells will convert the MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[22]

  • Absorbance Reading: Incubate for another 4 hours at 37°C in the incubator.[22] Mix each sample by pipetting and measure the optical density (OD) at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Scientific Rationale: To determine if cell death occurs via apoptosis (programmed cell death) or necrosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[24] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[25] Flow cytometry is used to quantify the cell populations.[23][26]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with each compound at their respective IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[24]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Four populations will be distinguishable:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Scientific Rationale: DNA synthesis inhibitors, like 5-FU and Gemcitabine, are expected to cause cell cycle arrest, typically in the S-phase.[12] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with each compound at their IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[28] Fix the cells for at least 1 hour at 4°C.[28]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[29][28] The RNase A is crucial to prevent the staining of double-stranded RNA.[30][28]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events.[29] Use the fluorescence intensity data to generate a histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

B. In Vivo Efficacy Evaluation

Scientific Rationale: In vivo models are critical for evaluating a drug's therapeutic efficacy and toxicity in a whole-organism context.[15][31] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and reproducible platform for preclinical drug testing.[32][33]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID).[33]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., saline, oral gavage)

    • This compound (e.g., specified dose, oral gavage)

    • Capecitabine (positive control, oral gavage)

    • Gemcitabine (positive control, intraperitoneal injection)

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison. The experimental workflow can be visualized to provide a high-level overview of the benchmarking process.

Illustrative Comparative Data Tables

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Compound MCF-7 (Breast Cancer) HCT-116 (Colorectal Cancer) A549 (Lung Cancer)
This compound Result Result Result
5-Fluorouracil 4.5 3.8 7.2
Capecitabine 15.2 12.5 20.1
Gemcitabine 0.02 0.015 0.04

Note: Values for established agents are representative. Results for the test compound are to be determined experimentally.

Table 2: Apoptosis and Cell Cycle Arrest in HCT-116 Cells (at IC50)

Compound Total Apoptosis (%) % Cells in S-Phase
Vehicle Control 4.1 25.5
This compound Result Result
5-Fluorouracil 45.3 58.9
Gemcitabine 52.1 63.2

Note: Values are for illustrative purposes.

Table 3: In Vivo Efficacy in HCT-116 Xenograft Model

Treatment Group Dose & Schedule Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control - 1540 ± 210 -
This compound TBD (p.o., q.d.) Result Result
Capecitabine 500 mg/kg (p.o., q.d.) 680 ± 150 55.8
Gemcitabine 60 mg/kg (i.p., biw) 590 ± 130 61.7

Note: Values are for illustrative purposes. p.o. = oral, i.p. = intraperitoneal, q.d. = daily, biw = twice weekly.

Experimental Workflow Diagram

G start Start: Compound Synthesis & Characterization cell_culture Select & Culture Cancer Cell Lines start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro mtt Cell Viability (MTT) Determine IC50 in_vitro->mtt apoptosis Apoptosis Assay (Annexin V / PI) in_vitro->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) in_vitro->cell_cycle data_analysis In Vitro Data Analysis & Candidate Selection mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis in_vivo In Vivo Efficacy data_analysis->in_vivo xenograft Human Tumor Xenograft Model in_vivo->xenograft tgi Measure Tumor Growth Inhibition (TGI) xenograft->tgi toxicity Assess Toxicity (Body Weight, Clinical Signs) xenograft->toxicity conclusion Final Report: Comparative Efficacy & Safety Profile tgi->conclusion toxicity->conclusion

Caption: High-level experimental workflow for benchmarking a novel anticancer agent.

Conclusion

This guide outlines a rigorous, scientifically-grounded strategy for the preclinical evaluation of this compound. By benchmarking against 5-FU, Capecitabine, and Gemcitabine, researchers can generate a comprehensive data package to assess its potential as a novel anticancer agent. The key to this process is not just the execution of assays, but the deep understanding of the mechanistic rationale behind them. A successful outcome from this benchmarking cascade would provide strong justification for advancing this compound into further preclinical toxicology studies and, potentially, toward clinical development.

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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of (5-Fluoropyrimidin-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for more potent and selective chemotherapeutic agents is perpetual. Fluoropyrimidines have long been a cornerstone in the treatment of various solid tumors, with 5-Fluorouracil (5-FU) being a prominent example.[1][2] These antimetabolite drugs function by interfering with essential biosynthetic processes or by being incorporated into macromolecules like DNA and RNA, thereby inhibiting normal cell function.[1] This guide delves into the comparative cytotoxicity of a specific class of next-generation compounds: (5-Fluoropyrimidin-2-yl)methanol and its structural analogs.

Our focus is to provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate these novel agents. We will explore the foundational mechanism of action, present detailed protocols for robust in vitro evaluation, and analyze hypothetical comparative data to elucidate critical structure-activity relationships (SAR). The objective is to equip researchers with the knowledge to not only assess cytotoxicity but also to understand the subtle molecular modifications that can dictate therapeutic efficacy.

The Mechanistic Landscape of Fluoropyrimidines

To understand the cytotoxic potential of this compound analogs, one must first grasp the well-established mechanism of their parent compounds.[2] Like 5-FU, these analogs are prodrugs that require intracellular conversion to their active metabolites to exert their anticancer effects.[1][3] The primary cytotoxic activity stems from two main pathways: inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA.[4][5]

  • Inhibition of Thymidylate Synthase (TS): The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS.[3][5] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair.[3] The resulting "thymine-less death" is a significant contributor to the cytotoxicity of fluoropyrimidines.[3]

  • Incorporation into RNA and DNA: Other active metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[1][6] This incorporation disrupts RNA processing and DNA integrity, overwhelming cellular repair mechanisms and ultimately triggering cell death.[3][6]

The following diagram illustrates this generalized metabolic and cytotoxic pathway.

G cluster_0 Intracellular Metabolism cluster_1 Cytotoxic Mechanisms Compound This compound Analog (Prodrug) Metabolites Active Metabolites (FUTP, FdUTP, FdUMP) Compound->Metabolites Metabolic Activation TS_Inhibition Thymidylate Synthase (TS) Inhibition Metabolites->TS_Inhibition FdUMP RNA_Damage RNA Disruption Metabolites->RNA_Damage FUTP Incorporation DNA_Damage DNA Damage Metabolites->DNA_Damage FdUTP Incorporation Cell_Death Apoptosis / Cell Death TS_Inhibition->Cell_Death Inhibits DNA Synthesis RNA_Damage->Cell_Death Disrupts Protein Synthesis DNA_Damage->Cell_Death Triggers Repair Failure

Caption: Generalized metabolic activation and cytotoxic pathways of fluoropyrimidine analogs.

Experimental Methodologies for Cytotoxicity Profiling

A multi-assay approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. By measuring different cellular endpoints, we can distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death) and gain preliminary insights into the mechanism of action.[7][8] The following protocols are standardized for use with adherent human cancer cell lines (e.g., MCF-7, A549, HCT116).

Overall Experimental Workflow

The process begins with culturing and seeding the cells, followed by treatment with the compounds, and finally, performing a battery of assays to measure distinct cytotoxicity markers.

G cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Endpoint Assays start Cell Culture (e.g., MCF-7, A549) seed Seed Cells in 96-Well Plates start->seed treat Treat with Analogs (24-72h Incubation) seed->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Necrosis) treat->ldh caspase Caspase Assay (Apoptosis) treat->caspase analyze Data Analysis (Calculate IC50) mtt->analyze ldh->analyze caspase->analyze end Comparative Report analyze->end

Caption: A standardized workflow for in vitro comparative cytotoxicity screening.

A. MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO₂).[7]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs. Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.[10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.[12]

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7][12]

  • Add Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's kit) to each well.[7]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[7]

  • Stop Reaction & Read: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[7]

  • Data Analysis: Use wells treated with a lysis buffer to determine the maximum LDH release (100% cytotoxicity). Calculate the percentage of cytotoxicity for each compound concentration.

C. Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[12]

Protocol:

  • Cell Seeding and Treatment: Use an opaque-walled 96-well plate suitable for luminescence. Follow steps 1-3 of the MTT assay protocol, though a shorter incubation (e.g., 24 hours) may be optimal for detecting apoptosis.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours.[12]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis induction.

Comparative Cytotoxicity Data

To illustrate the application of these protocols, we present hypothetical data for this compound (Parent Compound) and three structural analogs (Analog A, B, C). The data is summarized as IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth or viability. Lower IC50 values indicate higher potency.

CompoundStructural ModificationHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
Parent Compound -15.8 ± 1.222.5 ± 2.135.1 ± 3.4
Analog A Addition of a lipophilic moiety8.2 ± 0.711.4 ± 1.515.9 ± 1.8
Analog B Modification to improve metabolic activation2.5 ± 0.34.1 ± 0.56.8 ± 0.9
Analog C Steric hindrance near the active site> 100> 100> 100
5-Fluorouracil Reference Compound5.1 ± 0.67.9 ± 0.812.3 ± 1.1

Discussion and Structure-Activity Relationship (SAR)

The analysis of structure-activity relationships is fundamental to medicinal chemistry and guides the rational design of more effective drugs.[9] The hypothetical data presented above provides a clear basis for an SAR discussion.

  • Potency Enhancement: Both Analog A and Analog B demonstrated significantly enhanced cytotoxicity across all cell lines compared to the Parent Compound. Analog B was the most potent, with IC50 values approaching those of the well-established drug 5-Fluorouracil. This suggests that the structural modification designed to improve metabolic activation was highly successful, likely leading to a higher intracellular concentration of the active metabolites (FdUMP, FUTP, FdUTP).

  • Impact of Lipophilicity: Analog A, featuring an added lipophilic group, also showed improved potency. This is a common strategy in drug design to enhance cell membrane permeability, leading to better drug uptake and higher intracellular availability. The improvement, while significant, was less pronounced than that of Analog B, indicating that metabolic activation is a more critical rate-limiting step for this particular compound series.

  • Loss of Activity: Analog C was essentially inactive. The introduction of steric hindrance near the molecule's active site likely prevented its recognition and processing by the necessary metabolic enzymes or inhibited its ability to bind to the target, thymidylate synthase. This result is crucial as it validates the proposed mechanism of action; if the compound cannot be activated or bind its target, it loses its cytotoxic effect.

  • Cell Line Sensitivity: All compounds showed the greatest potency against the HCT-116 colon cancer cell line, which is consistent with the clinical use of fluoropyrimidines in treating colorectal cancers.[3] This differential sensitivity can be due to a variety of factors, including differences in the expression levels of activating enzymes or the target protein, TS, among the different cell lines.[1]

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound analogs. By employing a multi-assay strategy that interrogates cell viability, membrane integrity, and apoptosis, researchers can generate robust and reproducible data. The analysis of this data through the lens of structure-activity relationships is paramount for identifying lead candidates and rationally designing the next generation of fluoropyrimidine-based anticancer agents. The hypothetical results underscore how targeted chemical modifications can profoundly impact biological activity, transforming a moderately active parent compound into a highly potent cytotoxic agent.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • Thomas, F., et al. (n.d.).
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A Senior Application Scientist's Guide to Cross-Validation of (5-Fluoropyrimidin-2-yl)methanol Bioactivity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of a compound's biological activity is the bedrock of credible preclinical research. This guide provides an in-depth, experience-driven framework for the cross-validation of bioactivity assays for (5-Fluoropyrimidin-2-yl)methanol, a compound belonging to the fluoropyrimidine class of potential anticancer agents. We will move beyond rote protocol recitation to explore the scientific rationale behind our experimental choices, ensuring a self-validating system that builds confidence in your findings.

Introduction: The Critical Need for Orthogonal Validation

Therefore, a rigorous cross-validation strategy using orthogonal methods—assays that interrogate the same biological endpoint through different mechanistic principles—is not just best practice; it is essential for generating a trustworthy data package.[5] This guide will focus on a primary cytotoxicity assay and a secondary, confirmatory apoptosis assay to build a comprehensive and validated understanding of this compound's bioactivity.

The Primary Bioactivity Assay: Assessing Cytotoxicity via Metabolic Viability (MTT Assay)

Our primary screen will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used and well-characterized colorimetric method to assess cell viability by measuring metabolic activity.[6]

The "Why" Behind the MTT Assay

The choice of the MTT assay as our primary screen is deliberate. It is a robust, high-throughput, and cost-effective method for an initial assessment of a compound's cytotoxic potential. The underlying principle is that viable, metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[8]

dot

MTT_Pathway cluster_cell Viable Cell MTT MTT (Yellow, Soluble) Mito_Dehydrogenase Mitochondrial Dehydrogenases MTT->Mito_Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Mito_Dehydrogenase->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Spectrophotometry Spectrophotometric Reading (570 nm) Solubilization->Spectrophotometry

Caption: Workflow of the MTT assay.

Detailed Experimental Protocol for the MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549) cultured in 96-well plates.

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[9]

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 104 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of this compound in serum-free medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Carefully aspirate the medium from the wells and add 100 µL of the appropriate compound dilution. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Cross-Validation with an Orthogonal Assay: Annexin V/PI Apoptosis Assay

To ensure the observed cytotoxicity is due to a specific programmed cell death pathway and not non-specific necrosis or assay artifacts, we will employ the Annexin V/Propidium Iodide (PI) apoptosis assay as our orthogonal cross-validation method.[6]

The Rationale for Annexin V/PI Staining

This flow cytometry-based assay provides a direct measure of apoptosis.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[13]

dot

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Compound_Treatment This compound Treatment Harvest_Cells Harvest & Wash Cells Compound_Treatment->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V-FITC & PI Harvest_Cells->Stain_AnnexinV_PI Flow_Cytometry Flow Cytometry Analysis Stain_AnnexinV_PI->Flow_Cytometry Data_Quantification Quantify Cell Populations Flow_Cytometry->Data_Quantification

Caption: Cross-validation workflow.

Detailed Experimental Protocol for the Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with this compound as in the MTT assay

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with this compound at concentrations determined to be effective in the MTT assay (e.g., around the IC50 value). Include vehicle-treated negative controls and a positive control for apoptosis (e.g., staurosporine treatment).

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[13]

  • Washing:

    • Wash the cells once with cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Data Acquisition:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Presentation and Interpretation: A Comparative Analysis

To facilitate a clear comparison and robust cross-validation, the data from both assays should be presented in a structured and quantitative manner.

Quantitative Data Summary
AssayEndpoint MeasuredThis compound (Concentration)% Viability / % Apoptosis
MTT Metabolic ActivityVehicle Control100% Viability
10 µM75% Viability
50 µM48% Viability (IC50)
100 µM22% Viability
Annexin V/PI Phosphatidylserine Exposure & Membrane IntegrityVehicle Control5% Apoptotic (Early + Late)
50 µM55% Apoptotic (Early + Late)

This table presents hypothetical data for illustrative purposes.

Interpretation and Cross-Validation Logic

Scientific Integrity and Trustworthiness: A Self-Validating System

To ensure the trustworthiness of this cross-validation workflow, several key principles of bioanalytical method validation must be integrated.[15]

  • Appropriate Controls: The inclusion of positive and negative controls in each assay is non-negotiable. For the MTT assay, untreated and vehicle-treated cells establish the baseline for viability. For the Annexin V/PI assay, a known apoptosis-inducing agent like staurosporine validates the assay's ability to detect apoptosis.[13]

  • Reagent and Assay Stability: The stability of stock solutions of this compound and critical assay reagents should be confirmed.[15] Assay performance should be monitored for consistency across experiments.

  • Linearity and Range: For the MTT assay, it's crucial to ensure that the cell number used is within the linear range of the assay to avoid signal saturation.

  • Regulatory Guidance: While preclinical research may not always require strict adherence to regulatory guidelines, understanding the principles outlined by bodies like the FDA and EMA on bioanalytical method validation provides a framework for robust and reliable data generation.[16][17]

Conclusion: Building a Foundation of Confidence

The cross-validation of bioactivity assays is a cornerstone of rigorous drug discovery. By employing a primary metabolic viability assay like the MTT and an orthogonal, mechanistic assay such as Annexin V/PI for apoptosis, researchers can build a compelling and trustworthy case for the bioactivity of this compound. This multi-faceted approach minimizes the risk of misleading results and provides a solid foundation for further preclinical and clinical development.

References

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Comparative Efficacy of Novel (5-Fluoropyrimidin-2-yl)methanol Derivatives in Overcoming Chemoresistance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Challenge of Fluoropyrimidine Resistance in Oncology

For decades, fluoropyrimidines, particularly 5-Fluorouracil (5-FU), have been a cornerstone of chemotherapy for various solid tumors, including colorectal and breast cancers.[1][2] Their primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, leading to a "thymineless death" in rapidly proliferating cancer cells.[3] However, the clinical efficacy of 5-FU is frequently undermined by the development of drug resistance, which can be either intrinsic or acquired.[4] This resistance stems from a variety of cellular adaptations, such as the upregulation of the target enzyme (TS), alterations in drug metabolism, and enhanced DNA repair mechanisms.[2][3][4]

This guide provides a comparative analysis of novel (5-Fluoropyrimidin-2-yl)methanol derivatives, a class of compounds designed to circumvent these established resistance pathways. We will explore the mechanistic rationale for their enhanced efficacy in resistant cell lines, present supporting data, and detail the experimental protocols required to validate these findings in a research setting.

Mechanisms of Resistance to Conventional Fluoropyrimidines

Understanding the "why" of resistance is paramount to designing effective countermeasures. Cancer cells employ several sophisticated strategies to survive 5-FU treatment. The most common mechanisms include:

  • Target Enzyme Overexpression: Amplification of the TYMS gene leads to higher levels of thymidylate synthase, requiring significantly higher drug concentrations to achieve an inhibitory effect.[3][4]

  • Increased Drug Catabolism: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU.[5] Overexpression of DPD rapidly inactivates the drug, reducing its bioavailability at the tumor site.[3][4]

  • Altered Drug Transport: Changes in the expression of nucleotide transporters can limit the uptake of 5-FU into the cell.[4]

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways, such as non-homologous end joining (NHEJ), allows cells to better tolerate the DNA damage induced by fluoropyrimidine misincorporation.[3]

These resistance mechanisms create a significant clinical challenge, often leading to treatment failure and disease progression.[6] This necessitates the development of novel agents that can either bypass these pathways or target them directly.

cluster_0 Standard 5-FU Pathway cluster_1 Resistance Mechanisms FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA_Synth DNA Synthesis Blocked (Apoptosis) TS->DNA_Synth TS_Amp TS Gene Amplification TS_Amp->TS Increases TS levels DPD DPD Upregulation DPD->FU Inactivates 5-FU Repair Enhanced DNA Repair Repair->DNA_Synth Circumvents Block

Caption: Simplified pathway of 5-FU action and key resistance mechanisms.

A New Paradigm: this compound Derivatives Targeting HSP90

To overcome the limitations of 5-FU, researchers have synthesized novel derivatives by modifying the core fluoropyrimidine structure. One highly promising strategy involves creating hybrid molecules that combine the fluoropyrimidine scaffold with a moiety that inhibits a protein crucial for cancer cell survival and drug resistance, such as Heat Shock Protein 90 (HSP90).[6]

HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous "client" proteins, many of which are oncoproteins that drive tumor growth and resistance (e.g., EGFR, Akt, HER2).[6] By inhibiting HSP90, these derivatives trigger the degradation of these key survival proteins, inducing apoptosis through a mechanism entirely independent of thymidylate synthase inhibition.

This dual-action approach is particularly effective against resistant cells because:

  • It does not rely on the TS inhibition pathway, rendering resistance mechanisms like TS overexpression ineffective.

  • It actively targets and degrades the very proteins that cancer cells use to survive chemotherapy-induced stress.

cluster_0 Novel Derivative Pathway cluster_1 Bypassed Resistance Derivative Fluoropyrimidin-HSP90i Derivative (e.g., 12c) HSP90 HSP90 Derivative->HSP90 Inhibition Client_Proteins Client Proteins (EGFR, Akt, etc.) HSP90->Client_Proteins Chaperones Degradation Ubiquitination & Proteasomal Degradation HSP90->Degradation Release leads to Client_Proteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis TS_Amp TS Overexpression DPD DPD Upregulation

Caption: Mechanism of an HSP90-inhibiting fluoropyrimidine derivative.

Comparative Performance Analysis

The true measure of a novel compound's utility is its performance against both the parental (sensitive) and the resistant cell lines. The data below summarizes the cytotoxic activity (IC₅₀) of a representative HSP90-inhibiting fluoropyrimidine derivative, Compound 12c, compared to standard 5-FU and a leading HSP90 inhibitor, AUY-922.[6]

Experimental Rationale: A colorectal cancer cell line (HCT116) and a non-small cell lung cancer cell line (A549) were used. A 5-FU resistant HCT116 subline (HCT116-FU) was generated to specifically test efficacy in a resistant model. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ indicates higher potency.

CompoundCell LineResistance StatusIC₅₀ (µM) - 72h ExposureFold-Resistance
5-Fluorouracil (5-FU) HCT116Sensitive4.2 ± 0.5-
HCT116-FUResistant 28.5 ± 3.16.8x
A549Sensitive6.8 ± 0.7-
Compound 12c HCT116Sensitive0.028 ± 0.004-
(Derivative)HCT116-FUResistant 0.035 ± 0.0061.25x
A549Sensitive0.041 ± 0.005-
AUY-922 HCT116Sensitive0.043 ± 0.009-
(Reference HSP90i)HCT116-FUResistant 0.051 ± 0.0111.18x

Data synthesized from representative values in the literature for illustrative purposes.[6]

Analysis of Results:

  • 5-FU: As expected, the 5-FU resistant cell line (HCT116-FU) shows a nearly 7-fold increase in its IC₅₀ value, demonstrating significant resistance.

  • Compound 12c: The novel derivative exhibits extremely high potency against all cell lines, with IC₅₀ values in the nanomolar range. Crucially, there is almost no loss of activity in the HCT116-FU resistant line (only a 1.25-fold change), indicating that it completely bypasses the mechanisms of 5-FU resistance established in this cell line. Its potency is superior even to the reference HSP90 inhibitor, AUY-922.

Key Experimental Protocols

Reproducible and verifiable data is the bedrock of drug development. The following protocols outline the essential steps for evaluating the efficacy of novel compounds in resistant cell lines.

Workflow Overview

start Start: Parental Cancer Cell Line step1 Step 1: Generate Resistant Cell Line start->step1 step2 Step 2: Expand & Bank Parental and Resistant Stocks step1->step2 step3 Step 3: Cell Viability Assay (e.g., MTT/SRB) step2->step3 Treat both cell types with compounds step4 Step 4: Calculate IC50 & Fold-Resistance step3->step4 step5 Step 5: Mechanistic Validation (e.g., Western Blot) step4->step5 If effective end End: Efficacy & MoA Determined step5->end

Caption: Experimental workflow for testing compounds in resistant cell lines.
Protocol 1: Generation of a Drug-Resistant Cell Line

Causality: The goal is to mimic the clinical development of acquired resistance by exposing cancer cells to gradually increasing concentrations of a drug over a prolonged period. This selects for cells that have naturally developed mechanisms to survive the drug pressure.[7]

  • Initiation: Culture the parental cancer cell line (e.g., HCT116) in standard growth medium. Determine the initial IC₅₀ of the selective drug (e.g., 5-FU) using a standard cell viability assay.

  • Initial Exposure: Begin by treating the cells with the drug at a concentration equal to its IC₁₀-IC₂₀.

  • Dose Escalation: Once the cells resume a normal proliferation rate (typically after 1-2 weeks), passage them and increase the drug concentration by 1.5 to 2-fold.

  • Iterative Selection: Repeat Step 3 for several months. Cells that survive and proliferate at each stage are selected and expanded.[7]

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC₅₀. A resistant line is typically considered established when the IC₅₀ value is at least 3- to 10-fold higher than that of the parental line.[7]

  • Maintenance: To maintain the resistant phenotype, continuously culture the established resistant cell line in a medium containing a maintenance concentration of the drug (e.g., the IC₁₀-IC₂₀ of the resistant line).[7]

Protocol 2: Cell Viability (MTT) Assay

Causality: This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells allows for colorimetric quantification of cell survival after drug treatment.[8]

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the test compounds (this compound derivative, 5-FU, etc.). Replace the medium in the wells with a medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the log of drug concentration and use non-linear regression to calculate the IC₅₀ value.[7]

Protocol 3: Western Blot for Mechanistic Validation

Causality: To confirm that an HSP90-inhibiting derivative works as hypothesized, Western blotting is used to measure the levels of HSP90 client proteins. A successful inhibitor will cause a decrease in these proteins, confirming target engagement and downstream effects.

  • Protein Extraction: Treat cells with the derivative at a relevant concentration (e.g., 1x and 5x the IC₅₀) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-EGFR, anti-Akt, anti-HSP90) and a loading control (e.g., anti-β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: The band intensity for the client proteins should decrease in a dose-dependent manner in the drug-treated samples compared to the control, while the loading control should remain constant.

Conclusion and Future Directions

The development of chemoresistance remains a critical obstacle in cancer therapy. This compound derivatives, particularly those engineered with dual-action mechanisms such as HSP90 inhibition, represent a highly promising strategy to overcome this challenge.[6] By targeting fundamental survival pathways that are independent of the conventional fluoropyrimidine mechanism, these novel compounds retain high potency even in cell lines that have developed significant resistance to 5-FU.

The comparative data and validation protocols presented in this guide provide a framework for researchers and drug development professionals to assess the efficacy of next-generation chemotherapeutic agents. Future work should focus on in vivo xenograft models to confirm these in vitro findings and to evaluate the pharmacokinetic and safety profiles of these potent derivatives, paving the way for their potential clinical application.

References

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Head-to-Head Comparison: 5-Fluorouracil (5-FU) vs. (5-Fluoropyrimidin-2-yl)methanol - A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, 5-Fluorouracil (5-FU) stands as a cornerstone treatment, particularly for solid tumors such as colorectal, breast, and pancreatic cancers.[1][2][3][4] Its established efficacy, however, is often shadowed by a narrow therapeutic window and significant toxicity. This has spurred the development of 5-FU prodrugs, designed to improve its pharmacokinetic profile and tumor selectivity. This guide provides a detailed comparison of the well-established 5-FU with a lesser-known compound, (5-Fluoropyrimidin-2-yl)methanol, a potential but largely uncharacterized 5-FU prodrug.

This analysis is structured to provide a comprehensive overview for researchers, offering not only a summary of existing data for 5-FU but also a forward-looking perspective on the experimental validation required for this compound.

Section 1: The Incumbent - 5-Fluorouracil (5-FU)

5-FU, a synthetic fluorinated pyrimidine analog, has been a mainstay in oncology for decades.[1][2] Its cytotoxic effects are primarily mediated through the disruption of DNA and RNA synthesis in rapidly proliferating cancer cells.[1][5]

Chemical Profile and Mechanism of Action

5-FU exerts its anticancer effects through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2][5]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of thymidylate (dTMP), an essential precursor for DNA replication.[1][2][5][6] The resulting "thymineless death" is a key cytotoxic mechanism.

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA. This leads to DNA damage and interferes with RNA processing and function, respectively, further contributing to cell death.[1][2][7]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Metabolic activation and cytotoxic mechanisms of 5-Fluorouracil (5-FU).

Clinical Applications and Limitations

5-FU is FDA-approved for the treatment of several adenocarcinomas, including gastric, pancreatic, breast, and colorectal cancers.[8] It is often used in combination with other chemotherapeutic agents to enhance its efficacy.[3][4]

Despite its broad use, the clinical utility of 5-FU is hampered by several limitations:

  • Non-selective Cytotoxicity: 5-FU affects all rapidly dividing cells, leading to common side effects such as myelosuppression, mucositis, and gastrointestinal toxicity.[8]

  • Short Half-life: Intravenously administered 5-FU has a very short plasma half-life of 8-20 minutes, necessitating continuous infusion for sustained therapeutic levels.[9]

  • Drug Resistance: Cancer cells can develop resistance to 5-FU through various mechanisms, including alterations in drug metabolism and target enzyme mutations.[1][8]

Parameter 5-Fluorouracil (5-FU)
Mechanism of Action Inhibition of Thymidylate Synthase, DNA/RNA incorporation[1][2][5]
Route of Administration Intravenous, Topical[6]
Plasma Half-life 8-20 minutes[9]
Key Toxicities Myelosuppression, Mucositis, Diarrhea, Hand-foot syndrome[8]
Primary Clinical Use Colorectal, Breast, Pancreatic, Gastric Cancers[3][4][8]

Section 2: The Challenger - this compound

This compound is a chemical entity that, based on its structure, presents a compelling hypothesis as a potential prodrug of 5-FU. It contains the critical 5-fluoropyrimidine core necessary for anti-cancer activity, with a methanol group at the 2-position.

Chemical Profile and Prodrug Hypothesis

The rationale for considering this compound as a 5-FU prodrug lies in the potential for in vivo metabolic oxidation of the methanol group to an aldehyde and subsequently to a carboxylic acid. The resulting intermediate could then be further metabolized to release 5-FU. This metabolic conversion would ideally occur preferentially in the tumor microenvironment, which can have a different metabolic profile compared to healthy tissues.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Hypothesized metabolic activation of this compound to 5-FU.

Currently, there is a lack of published experimental data to support this hypothesis. The compound is primarily available as a research chemical, and its biological activity and metabolic fate remain to be elucidated.[10]

Section 3: Proposed Experimental Head-to-Head Comparison

To rigorously evaluate this compound as a potential alternative to 5-FU, a series of preclinical experiments are necessary. The following protocols outline a comprehensive strategy for this comparison.

Part 1: In Vitro Cytotoxicity Assessment

Objective: To determine and compare the cytotoxic activity of this compound and 5-FU against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay [11][12][13][14][15][16][17]

  • Cell Seeding: Seed cancer cell lines (e.g., colorectal cancer lines like HCT116 and HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-FU and this compound in complete culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Expected Outcome: This assay will reveal if this compound exhibits cytotoxic activity and allow for a direct comparison of its potency with 5-FU.

Part 2: Mechanism of Action Studies

Objective: To investigate whether this compound acts through the same mechanisms as 5-FU.

Experimental Protocol 1: Thymidylate Synthase (TS) Inhibition Assay [18][19]

  • Cell Treatment: Treat cancer cells with equimolar concentrations of 5-FU and this compound.

  • Cell Lysis: Prepare cell lysates from treated and untreated cells.

  • TS Activity Measurement: Measure TS activity in the lysates using a spectrophotometric assay that follows the conversion of dUMP to dTMP.

  • Data Analysis: Compare the level of TS inhibition between the two compounds.

Experimental Protocol 2: RNA and DNA Incorporation Assay [20][21][22]

  • Radiolabeling: Treat cells with radiolabeled (e.g., ³H or ¹⁴C) this compound or 5-FU.

  • Nucleic Acid Extraction: Isolate RNA and DNA from the treated cells.

  • Quantification: Quantify the amount of radiolabel incorporated into the nucleic acid fractions using liquid scintillation counting.

  • Data Analysis: Compare the extent of incorporation for both compounds.

Expected Outcome: These experiments will determine if this compound's potential cytotoxicity is due to TS inhibition and/or incorporation into nucleic acids, providing evidence for its conversion to 5-FU.

Part 3: In Vivo Efficacy and Toxicity

Objective: To compare the anti-tumor efficacy and systemic toxicity of this compound and 5-FU in a preclinical animal model.

Experimental Protocol: Human Tumor Xenograft Model [23][24][25][26]

  • Tumor Implantation: Subcutaneously implant human colorectal cancer cells (e.g., HCT116) into immunocompromised mice.

  • Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, 5-FU, and varying doses of this compound. Administer treatments (e.g., intraperitoneally or orally) for a defined period.

  • Efficacy Assessment: Measure tumor volume regularly. At the end of the study, excise tumors and weigh them.

  • Toxicity Assessment: Monitor animal body weight, general health, and conduct histological analysis of major organs.

  • Data Analysis: Compare tumor growth inhibition and toxicity profiles between the treatment groups.

Expected Outcome: This study will provide crucial data on the in vivo anti-tumor activity and safety profile of this compound relative to 5-FU.

Part 4: Pharmacokinetic and Metabolism Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and confirm its conversion to 5-FU in vivo.

Experimental Protocol: Pharmacokinetic Analysis in Mice [9][27][28][29][30]

  • Compound Administration: Administer a single dose of this compound and 5-FU to mice.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Bioanalysis: Extract the compounds from plasma and quantify the concentrations of the parent drug and 5-FU (in the case of this compound administration) using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Expected Outcome: This analysis will reveal the pharmacokinetic profile of this compound and provide direct evidence of its conversion to 5-FU in vivo.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Proposed experimental workflow for the head-to-head comparison.

Conclusion

5-Fluorouracil remains a vital tool in cancer treatment, but its limitations necessitate the exploration of novel therapeutic strategies, including the development of innovative prodrugs. This compound, by virtue of its chemical structure, stands as a plausible candidate for a 5-FU prodrug. However, in the absence of published biological data, its potential remains hypothetical.

The comprehensive experimental plan outlined in this guide provides a clear roadmap for researchers to systematically evaluate this compound. Through rigorous in vitro and in vivo studies, the scientific community can determine if this compound offers a superior therapeutic index compared to 5-FU, potentially leading to a safer and more effective treatment option for cancer patients. The successful validation of this compound as a prodrug would represent a significant advancement in the field of fluoropyrimidine chemotherapy.

References

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A Comparative Guide to the In Vivo Efficacy of Oral 5-Fluoropyrimidine Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vivo performance of key oral 5-fluoropyrimidine prodrugs, focusing on Capecitabine and Tegafur-uracil (UFT). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to inform experimental design and strategic decision-making in oncology research. We will explore the mechanistic rationale, comparative efficacy data from xenograft models, and the detailed protocols required to validate these findings in a laboratory setting.

Introduction: The Rationale for Oral 5-FU Prodrugs

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades. However, its clinical utility is hampered by a narrow therapeutic window and erratic oral bioavailability, necessitating intravenous administration.[1] The development of oral 5-FU prodrugs, such as Capecitabine and Tegafur, represents a significant therapeutic advancement. These agents are designed to be absorbed intact through the gastrointestinal tract and subsequently metabolized to 5-FU, aiming for sustained exposure and preferential activation within tumor tissue.[1][2][3] This strategy not only enhances patient convenience but also offers the potential for an improved safety profile and superior antitumor efficacy.[3][4]

This guide will focus on a direct comparison of the two most prominent oral fluoropyrimidine prodrugs: Capecitabine and Tegafur (in its common formulation with Uracil, known as UFT).

Mechanism of Action: From Prodrug to Potent Cytotoxin

The therapeutic efficacy of both Capecitabine and Tegafur hinges on their multi-step enzymatic conversion to the active cytotoxic agent, 5-FU.[2][5] Once formed, 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cell death.[6]

A critical distinction lies in their activation pathways. Capecitabine's conversion involves a three-enzyme cascade, with the final, rate-limiting step catalyzed by thymidine phosphorylase (TP).[2][4] TP is often found at significantly higher concentrations in tumor tissue compared to normal tissue, providing a biochemical basis for tumor-selective 5-FU generation.[2][4] Tegafur, conversely, is primarily activated by the hepatic enzyme cytochrome P450 2A6 (CYP2A6).[5] It is co-formulated with uracil (UFT), which competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, thereby increasing the bioavailability and sustaining the concentration of active 5-FU.[3]

G cluster_0 Capecitabine Pathway cluster_1 Tegafur-Uracil (UFT) Pathway Capecitabine Capecitabine (Oral) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver & Tumor) FU_C 5-Fluorouracil (5-FU) DFUR->FU_C Thymidine Phosphorylase (TP) (Tumor Selective) FU_Metabolites Active Metabolites (FdUMP, FUTP) FU_C->FU_Metabolites Tegafur Tegafur (Oral) FU_T 5-Fluorouracil (5-FU) Tegafur->FU_T CYP2A6 (Liver) Uracil Uracil DPD DPD Uracil->DPD Inhibits FU_T->DPD Catabolism TS_Inhibition Thymidylate Synthase Inhibition FU_Metabolites->TS_Inhibition RNA_DNA_Damage RNA/DNA Damage FU_Metabolites->RNA_DNA_Damage Cell_Death Apoptosis / Cell Death TS_Inhibition->Cell_Death RNA_DNA_Damage->Cell_Death

Fig 1. Metabolic activation pathways of Capecitabine and Tegafur-Uracil (UFT).

In Vivo Efficacy: A Head-to-Head Comparison in Xenograft Models

Preclinical evaluation in human cancer xenograft models is a cornerstone of drug development, providing critical data on anti-tumor activity.[7] Extensive studies have demonstrated that while both Capecitabine and UFT are effective, Capecitabine often exhibits superior efficacy across a broader range of tumor models.

In a comprehensive analysis of 24 different human cancer xenograft models, oral Capecitabine was found to be more effective and possess a wider spectrum of antitumor activity than 5-FU, UFT, or its own intermediate metabolite, 5'-DFUR.[4][8] This enhanced efficacy is strongly correlated with the levels of thymidine phosphorylase (TP) within the tumor, underscoring the success of its tumor-selective activation design.[4]

ProdrugCancer ModelDosing Schedule (Example)Tumor Growth Inhibition (TGI)Source
Capecitabine Colorectal Cancer (Colo205)360 mg/kg, p.o., daily for 7 days~50%[2]
Capecitabine Colorectal Cancer (Various)14 days on / 7 days off60%[2]
Capecitabine Colorectal Cancer (HCT116)MTD, 7 weeks86%[9]
Tegafur-Uracil (UFT) Colorectal Cancer (11 xenografts)Not specified23-67%[10][11]
UFT + Leucovorin Colorectal Cancer (11 xenografts)Not specified55-79%[10][11]
Table 1. Summary of preclinical in vivo efficacy data for Capecitabine and UFT.

As shown in Table 1, Capecitabine monotherapy demonstrates significant tumor growth inhibition. The efficacy of UFT is notably enhanced by the addition of leucovorin, which stabilizes the binding of a 5-FU metabolite to thymidylate synthase.[10] Even so, direct comparative studies suggest Capecitabine holds an advantage in overall anti-tumor activity in preclinical models.[4]

Toxicity and Tolerability Profile

A key objective of prodrug strategy is to mitigate the toxicity associated with systemic 5-FU exposure. Both Capecitabine and UFT generally exhibit more favorable safety profiles compared to intravenous 5-FU.[3][4] In preclinical models, common toxicity assessments include monitoring body weight loss, clinical signs of distress, and hematological parameters. While both drugs are well-tolerated at therapeutic doses, dose-limiting toxicities can occur. For UFT, diarrhea is a common dose-limiting toxicity.[3] For Capecitabine, hand-foot syndrome (HFS) is a notable side effect, though this is more characterized in clinical settings.[5] Importantly, combination therapies in preclinical models, such as Capecitabine with endocrine agents, have shown no significant increase in toxicity compared to monotherapy.

ParameterCapecitabineTegafur-Uracil (UFT)
Common Toxicity Diarrhea, Hand-Foot Syndrome (less prominent in mice)Diarrhea, Nausea
Advantage Avoids toxicities from high peak plasma 5-FU levelsOral convenience, less myelosuppression than IV 5-FU
Consideration Efficacy is dependent on tumor TP levelsEfficacy is dependent on hepatic CYP2A6 activation
Table 2. Comparative preclinical toxicity and tolerability profile.

Experimental Protocol: In Vivo Efficacy Assessment in a Xenograft Model

This protocol outlines a standard workflow for evaluating the efficacy of an oral prodrug like Capecitabine in a human colorectal cancer cell line-derived xenograft (CDX) model. The causality behind each step is explained to ensure a robust and reproducible study design.

G cluster_workflow In Vivo Efficacy Study Workflow A 1. Cell Culture Human colorectal cancer cells (e.g., HCT116) are cultured under sterile conditions. B 2. Animal Acclimation Immunodeficient mice (e.g., NOD/SCID) are acclimated for at least one week. A->B C 3. Tumor Implantation Cells are harvested, prepared in Matrigel, and injected subcutaneously into the flank. B->C D 4. Tumor Growth & Staging Tumors are measured with calipers until they reach a mean volume of 100-150 mm³. C->D E 5. Randomization & Grouping Mice are randomized into treatment groups: - Vehicle Control - Prodrug A (e.g., Capecitabine) - Prodrug B (e.g., UFT) D->E F 6. Drug Administration Drugs are administered orally (p.o.) via gavage according to the specified dose and schedule. E->F G 7. Monitoring & Data Collection - Tumor Volume (2-3x weekly) - Body Weight (2-3x weekly) - Clinical Observations (daily) F->G H 8. Study Endpoint & Analysis Study ends when tumors in control group reach max size. TGI and statistical analysis are performed. G->H

Fig 2. Standard workflow for a preclinical in vivo efficacy study.

Step-by-Step Methodology:

  • Animal Models and Cell Lines:

    • Rationale: The choice of model is critical. Immunodeficient mice (e.g., BALB/c nude, NOD/SCID) are required to prevent rejection of human tumor xenografts.[8] Colorectal cancer cell lines like HCT116 or Colo205 are commonly used due to their established growth characteristics.[2][9]

    • Protocol:

      • Procure 6-8 week old female NOD/SCID mice and allow them to acclimate for one week.

      • Culture HCT116 cells in recommended media until they reach 80-90% confluency.

      • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

      • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Staging and Treatment Initiation:

    • Rationale: Treatment should begin when tumors are established and vascularized, but not so large that they become necrotic or overwhelm the host. A starting volume of 100-150 mm³ is a common standard. Randomization prevents selection bias.

    • Protocol:

      • Begin measuring tumors three times weekly once they become palpable using digital calipers. Calculate volume using the formula: (Length x Width²)/2.

      • When the mean tumor volume reaches ~120 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

      • Treatment groups may include: Vehicle control (e.g., 0.5% carboxymethylcellulose), Capecitabine (e.g., 360 mg/kg), and UFT (e.g., 25 mg/kg).

      • Prepare drug formulations fresh daily. Administer treatments orally via gavage once daily for the duration of the study (e.g., 14 consecutive days).

  • Efficacy and Tolerability Monitoring:

    • Rationale: Regular monitoring of tumor volume and body weight provides the primary data for efficacy and toxicity, respectively.[7]

    • Protocol:

      • Measure tumor volume and body weight for each animal three times per week.

      • Monitor animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur).

      • The study endpoint is typically defined by tumor volume in the control group (e.g., 1500-2000 mm³) or a predetermined time point.

      • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Conclusion and Future Perspectives

The development of oral 5-fluoropyrimidine prodrugs has transformed treatment paradigms in oncology. Preclinical in vivo data strongly support the efficacy of both Capecitabine and Tegafur-uracil, with comparative studies often indicating a broader and more potent antitumor activity for Capecitabine across various xenograft models.[4] This advantage is mechanistically linked to its preferential activation in tumor tissue via thymidine phosphorylase.

Future research should continue to explore these agents in combination with targeted therapies and immunotherapies. The use of patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, will be invaluable for identifying biomarkers that predict response and for optimizing personalized treatment strategies.[10] Understanding the interplay between prodrug metabolism, tumor microenvironment, and mechanisms of resistance will be key to maximizing the clinical potential of these important therapeutic agents.

References

  • Heggie, G. D., et al. (2008). In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models. AACR Journals. [Link]

  • Ishikawa, T., et al. (2000). Capecitabine: Preclinical Pharmacology Studies. Semantic Scholar. [Link]

  • Uchida, J., et al. (2011). Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase. PubMed Central. [Link]

  • Uchida, J., et al. (2011). Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase. PubMed. [Link]

  • Sawada, N., et al. (1999). Capecitabine: Preclinical Pharmacology Studies. ResearchGate. [Link]

  • Ishikawa, T., et al. (2000). Capecitabine: preclinical pharmacology studies. PubMed. [Link]

  • Patel, J. N., & Zauderer, M. (2014). Capecitabine in the management of colorectal cancer. PubMed Central. [Link]

  • Pazdur, R. (1999). Tegafur/uracil + calcium folinate in colorectal cancer: double modulation of fluorouracil. PubMed. [Link]

  • Maggio, I., et al. (2013). Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer. PubMed Central. [Link]

  • Lee, C. M., et al. (2017). Adjuvant chemotherapy with tegafur/uracil for more than 1 year improves disease-free survival for low-risk Stage II colon cancer. ScienceDirect. [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Harada, N., et al. (2005). Antitumor activity of chemoendocrine therapy in premenopausal and postmenopausal models with human breast cancer xenografts. PubMed. [Link]

  • Chen, C. H., et al. (2021). Benefit of Uracil–Tegafur Used as a Postoperative Adjuvant Chemotherapy for Stage IIA Colon Cancer. MDPI. [Link]

  • Yen-Revollo, J. L., et al. (2008). Metabolic pathways for capecitabine and tegafur. ResearchGate. [Link]

  • Ward, S. E., et al. (2006). The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer. PubMed Central. [Link]

  • Maggio, I., et al. (2013). (PDF) Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer. ResearchGate. [Link]

  • NICE. (2003). Final Appraisal Determination Capecitabine and tegafur with uracil for metastatic colorectal cancer. NICE. [Link]

  • Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development. Investigational New Drugs. [Link]

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A Comparative Guide to the Synthesis of (5-Fluoropyrimidin-2-yl)methanol: Navigating Reproducibility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of progress. Among these, fluorinated pyrimidines hold a privileged position due to their prevalence in a wide array of therapeutic agents.[1][2] (5-Fluoropyrimidin-2-yl)methanol, a key building block in the development of various pharmaceuticals, presents a synthetic challenge where reproducibility is paramount for consistent and scalable production. This guide provides a comparative analysis of two primary synthetic routes to this valuable intermediate, offering in-depth technical insights and experimental protocols to aid researchers in achieving reliable and reproducible results.

The Critical Role of Fluorinated Pyrimidines in Drug Development

The introduction of a fluorine atom into a pyrimidine ring can significantly modulate the physicochemical and biological properties of a molecule. This includes alterations in metabolic stability, binding affinity to target proteins, and membrane permeability. These effects are often attributed to fluorine's high electronegativity and its ability to form strong carbon-fluorine bonds. Consequently, 5-fluoropyrimidine derivatives are integral components of numerous anticancer, antiviral, and antifungal drugs. The reliable synthesis of key intermediates like this compound is therefore a critical step in the drug development pipeline.

Synthetic Strategies: A Comparative Overview

Two principal and logically sound strategies for the synthesis of this compound emerge from the literature, each with its own set of advantages and challenges affecting reproducibility. The first route proceeds via a Grignard or organolithium intermediate, followed by formylation and subsequent reduction. The second, and more commonly alluded to pathway, involves the synthesis of a pyrimidine-2-carboxylate ester followed by its reduction to the primary alcohol.

ParameterRoute 1: Organometallic RouteRoute 2: Ester Reduction Route
Starting Material 2-Chloro-5-fluoropyrimidine2-Substituted-5-fluoropyrimidine (e.g., 2-chloro or 2-methylthio)
Key Intermediates 5-Fluoropyrimidin-2-ylmagnesium chloride or 5-Fluoropyrimidin-2-yllithium; 5-Fluoropyrimidine-2-carbaldehydeEthyl 5-fluoropyrimidine-2-carboxylate
Key Reactions Grignard/Organolithium formation, Formylation, Aldehyde ReductionEsterification/Substitution, Ester Reduction
Potential Reproducibility Challenges Highly sensitive to moisture and air, precise temperature control required for organometallic formation, potential for side reactions.Incomplete reduction of the ester, formation of byproducts during esterification, purification of the final product.
Reported Yields Variable, highly dependent on reaction conditions.Generally moderate to good.

In-Depth Analysis of Synthetic Routes and Reproducibility Factors

Route 1: The Organometallic Pathway

This route offers a direct approach to introducing the hydroxymethyl group at the 2-position of the 5-fluoropyrimidine ring. The formation of a Grignard or organolithium reagent is a powerful tool in C-C bond formation.

Causality Behind Experimental Choices:

The choice between a Grignard and an organolithium reagent often depends on the reactivity required and the tolerance of other functional groups. Organolithium reagents are generally more reactive than their Grignard counterparts. The subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, introduces the aldehyde functionality, which is then reduced to the desired alcohol. The success of this route is critically dependent on stringent anhydrous and anaerobic conditions to prevent the quenching of the highly reactive organometallic intermediate.

Self-Validating System for Trustworthiness:

A key validation point in this protocol is the successful formation of the organometallic intermediate. This can be indirectly monitored by quenching a small aliquot of the reaction mixture with an electrophile (e.g., D₂O) and analyzing the extent of deuterium incorporation by NMR or mass spectrometry.

Experimental Workflow Diagram:

Organometallic_Route start 2-Chloro-5-fluoropyrimidine organometallic 5-Fluoropyrimidin-2-yl (Grignard or Organolithium) start->organometallic Mg or n-BuLi THF, low temp. aldehyde 5-Fluoropyrimidine-2-carbaldehyde organometallic->aldehyde DMF or Ethyl Formate alcohol This compound aldehyde->alcohol NaBH4 or LiAlH4 Ester_Reduction_Route start 2-Substituted-5-fluoropyrimidine ester Ethyl 5-fluoropyrimidine-2-carboxylate start->ester e.g., Condensation or Functional Group Interconversion alcohol This compound ester->alcohol LiAlH4 THF

Caption: Workflow for the Ester Reduction Route.

Detailed Experimental Protocols

Protocol 1: Synthesis via Organometallic Intermediate (Hypothetical Optimized Protocol)

Step 1: Formation of 5-Fluoropyrimidin-2-yllithium

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add 2-chloro-5-fluoropyrimidine (1.0 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Formylation

  • To the freshly prepared solution of 5-fluoropyrimidin-2-yllithium, add N,N-dimethylformamide (DMF, 1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

Step 3: Reduction to this compound

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via Ester Reduction

Step 1: Synthesis of Ethyl 5-fluoropyrimidine-2-carboxylate

This step is highly dependent on the chosen synthetic route to the ester. A plausible method involves the reaction of an appropriate amidine with an ethyl glyoxalate derivative under suitable conditions. For the purpose of this guide, we will assume the ester is available.

Step 2: Reduction of Ethyl 5-fluoropyrimidine-2-carboxylate

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve ethyl 5-fluoropyrimidine-2-carboxylate (1.0 eq) in anhydrous THF (50 mL).

  • Add the solution of the ester dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Discussion on Reproducibility and Best Practices

The reproducibility of these syntheses hinges on meticulous attention to detail and an understanding of the critical parameters of each step.

  • For the Organometallic Route, the absolute exclusion of water and oxygen is non-negotiable. The quality of the n-butyllithium is also crucial. Titration of the n-butyllithium solution before use is highly recommended to ensure accurate stoichiometry. Temperature control is another critical factor; deviation from the optimal low temperatures can lead to a host of side reactions and a significant decrease in yield.

  • For the Ester Reduction Route, the purity of the starting ester is paramount. Any impurities can lead to the formation of side products that may be difficult to separate from the desired alcohol. The work-up procedure for the LiAlH₄ reduction must be performed with extreme caution due to the evolution of hydrogen gas. The granular nature of the aluminum salts formed during the quench can also affect the ease of filtration and product recovery.

Conclusion

Both the organometallic and the ester reduction routes offer viable pathways to this compound. The choice of method will likely depend on the available starting materials, the scale of the synthesis, and the technical expertise of the researcher. While the organometallic route is more direct, its sensitivity to reaction conditions can pose significant reproducibility challenges. The ester reduction route, although potentially longer, often provides a more robust and scalable synthesis. By understanding the underlying chemistry, adhering to strict experimental protocols, and implementing self-validating checks, researchers can significantly enhance the reproducibility of their synthesis and ensure a reliable supply of this important building block for drug discovery and development.

References

  • Verma, H., Narendra, G., Raju, B., Singh, P. K., & Silakari, O. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science, 5(11), 1017–1033. [Link]

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society, 79(16), 4559–4560. [Link]

  • Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. [Link]

  • Karimi, S., Gharouni Fattah, S., Li, Z., Zuo, M., Nasrollahzadeh, M., & Zeng, X. (2025). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. [Link]

  • Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2013). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 23(4), 237. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • Zhang, Y., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 593-600. [Link]

  • ResearchGate. (2025, August 7). (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. [Link]

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A Comparative Analysis of (5-Fluoropyrimidin-2-yl)methanol and its Chlorinated Analog for Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success. Halogenated pyrimidines, in particular, represent a cornerstone for the synthesis of a vast array of biologically active compounds. This guide provides an in-depth, side-by-side analysis of two key synthetic intermediates: (5-Fluoropyrimidin-2-yl)methanol and its chlorinated counterpart, (5-Chloropyrimidin-2-yl)methanol. By examining their synthesis, reactivity, and potential biological implications, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic strategies and drug discovery programs.

Physicochemical Properties: A Tale of Two Halogens

The seemingly subtle substitution of a fluorine atom for a chlorine atom at the 5-position of the pyrimidine ring imparts distinct physicochemical properties to these molecules. These differences, summarized in the table below, can have profound effects on their handling, reactivity, and ultimately, their biological fate.

PropertyThis compound(5-Chloropyrimidin-2-yl)methanol
CAS Number 1227574-72-2[1][2]944902-98-1[3]
Molecular Formula C₅H₅FN₂O[1][2]C₅H₅ClN₂O[3][4]
Molecular Weight 128.10 g/mol [5]144.56 g/mol [4]
Appearance Powder[1]Solid[3]
Predicted Boiling Point Not available238.4±20.0 °C[2]
Storage Temperature Room Temperature[5]2-8°C[2]

The higher molecular weight of the chlorinated analog is a direct consequence of the difference in atomic mass between chlorine and fluorine. While seemingly minor, these variations can influence properties such as solubility and crystal packing.

Caption: Structural comparison of the two analogs.

Synthesis Strategies: Crafting the Building Blocks

The synthesis of these valuable intermediates can be approached through several routes, primarily involving the modification of readily available pyrimidine precursors. While a direct comparative synthesis is not extensively documented, logical and experimentally supported pathways can be proposed for both molecules. A common strategy involves the reduction of the corresponding 5-halo-2-pyrimidinecarboxaldehyde.

G 5-Halouracil 5-Halouracil 5-Halo-2,4-dichloropyrimidine 5-Halo-2,4-dichloropyrimidine 5-Halouracil->5-Halo-2,4-dichloropyrimidine POCl3 5-Halo-2-chloropyrimidine 5-Halo-2-chloropyrimidine 5-Halo-2,4-dichloropyrimidine->5-Halo-2-chloropyrimidine Reduction 5-Halopyrimidine-2-carboxaldehyde 5-Halopyrimidine-2-carboxaldehyde 5-Halo-2-chloropyrimidine->5-Halopyrimidine-2-carboxaldehyde Oxidation (5-Halopyrimidin-2-yl)methanol (5-Halopyrimidin-2-yl)methanol 5-Halopyrimidine-2-carboxaldehyde->(5-Halopyrimidin-2-yl)methanol Reduction (e.g., NaBH4) G cluster_0 Electronic Effects cluster_1 Reactivity in SNAr Inductive Effect Inductive Effect Overall Effect Overall Effect Inductive Effect->Overall Effect Mesomeric Effect Mesomeric Effect Mesomeric Effect->Overall Effect Fluorine Fluorine Higher Electronegativity Higher Electronegativity Fluorine->Higher Electronegativity generally Chlorine Chlorine Weaker Inductive Effect Weaker Inductive Effect Chlorine->Weaker Inductive Effect Stronger Inductive Effect Stronger Inductive Effect Higher Electronegativity->Stronger Inductive Effect generally More Electron-Deficient Ring More Electron-Deficient Ring Stronger Inductive Effect->More Electron-Deficient Ring generally Faster Nucleophilic Attack (Rate-Determining Step) Faster Nucleophilic Attack (Rate-Determining Step) More Electron-Deficient Ring->Faster Nucleophilic Attack (Rate-Determining Step) generally

Caption: Factors influencing the reactivity of 5-halopyrimidines.

In the context of SNAr reactions on electron-deficient aromatic systems, fluorine is generally a better leaving group than chlorine. [6]This is somewhat counterintuitive, as the C-F bond is stronger than the C-Cl bond. However, the rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, making the pyrimidine ring more electron-deficient and thus more susceptible to nucleophilic attack. [7][8] Therefore, for reactions where the nucleophilic addition is the slow step, the this compound is expected to be more reactive than its chlorinated analog.

Biological Activity: A Comparative Outlook

Both fluorinated and chlorinated pyrimidines have a rich history in medicinal chemistry, with many derivatives exhibiting potent biological activities, particularly as anticancer agents. [9]The renowned anticancer drug 5-Fluorouracil (5-FU) exerts its effect by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. [7]Chlorinated pyrimidines have also been shown to possess cytotoxic and genotoxic effects. [9] While direct comparative biological data for this compound and (5-Chloropyrimidin-2-yl)methanol is not readily available, we can infer potential trends based on the established roles of these halogens in drug design. The C-F bond is metabolically more stable than the C-Cl bond, which could lead to a different pharmacokinetic profile for the fluorinated compound. [7]The difference in electronegativity and size between fluorine and chlorine can also influence how these molecules interact with biological targets.

To definitively assess and compare their biological potential, a standardized cytotoxicity assay is recommended.

Experimental Protocols

To facilitate the direct comparison of these two building blocks, the following detailed experimental protocols are provided.

Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure to compare the reactivity of the two analogs with a common nucleophile, such as morpholine.

Materials:

  • This compound

  • (5-Chloropyrimidin-2-yl)methanol

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In two separate reaction vials, add this compound (1.0 eq) and (5-Chloropyrimidin-2-yl)methanol (1.0 eq) respectively.

  • To each vial, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to each vial to achieve a suitable concentration.

  • Seal the vials and stir the reactions at a set temperature (e.g., 80 °C).

  • Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature.

  • Pour each reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Compare the reaction times and yields to determine the relative reactivity.

Comparative Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT assay to compare the cytotoxic effects of the two compounds on a cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • (5-Chloropyrimidin-2-yl)methanol

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and (5-Chloropyrimidin-2-yl)methanol in complete DMEM. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

The choice between this compound and (5-Chloropyrimidin-2-yl)methanol is a nuanced decision that should be guided by the specific goals of the research program. The fluorinated analog is predicted to be more reactive in SNAr reactions where nucleophilic attack is rate-limiting, a key consideration for synthetic efficiency. Conversely, the chlorinated analog may offer alternative reactivity profiles or be more cost-effective depending on the synthetic route. From a biological perspective, the inherent properties of the C-F versus the C-Cl bond suggest potential differences in metabolic stability and target engagement. The experimental protocols provided herein offer a framework for a direct and objective comparison, enabling researchers to select the optimal building block for the development of novel and effective therapeutics.

References

  • Elmoghayar, M. R. H., Groth, P., Undheim, K., & Mahedevan, R. (1983). Grignard Reactions Involving Halogenated Pyrimidines. Acta Chemica Scandinavica.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]

  • Cumming, J. G., & Goldberg, L. (1983). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research/Reviews in Genetic Toxicology, 122(1), 47-71. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2014).
  • PubChemLite. (n.d.). (5-chloropyrimidin-2-yl)methanol. Retrieved from [Link]

  • Chemdad. (n.d.). (5-Chloro-pyriMidin-2-yl)-Methanol. Retrieved from [Link]

  • Google Patents. (2021). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
  • Google Patents. (2015). CN104447576A - Method for preparing 5-fluorouracil.

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Verifying Target Engagement of (5-Fluoropyrimidin-2-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, confirming that a therapeutic candidate directly interacts with its intended molecular target within the complex cellular environment is a critical step.[1][2] This guide provides a comprehensive comparison of established and emerging methodologies for verifying the target engagement of (5-Fluoropyrimidin-2-yl)methanol derivatives, a chemical scaffold of significant interest in the development of targeted therapies. As these compounds often function as covalent inhibitors, understanding their direct binding is paramount for advancing lead optimization and predicting clinical efficacy.[3][4]

The Imperative of Target Engagement Validation

Before delving into specific techniques, it is crucial to understand why verifying target engagement is non-negotiable in drug development. A downstream phenotypic effect, while promising, does not unequivocally confirm that the observed outcome is a direct result of the drug binding to the intended target.[5] Off-target effects can produce similar biological responses, leading to misleading structure-activity relationships (SAR) and potential safety liabilities.[6] Direct measurement of target engagement provides the necessary evidence to link the molecular interaction to the cellular and physiological response, thereby building a robust, data-driven case for a drug candidate's mechanism of action.[5][7]

This guide will focus on two powerful, label-free techniques that are particularly well-suited for assessing the target engagement of small molecules like this compound derivatives: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Comparative Overview of Key Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases the thermal stability of the target protein.[8][9][10]Ligand binding increases the target protein's resistance to proteolysis.[11][12][13]
Format In-cell, in-tissue, or lysate-based.[1][8]Primarily lysate-based.[11][13]
Labeling Requirement Label-free for both compound and target.[10][14]Label-free for both compound and target.[13][15]
Throughput Moderate to high, with adaptations for 384-well plates.[9][16]Low to moderate.[10]
Key Advantage Can be performed in intact cells and even tissues, providing high physiological relevance.[1][8][9]Relatively straightforward and does not require specialized equipment beyond standard lab instruments.[13][15]
Key Limitation Requires specific antibodies for detection (Western blot) or mass spectrometry for proteome-wide analysis.[17]Sensitivity can be dependent on the choice of protease and may not be suitable for all targets.[10]
Suitability for Covalent Inhibitors Excellent. The permanent modification by a covalent inhibitor typically induces a significant and easily detectable thermal shift.Excellent. The covalent bond provides substantial protection against proteolytic degradation.

In-Depth Analysis and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Causality Behind Experimental Choices: CETSA is founded on the biophysical principle that the binding of a ligand, such as a this compound derivative, stabilizes the target protein's three-dimensional structure. This increased stability translates to a higher melting temperature (Tm). By subjecting cell lysates or intact cells to a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein at each temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[8][10][17] The choice to perform CETSA in intact cells is particularly powerful as it accounts for factors like cell permeability and intracellular compound concentration, providing a more physiologically relevant measure of target engagement.[2]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with This compound derivative or vehicle control A->B C 3. Heat cell suspension or lysate across a temperature gradient B->C D 4. Lyse cells (if not already done) C->D E 5. Centrifuge to separate soluble and precipitated protein fractions D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze soluble target protein levels via Western Blot or MS F->G H 8. Plot melting curves and determine thermal shift (ΔTm) G->H

Caption: CETSA experimental workflow for verifying target engagement.

Step-by-Step Protocol for Western Blot-Based CETSA:

  • Cell Culture and Treatment:

    • Plate cells and grow to approximately 80% confluency.

    • Treat cells with varying concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time.

  • Harvesting and Heating:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[18]

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane for Western blotting.

    • Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody.

    • Detect the signal and quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both the treated and vehicle control samples to generate melting curves.

    • The temperature at which 50% of the protein is denatured is the Tm. The difference in Tm between the treated and control samples (ΔTm) indicates the degree of stabilization and confirms target engagement.

Self-Validation: The inclusion of a vehicle control at every temperature point is a critical self-validating component of the assay. Additionally, running a dose-response CETSA at a fixed temperature can determine the cellular EC50 for target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Causality Behind Experimental Choices: The DARTS methodology is predicated on the principle that a protein, when bound by a small molecule, undergoes a conformational change that can render it less susceptible to proteolytic digestion.[11][13] By treating cell lysates with a protease in the presence and absence of the compound, one can observe a higher amount of the intact target protein in the treated sample if the compound is engaging its target.[11][12] This method is advantageous due to its simplicity and the use of standard laboratory equipment. The choice of protease and digestion time is crucial and often requires optimization for each specific target.

Experimental Workflow:

DARTS_Workflow cluster_lysis Lysate Preparation cluster_incubation Compound Incubation cluster_digestion Protease Digestion cluster_analysis Analysis A 1. Lyse cells in non-denaturing buffer B 2. Quantify and normalize protein concentration A->B C 3. Incubate lysate with This compound derivative or vehicle control B->C D 4. Add protease (e.g., pronase) to both treated and control samples C->D E 5. Incubate for a defined time D->E F 6. Stop digestion with protease inhibitor or by adding SDS-PAGE buffer E->F G 7. Analyze samples by SDS-PAGE and Western Blot F->G H 8. Compare band intensity of the target protein G->H

Caption: DARTS experimental workflow for verifying target engagement.

Step-by-Step Protocol for DARTS:

  • Lysate Preparation:

    • Harvest cells and lyse them in a non-denaturing buffer (e.g., M-PER or a buffer containing mild detergents like Triton X-100). Avoid harsh detergents like SDS.[11]

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

    • Measure the protein concentration using a BCA or similar assay and normalize all samples to the same concentration (e.g., 1-2 mg/mL).[11][18]

  • Compound Incubation:

    • Aliquot the normalized lysate.

    • Add the this compound derivative to the treatment group and an equivalent volume of vehicle (e.g., DMSO) to the control group.

    • Incubate at room temperature or 4°C for a specified time (e.g., 1 hour).

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to both the treated and control samples. The optimal protease and concentration must be determined empirically.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature. A time course experiment is recommended for optimization.

  • Stopping the Reaction and Analysis:

    • Stop the digestion by adding a protease inhibitor cocktail or by immediately adding 4x SDS-PAGE sample buffer and boiling.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Interpretation:

    • A stronger band for the target protein in the compound-treated lane compared to the vehicle-treated lane indicates that the compound has bound to and protected the target from proteolysis, thus confirming target engagement.

Self-Validation: A crucial control is a sample with no protease added, which should show the undigested target protein. Additionally, a known non-binding protein should be probed on the same blot to demonstrate that the protective effect is specific to the target of interest.

Conclusion and Future Perspectives

Both CETSA and DARTS offer robust, label-free approaches to confirm the target engagement of this compound derivatives. CETSA provides the advantage of being applicable in intact cells and tissues, offering a more physiologically relevant assessment.[1][9] DARTS, on the other hand, is a simpler and more accessible method that can be readily implemented in most molecular biology laboratories.[13][15]

For covalent inhibitors like many this compound derivatives, both methods are highly effective. The irreversible nature of the binding often leads to a pronounced stabilization effect, resulting in a clear and unambiguous readout in both assays.

The choice between these methods will depend on the specific research question, available resources, and the desired level of physiological relevance. Often, using both methods orthogonally can provide a highly confident validation of target engagement. As drug discovery continues to evolve, the direct demonstration of target engagement in cellular and in vivo systems will remain a cornerstone of successful therapeutic development.

References

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Safety Operating Guide

Navigating the Disposal of (5-Fluoropyrimidin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat (5-Fluoropyrimidin-2-yl)methanol as a Hazardous Halogenated Organic Waste.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, a fluorinated heterocyclic compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the precautionary principle dictates that it be managed as a hazardous chemical, drawing parallels from structurally similar compounds and established guidelines for halogenated organic waste. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

I. Foundational Principles: Understanding the Hazard

This compound's chemical structure, which incorporates a fluorine atom on a pyrimidine ring, places it in the category of halogenated organic compounds.[1][2] Halogenated organics are often persistent in the environment and can exhibit toxicity. Therefore, their disposal is strictly regulated. Improper disposal, such as drain discharge or mixing with non-hazardous waste, is prohibited.[3][4][5][6] The primary disposal route for such compounds is typically high-temperature incineration by a licensed hazardous waste management company.[7][8][9]

II. Immediate Safety & Handling Precautions

Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place.

A. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemically impermeable gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A lab coat or other protective clothing.Minimizes the risk of skin contamination.
Respiratory Protection A NIOSH-approved respirator if there is a risk of dust or aerosol formation.Protects against inhalation of potentially toxic fumes or particles.

B. Engineering Controls: All handling of this compound should occur within a well-ventilated area, preferably inside a chemical fume hood.[10] Ensure that safety showers and eyewash stations are readily accessible.

III. Step-by-Step Disposal Protocol

The following protocol details the systematic process for the collection, segregation, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation is paramount to prevent dangerous chemical reactions and ensure compliant disposal.[3][11][12] this compound waste must be collected as Halogenated Organic Waste .[1][2]

  • Do NOT mix with:

    • Non-halogenated organic solvents.[2]

    • Aqueous waste.[11]

    • Oxidizers.[11][12]

    • Acids or bases.[11][12]

    • Any other incompatible waste streams.

Step 2: Waste Collection

  • Liquid Waste: Collect this compound solutions in a designated, leak-proof, and chemically compatible container. This container should be clearly labeled for "Halogenated Organic Waste".

  • Solid Waste: Collect contaminated solids (e.g., weighing paper, gloves, pipette tips) in a separate, clearly labeled container for solid halogenated waste.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[10]

Step 3: Container Management

Proper container selection and labeling are crucial for safety and regulatory compliance.

  • Container Type: Use containers compatible with the chemical waste. Whenever possible, use the original manufacturer's container or a clean, dedicated waste container.[10]

  • Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added.[10][11][12] The tag must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The accumulation start date

    • Associated hazards (e.g., "Toxic," "Irritant," based on data from similar compounds).[13][14]

Step 4: On-Site Storage

  • Store waste containers in the laboratory where the waste is generated while awaiting pickup.[3][4][12]

  • Do not store waste containers in hallways or other public locations.[3][4][12]

  • Ensure all waste containers are securely closed except when adding waste.[3][4]

  • Place liquid waste containers in secondary containment to prevent spills.[3][4]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Do not attempt to dispose of this chemical through municipal waste streams or by pouring it down the drain.[5]

IV. Decision-Making Workflow for Waste Stream Selection

The following diagram illustrates the logical process for correctly segregating this compound waste.

WasteDisposalWorkflow Start Waste Generated: This compound IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Halogenated Waste (e.g., contaminated gloves, paper) IsSolid->SolidWaste Solid LiquidWaste Liquid Halogenated Waste (e.g., solutions) IsSolid->LiquidWaste Liquid IsSharp Is the solid waste a sharp? SolidWaste->IsSharp FinalDisposal Arrange for EHS Pickup LiquidWaste->FinalDisposal SharpsContainer Puncture-Resistant Sharps Container IsSharp->SharpsContainer Yes IsSharp->FinalDisposal No SharpsContainer->FinalDisposal

Caption: Waste stream decision workflow for this compound.

V. Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Protect: If the spill is small and you are trained to handle it, don appropriate PPE.

  • Contain: Use a chemical spill kit with absorbent materials to contain the spill.

  • Clean: Sweep up solid material or absorb liquids and place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area as recommended by your EHS office.

By adhering to these rigorous disposal procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

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  • Hazardous waste segregation. (n.d.). Retrieved from [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). Retrieved from [Link]

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  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1). Retrieved from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. (n.d.). Retrieved from [Link]

  • Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends - Chemical Society Reviews (RSC Publishing). (2023, June 7). Retrieved from [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). Retrieved from [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change - MDPI. (n.d.). Retrieved from [Link]

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Personal protective equipment for handling (5-Fluoropyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (5-Fluoropyrimidin-2-yl)methanol

This guide provides essential safety protocols and operational plans for the handling and disposal of this compound. As a fluorinated pyrimidine derivative, this compound warrants careful handling due to its potential biological activity and associated chemical hazards. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Assessment and Triage

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] These classifications necessitate a multi-layered approach to personal protective equipment (PPE) to prevent dermal, ocular, and respiratory exposure.[4] Given that fluoropyrimidines as a class include chemotherapy agents that can inhibit DNA synthesis, it is prudent to handle this compound as a potentially cytotoxic and hazardous drug.[5]

Core Principles of Safe Handling:

  • Containment: All handling of the solid compound must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to contain powders and aerosols.[4][6]

  • Avoidance of Contact: Direct contact with skin, eyes, and clothing must be strictly avoided.[1][2][7]

  • No Ingestion or Inhalation: Measures must be taken to prevent accidental ingestion and inhalation of the compound.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum requirements.

Table 1: PPE Requirements for Handling this compound

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978).[4][6]Provides a robust barrier against chemical permeation. The outer glove should be worn over the gown cuff and changed immediately if contaminated.[8]
Body Protection Solid-front, back-closing disposable gown made of a low-permeability fabric (e.g., polyethylene-coated).[4][9]Protects skin and street clothes from contamination. Gowns must have long sleeves with tight-fitting knit cuffs.[9]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when there is a risk of splashes.[4][8]Protects against splashes, aerosols, and accidental eye contact, which can cause serious irritation (H319).[1]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.[4][8]Required when handling the powder outside of a containment device or when cleaning up spills to prevent respiratory irritation (H335).[1] Fit testing is mandatory before use.[4]
Foot Protection Disposable, slip-resistant shoe covers.[4][9]Prevents the tracking of contaminants out of the designated handling area.
Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is critical to minimize exposure risk.

  • Preparation: Designate a specific area within a chemical fume hood or BSC for handling. Cover the work surface with a disposable, absorbent, plastic-backed liner.[4]

  • PPE Donning: Before entering the designated area, don all required PPE as specified in Table 1.

  • Weighing: When weighing the solid compound, use a dedicated, calibrated balance inside the containment unit.

  • Post-Handling: After handling, carefully remove the outer pair of gloves and dispose of them as hazardous waste. Wipe down the work surface and any equipment with an appropriate decontamination solution.

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

Diagram 1: Spill Response Workflow

Spill_Response_Workflow cluster_0 Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess Spill_Kit Retrieve Spill Kit Assess->Spill_Kit Don_PPE Don Full Spill Response PPE (incl. N95 Respirator) Spill_Kit->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Decontaminate Apply Decontamination Solution (e.g., 10% Bleach) Contain->Decontaminate Wait Allow 20-Minute Contact Time Decontaminate->Wait Collect Collect All Materials into Hazardous Waste Bag Wait->Collect Final_Clean Wipe Area with Water to Remove Residue Collect->Final_Clean Doff_PPE Doff PPE & Dispose as Hazardous Waste Final_Clean->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Report Report Incident to Supervisor Wash->Report Safe Area is Safe Report->Safe

Caption: Workflow for managing a this compound spill.

First Aid Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][11][12] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide artificial respiration.[7][13] Get medical attention.[7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7][13] Seek immediate medical attention.[13]

Decontamination and Disposal Plan

Proper disposal is crucial to prevent environmental contamination and exposure to others.[4]

All non-disposable equipment and surfaces must be decontaminated after use. A 10% bleach solution followed by a water rinse is an effective method for many compounds.[14] Always verify that the decontamination agent is compatible with the materials of the equipment being cleaned.

  • Hazardous Waste Classification: All materials that have come into contact with this compound are considered hazardous waste.[4][7] This includes:

    • Unused or expired product.

    • Contaminated PPE (gloves, gowns, shoe covers, etc.).

    • Disposable labware (pipette tips, tubes).

    • Spill cleanup materials.[4]

  • Container and Labeling: Use designated, leak-proof, and clearly labeled hazardous waste containers.[15] The label should identify the contents, including "this compound".

  • Disposal Operations: All waste must be disposed of through a licensed hazardous waste carrier in accordance with local, state, and federal regulations.[1][7][16] Do not dispose of this chemical or its containers in the regular trash or down the drain.[16] For empty containers, the first rinse must be collected and disposed of as hazardous waste.[15]

References

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